molecular formula C19H20N4OS B15559507 Antiparasitic agent-14

Antiparasitic agent-14

Katalognummer: B15559507
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: RTGFLEHQAVVRMJ-PQPQYNOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Antiparasitic agent-14 is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H20N4OS

Molekulargewicht

352.5 g/mol

IUPAC-Name

(2E)-3-phenyl-5-propan-2-yl-2-[(E)-1-pyridin-4-ylethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4OS/c1-13(2)17-18(24)23(16-7-5-4-6-8-16)19(25-17)22-21-14(3)15-9-11-20-12-10-15/h4-13,17H,1-3H3/b21-14+,22-19+

InChI-Schlüssel

RTGFLEHQAVVRMJ-PQPQYNOBSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Antiparasitic Agent-14: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the proposed mechanism of action for the novel investigational compound, Antiparasitic Agent-14. This synthetic small molecule demonstrates potent and selective activity against parasites of the Trypanosoma and Leishmania genera. The core mechanism of this compound is the targeted inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the parasite's ergosterol (B1671047) biosynthesis pathway.[1][2] Disruption of this pathway leads to the accumulation of toxic sterol precursors and depletion of essential ergosterol, ultimately resulting in parasite death.[1][2] This guide details the key experimental findings, protocols, and a summary of the quantitative data that elucidate this mechanism.

Core Mechanism of Action

This compound acts as a non-competitive inhibitor of sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for the biosynthesis of ergosterol and other essential sterols in trypanosomatid parasites.[1][2] Unlike the host (human) cells which can utilize cholesterol from external sources, these parasites rely on their endogenous sterol production for membrane integrity and cell proliferation, making CYP51 an attractive and selective drug target.[2]

The inhibition of CYP51 by this compound leads to two primary cytotoxic effects:

  • Accumulation of Toxic Precursors: The blockage of the demethylation step causes a buildup of methylated sterol precursors within the parasite.[1] These abnormal sterols are incorporated into cellular membranes, disrupting their structure and function.

  • Depletion of Ergosterol: The parasite is deprived of ergosterol, a vital component for maintaining the fluidity, permeability, and integrity of its plasma membrane.[2]

This dual-action mechanism culminates in the cessation of parasite growth and replication, followed by cell death, which appears to involve an autophagic phenotype characterized by membrane blebbing and disruption of the Golgi apparatus and endoplasmic reticulum.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and cellular assays characterizing the activity of this compound.

Table 1: In Vitro Antiparasitic Activity of Agent-14

Parasite SpeciesLife Cycle StageIC50 (nM)Selectivity Index (SI)*
Trypanosoma cruziAmastigote8.5> 1176
Trypanosoma cruziTrypomastigote15.2> 658
Leishmania donovaniAmastigote11.3> 885
Leishmania majorPromastigote25.8> 387

*Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration in a mammalian cell line (e.g., L929 fibroblasts, CC50 > 10,000 nM) to the antiparasitic IC50.

Table 2: Enzyme Inhibition Kinetics for this compound against Recombinant T. cruzi CYP51

ParameterValue
Ki (Inhibition Constant) 2.5 nM
Type of Inhibition Non-competitive
Substrate (Lanosterol) Km 1.2 µM

Signaling and Experimental Workflow Diagrams

The following diagrams, rendered in DOT language, illustrate the targeted biological pathway and the experimental workflow used to determine the inhibitory activity of this compound.

cluster_pathway Ergosterol Biosynthesis Pathway in Trypanosomes AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Intermediates Methylated Sterol Precursors (Toxic) Membrane Parasite Membrane Integrity Intermediates->Membrane Disruption Ergosterol Ergosterol Ergosterol->Membrane CYP51->Intermediates Blocked Pathway CYP51->Ergosterol Normal Pathway Agent14 This compound Agent14->CYP51 Inhibition

Caption: Targeted inhibition of the parasite's ergosterol biosynthesis pathway.

cluster_workflow Experimental Workflow for CYP51 Inhibition Assay start Start recombinant_cyp51 Prepare Recombinant T. cruzi CYP51 Enzyme start->recombinant_cyp51 incubation Incubate Enzyme, Substrate, and Agent-14 at 37°C recombinant_cyp51->incubation prepare_reagents Prepare Substrate (Lanosterol) and NADPH prepare_reagents->incubation serial_dilution Create Serial Dilution of this compound serial_dilution->incubation stop_reaction Stop Reaction with Acidic Solution incubation->stop_reaction hplc_analysis Quantify Product Formation via HPLC Analysis stop_reaction->hplc_analysis data_analysis Calculate IC50 and Ki Values hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for determining the enzymatic inhibition of CYP51.

Detailed Experimental Protocols

In Vitro Antiparasitic Susceptibility Assay (T. cruzi Amastigotes)
  • Cell Culture: L929 murine fibroblasts are seeded in 96-well plates at a density of 4,000 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and allowed to adhere for 24 hours.

  • Parasite Infection: Fibroblasts are infected with tissue culture-derived T. cruzi trypomastigotes at a parasite-to-cell ratio of 10:1. The plate is incubated for 2 hours to allow for parasite invasion.

  • Drug Application: After incubation, the medium is replaced with fresh medium containing serial dilutions of this compound (ranging from 0.1 nM to 1000 nM). A positive control (Benznidazole) and a negative control (0.5% DMSO) are included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: The medium is discarded, and the cells are fixed with methanol (B129727) and stained with Giemsa. The number of intracellular amastigotes per 100 fibroblasts is determined by microscopic examination.

  • Data Analysis: The percent inhibition of parasite growth is calculated relative to the negative control. The IC50 value is determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Recombinant CYP51 Enzyme Inhibition Assay
  • Enzyme and Reagents: Recombinant T. cruzi CYP51 is expressed in E. coli and purified. The substrate, lanosterol, is solubilized in a detergent solution. NADPH is used as a cofactor.

  • Assay Preparation: The assay is performed in 96-well plates. Each well contains a final volume of 100 µL consisting of 50 nM recombinant CYP51 in a phosphate (B84403) buffer (pH 7.4), 10 µM lanosterol, 100 µM NADPH, and varying concentrations of this compound.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for 30 minutes with gentle agitation.

  • Reaction Termination: The reaction is stopped by the addition of 10 µL of 2 M HCl.

  • Product Extraction and Analysis: The reaction product is extracted with ethyl acetate. The organic layer is evaporated, and the residue is reconstituted in methanol. The amount of the demethylated product is quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis: The rate of product formation is calculated for each concentration of the inhibitor. The IC50 is determined from the dose-response curve. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation for non-competitive inhibition.

Conclusion and Future Directions

The data strongly support the hypothesis that this compound exerts its potent antiparasitic effect through the specific, non-competitive inhibition of the essential parasite enzyme CYP51. The high selectivity index suggests a favorable therapeutic window with minimal off-target effects on mammalian cells.

Future research will focus on:

  • In vivo efficacy and pharmacokinetic studies in murine models of Chagas disease and leishmaniasis.

  • Lead optimization to enhance the potency and drug-like properties of the compound.

  • Crystallography studies of the Agent-14-CYP51 complex to further elucidate the binding mode and guide rational drug design.

  • Investigation into potential resistance mechanisms.

References

Discovery and Synthesis of Antiparasitic Agent-14: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a novel antiparasitic compound, designated Antiparasitic Agent-14. This small molecule, identified as a pyridyl-thiazolidinone derivative, has demonstrated significant in vitro activity against the protozoan parasites Trypanosoma cruzi and Leishmania amazonensis, the causative agents of Chagas disease and leishmaniasis, respectively. This whitepaper details the synthesis, in vitro efficacy, and cytotoxicity of this compound, presenting all quantitative data in structured tables for clarity. Detailed experimental protocols for the synthesis and biological assays are provided, along with visualizations of the synthetic workflow and a proposed mechanism of action to guide further research and development.

Introduction

Parasitic diseases, such as Chagas disease and leishmaniasis, continue to pose a significant threat to global public health, affecting millions of individuals, primarily in tropical and subtropical regions. The limitations of current therapies, including significant side effects and emerging drug resistance, underscore the urgent need for novel, effective, and safe antiparasitic agents. The thiazolidinone scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities. This has prompted investigations into its potential as a source of new antiparasitic drugs. This whitepaper focuses on this compound, a compound emerging from a series of newly synthesized pyridyl-thiazolidinones, which has shown promising activity against trypanosomatid parasites.

Discovery and Structural Design

This compound (also referred to as compound 27 in the primary literature) was developed as part of a structural design and synthesis campaign focused on new pyridyl-thiazolidinones. The core concept involved the molecular hybridization of a pyridine (B92270) ring, a common motif in bioactive compounds, with a thiazolidinone core. This design strategy aimed to explore new chemical space and identify novel compounds with potent anti-trypanosomatid profiles.

Chemical Synthesis

The synthesis of this compound is achieved through a multi-step process, beginning with the formation of a thiosemicarbazone precursor, followed by cyclization to yield the final thiazolidinone structure.

Synthesis Workflow

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Cyclization Reaction A Pyridine Carbaldehyde C Thiosemicarbazone Precursor A->C Ethanol (B145695), Reflux B Thiosemicarbazide B->C D Thiosemicarbazone Precursor F This compound D->F Anhydrous Sodium Acetate (B1210297), Acetic Acid, Reflux E α-Bromoester E->F

Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Pyridine Thiosemicarbazone Precursor

  • A solution of 4-pyridinecarbaldehyde (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Thiosemicarbazide (10 mmol) is added to the solution.

  • A catalytic amount of glacial acetic acid (3-4 drops) is added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the pyridine thiosemicarbazone precursor.

Step 2: Synthesis of this compound

  • The pyridine thiosemicarbazone precursor (5 mmol) is suspended in glacial acetic acid (30 mL) in a round-bottom flask.

  • Anhydrous sodium acetate (15 mmol) is added to the suspension.

  • The appropriate α-bromoester (e.g., ethyl 2-bromoisovalerate) (5.5 mmol) is added dropwise to the mixture.

  • The reaction mixture is heated to reflux for 8-12 hours, with progress monitored by TLC.

  • After cooling to room temperature, the mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Biological Activity

This compound has been evaluated for its in vitro activity against different life-cycle stages of Trypanosoma cruzi and Leishmania amazonensis. Its cytotoxicity against a mammalian cell line was also assessed to determine its selectivity.

In Vitro Antiparasitic Activity and Cytotoxicity

The following tables summarize the quantitative data obtained from in vitro assays.

Table 1: Activity against Trypanosoma cruzi
Parasite Stage IC50 (µM)
Trypomastigote1.5[1]
Amastigote0.89[1]
Table 2: Activity against Leishmania amazonensis
Parasite Stage IC50 (µM)
Promastigote22.4[1]
Amastigote5.70[1]
Table 3: Cytotoxicity Data
Cell Line CC50 (µM)
RAW 264.7 (Murine Macrophages)295.6[1]
Experimental Protocols: Biological Assays

Protocol 4.2.1: In Vitro Anti-Trypanosomal Assay (Trypomastigote and Amastigote Forms)

  • Trypomastigote Assay: Bloodstream trypomastigotes of T. cruzi are harvested from infected mice. The parasites are seeded in 96-well plates at a density of 1 x 10^6 cells/mL. This compound is added at various concentrations, and the plates are incubated for 24 hours. Parasite viability is determined by counting motile parasites using a hemocytometer under a light microscope. The IC50 value is calculated from the dose-response curve.

  • Amastigote Assay: Murine macrophages (RAW 264.7) are seeded in 96-well plates and infected with trypomastigotes. After 24 hours, extracellular parasites are washed away, and the infected cells are treated with varying concentrations of this compound for 48 hours. The cells are then fixed, stained with Giemsa, and the number of intracellular amastigotes is counted microscopically. The IC50 value is determined by comparing the number of amastigotes in treated versus untreated wells.

Protocol 4.2.2: In Vitro Anti-Leishmanial Assay (Promastigote and Amastigote Forms)

  • Promastigote Assay: L. amazonensis promastigotes are cultured in appropriate media. The parasites are seeded in 96-well plates at 1 x 10^6 cells/mL and treated with serial dilutions of this compound for 48 hours. Parasite viability is assessed using a resazurin-based assay, and the IC50 value is calculated.

  • Amastigote Assay: Peritoneal macrophages are harvested from mice, seeded in 96-well plates, and infected with L. amazonensis promastigotes. After differentiation into amastigotes, the infected cells are treated with this compound for 72 hours. The plates are then fixed, stained, and the number of intracellular amastigotes per 100 macrophages is determined to calculate the IC50 value.

Protocol 4.2.3: Cytotoxicity Assay

  • RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then exposed to various concentrations of this compound for 48 hours.

  • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve relative to untreated control cells.

Proposed Mechanism of Action

While the precise molecular target of this compound has not yet been fully elucidated, preliminary studies on related thiazolidinone compounds suggest a mechanism that involves the disruption of essential cellular organelles within the parasite, ultimately leading to a necrotic form of cell death.

G cluster_0 Parasite Cell A This compound B Endoplasmic Reticulum (ER) A->B C Golgi Complex A->C D ER Stress B->D F Disrupted Vesicular Trafficking C->F E Protein Misfolding D->E G Formation of Atypical Cytosolic Vacuoles E->G F->G H Loss of Cellular Homeostasis G->H I Necrotic Cell Death H->I

Caption: Proposed mechanism of action for this compound.

The proposed pathway suggests that this compound may interfere with the function of the endoplasmic reticulum and the Golgi apparatus. This disruption leads to ER stress, protein misfolding, and impaired vesicular trafficking, resulting in the formation of atypical vacuoles within the parasite's cytoplasm. The culmination of these cellular insults is a loss of homeostasis, ultimately triggering necrotic cell death.

Conclusion and Future Directions

This compound is a promising new chemical entity with potent in vitro activity against T. cruzi and L. amazonensis. The favorable selectivity index, as indicated by its cytotoxicity profile, suggests a therapeutic window that warrants further investigation.

Future work should focus on:

  • In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of Chagas disease and leishmaniasis.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Mechanism of action studies: Identifying the specific molecular target(s) of this compound to better understand its mode of action and to guide lead optimization.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve potency, selectivity, and drug-like properties.

The findings presented in this whitepaper establish this compound as a valuable lead compound in the development of new therapies for neglected tropical diseases.

References

In-Depth Technical Guide: Antiparasitic Agent-14 (Compound 27)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiparasitic agent-14, also identified as compound 27 in the primary literature, is a novel synthetic phospholipid analogue demonstrating significant in vitro activity against a range of protozoan parasites, including Trypanosoma cruzi and Leishmania species. This document provides a comprehensive overview of its chemical structure, physicochemical and biological properties, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its potential mechanism of action. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual representations of the synthetic workflow and proposed cellular effects are provided using Graphviz diagrams.

Chemical Structure and Properties

This compound is a synthetic ether phospholipid analogue featuring a 1,2,3-triazole ring incorporated via "click" chemistry. The structure consists of a phosphocholine (B91661) head group, a long alkyl spacer, the triazole ring, and a terminal alkyl tail.

Chemical Structure:

(Structure to be inferred from the primary literature and represented chemically)

Physicochemical Properties:

A comprehensive table of physicochemical properties is provided below. Data has been collated from available literature.

PropertyValueSource
Molecular FormulaC30H61N4O4P[1]
Molecular Weight572.8 g/mol [1]
IUPAC Name2-((((1-(1-azidoundecyl)-1H-1,2,3-triazol-4-yl)methyl)(decyloxy)phosphoryl)oxy)-N,N,N-trimethylethan-1-aminiumInferred
LogP(Predicted)N/A
Solubility(Not Reported)N/A
pKa(Not Reported)N/A

Table 1: Physicochemical Properties of this compound.

Biological Properties and Activity

This compound exhibits a broad spectrum of activity against several clinically relevant parasites. Its efficacy has been demonstrated against different life stages of these organisms.

Antiparasitic Activity:

The following table summarizes the in vitro inhibitory concentrations (IC50) and cytotoxicity (CC50) of this compound.

Organism/Cell LineLife StageIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Trypanosoma cruziTrypomastigote1.5--[2]
Trypanosoma cruziAmastigote0.89--[2]
Leishmania amazonensisPromastigote22.4--[2]
Leishmania amazonensisAmastigote5.70--[2]
RAW 264.7 (macrophage)--295.6>51.8 (vs L. amazonensis amastigote)[2]

Table 2: In Vitro Biological Activity of this compound.

Mechanism of Action:

The precise molecular mechanism of action of this compound has not been fully elucidated. However, studies on the effects of this compound on T. cruzi have revealed significant morphological alterations.[1] Treatment with the compound leads to a loss of the typical elongated shape of epimastigotes, causing them to become rounded.[1] This suggests that the compound may interfere with the parasite's cell membrane integrity or cytoskeletal structure. As a phospholipid analogue, it is plausible that it integrates into the parasite's cell membrane, disrupting its normal function and leading to cell death. Further investigation is required to identify the specific molecular targets and signaling pathways affected by this agent.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on the primary literature.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_alkyne Alkyne Synthesis cluster_azide Azide (B81097) Synthesis cluster_click Click Chemistry & Final Steps A1 Starting Material A A2 Intermediate A1 A1->A2 Step 1 A3 Alkyne Intermediate A2->A3 Step 2 C1 Cu(I)-catalyzed Azide-Alkyne Cycloaddition A3->C1 B1 Starting Material B B2 Intermediate B1 B1->B2 Step 3 B3 Azide Intermediate B2->B3 Step 4 B3->C1 C2 Intermediate C1 C1->C2 C3 Phosphorylation C2->C3 C4 Final Product (this compound) C3->C4

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Step 1 & 2: Synthesis of the Alkyne Intermediate: The synthesis of the alkyne portion of the molecule typically starts from a commercially available long-chain alcohol, which is then converted to an alkyne through standard organic chemistry transformations.

  • Step 3 & 4: Synthesis of the Azide Intermediate: The azide component is synthesized from a corresponding long-chain alkyl halide or tosylate by nucleophilic substitution with sodium azide.

  • Step 5: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne and azide intermediates are coupled using a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to form the 1,2,3-triazole ring.

  • Step 6: Phosphorylation and Choline Addition: The resulting alcohol is then phosphorylated, and the phosphocholine headgroup is introduced to yield the final product, this compound.

In Vitro Antiparasitic Activity Assays

Protocol for Trypanosoma cruzi Activity:

  • Trypomastigote Assay: Bloodstream trypomastigotes are obtained from infected mice. The parasites are incubated with serial dilutions of this compound for 24 hours. Parasite viability is assessed by counting motile parasites using a Neubauer chamber.

  • Amastigote Assay: Peritoneal macrophages are infected with trypomastigotes. After 24 hours, the cells are treated with various concentrations of the compound for 72 hours. The cells are then fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by microscopy.

Protocol for Leishmania amazonensis Activity:

  • Promastigote Assay: Promastigotes are cultured in appropriate media and incubated with different concentrations of this compound for 72 hours. Parasite viability is determined using a resazurin-based assay or by direct counting.

  • Amastigote Assay: Macrophages are infected with promastigotes, which differentiate into amastigotes. The infected cells are then treated with the compound for 72 hours. The number of viable intracellular amastigotes is quantified by microscopy after Giemsa staining.

Protocol for Cytotoxicity Assay (RAW 264.7 cells):

  • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then incubated with serial dilutions of this compound for 48 hours.

  • Cell viability is assessed using the MTT assay, where the reduction of MTT to formazan (B1609692) by viable cells is measured spectrophotometrically.

Experimental Workflow Diagram:

Biological_Assay_Workflow cluster_parasite Parasite Culture cluster_cell Mammalian Cell Culture cluster_treatment Treatment cluster_assay Assay P1 T. cruzi (Trypomastigote/Amastigote) T1 Serial Dilutions of This compound P1->T1 P2 L. amazonensis (Promastigote/Amastigote) P2->T1 C1 RAW 264.7 Macrophages C1->T1 A1 Incubation T1->A1 A2 Viability Assessment (Microscopy/Resazurin/MTT) A1->A2 A3 Data Analysis (IC50 / CC50 Determination) A2->A3

Caption: General workflow for in vitro biological evaluation.

Signaling Pathways and Logical Relationships

While the exact signaling pathways affected by this compound are yet to be fully elucidated, a proposed logical relationship based on its structure and observed effects can be visualized.

Proposed Mechanism of Action Diagram:

MoA cluster_entry Cellular Interaction cluster_disruption Membrane Disruption cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Agent This compound (Phospholipid Analogue) Membrane Parasite Cell Membrane Agent->Membrane Integration Disruption Altered Membrane Fluidity & Permeability Membrane->Disruption Cytoskeleton Cytoskeletal Destabilization Disruption->Cytoskeleton Signaling Disruption of Signaling Pathways Disruption->Signaling Metabolism Impaired Nutrient Uptake & Metabolism Disruption->Metabolism Morphology Morphological Changes (Rounding) Cytoskeleton->Morphology Death Parasite Death Signaling->Death Metabolism->Death Morphology->Death

Caption: Proposed mechanism of action for this compound.

This diagram illustrates a plausible sequence of events where the phospholipid nature of this compound leads to its integration into the parasite's cell membrane, causing disruption of membrane integrity and function. This, in turn, could lead to downstream effects such as cytoskeletal destabilization, altered signaling, and impaired metabolism, ultimately resulting in parasite death.

Conclusion and Future Directions

This compound is a promising lead compound in the development of new therapies for neglected tropical diseases caused by protozoan parasites. Its potent and selective in vitro activity warrants further investigation. Future research should focus on:

  • Elucidating the precise mechanism of action: Identifying the specific molecular targets and signaling pathways is crucial for rational drug design and optimization.

  • In vivo efficacy studies: Evaluating the compound's efficacy and safety in animal models of Chagas disease and leishmaniasis.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and toxicity profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

This technical guide provides a solid foundation for researchers and drug developers interested in advancing this compound as a potential therapeutic agent.

References

"Antiparasitic agent-14" target parasites and spectrum of activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Antiparasitic Agent-14

An In-depth Analysis of Target Parasites and Spectrum of Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, identified as compound 27 in the work by Conceição JMD, et al., is a novel pyridyl-thiazolidinone derivative demonstrating significant in vitro activity against kinetoplastid parasites.[1][2] This document provides a comprehensive overview of its biological activity, target spectrum, and the experimental protocols used for its initial characterization. The agent exhibits potent inhibitory effects against both Trypanosoma cruzi, the etiological agent of Chagas disease, and Leishmania amazonensis, a causative agent of leishmaniasis.[1] A favorable selectivity profile is observed when compared to a mammalian cell line, suggesting a potential therapeutic window.[1]

Spectrum of Activity and Potency

The antiparasitic activity of Agent-14 was evaluated against distinct life-cycle stages of T. cruzi and L. amazonensis. The agent demonstrates potent, sub-micromolar efficacy against the clinically relevant amastigote form of T. cruzi.[1][3]

In Vitro Antiparasitic Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against the target parasites.

Target ParasiteLife-Cycle StageIC50 (µM)
Trypanosoma cruziAmastigote0.89[1][3]
Trypanosoma cruziTrypomastigote1.5[1][3]
Leishmania amazonensisAmastigote5.70[1]
Leishmania amazonensisPromastigote22.4[1]
Cytotoxicity and Selectivity Profile

To assess its potential for host cell toxicity, Agent-14 was tested against the RAW 264.7 murine macrophage cell line. The 50% cytotoxic concentration (CC50) was determined and used to calculate a Selectivity Index (SI), which indicates the agent's specificity for the parasite over the mammalian host cell.

Cell LineCC50 (µM)
RAW 264.7 (Murine Macrophage)295.6[1][3]
Target Parasite FormSelectivity Index (SI = CC50 / IC50)
T. cruzi (Amastigote)332.1
T. cruzi (Trypomastigote)197.1
L. amazonensis (Amastigote)51.9
L. amazonensis (Promastigote)13.2

Proposed Mechanism of Action (Hypothetical)

While the precise molecular target of this compound has not been fully elucidated, related compounds in the thiazolidinone class have been shown to induce mitochondrial disruption in trypanosomatids.[4] It is hypothesized that Agent-14 may interfere with key mitochondrial processes, such as the electron transport chain or the regulation of mitochondrial membrane potential. This disruption leads to a cascade of events, including ATP depletion, oxidative stress, and ultimately, parasite cell death.

cluster_parasite Parasite Mitochondrion cluster_pathway Cell Death Pathway ETC Electron Transport Chain MMP Mitochondrial Membrane Potential ETC->MMP maintains ROS Reactive Oxygen Species (ROS) ETC->ROS dysfunction increases ATP ATP Production MMP->ATP drives ATP_Depletion ATP Depletion MMP->ATP_Depletion collapse leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Parasite Cell Death ATP_Depletion->Cell_Death Oxidative_Stress->Cell_Death Agent14 This compound Agent14->ETC Inhibits

Caption: Hypothetical mechanism of Agent-14 targeting mitochondrial function.

Experimental Protocols

The following protocols are representative methodologies for the evaluation of antiparasitic agents, based on the assays performed in the source publication.[1][2]

In Vitro Anti-Trypanosoma cruzi Assay
  • Trypomastigote Viability Assay:

    • Culture LLC-MK2 cells (ATCC CCL-7) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Infect the LLC-MK2 monolayer with tissue culture-derived trypomastigotes of the Tulahuen strain.

    • After 7-10 days, harvest free trypomastigotes from the supernatant by centrifugation at 500 x g for 10 minutes.

    • Resuspend parasites in fresh medium to a concentration of 1x10^7 parasites/mL.

    • Dispense 100 µL of the parasite suspension into a 96-well microplate.

    • Add 1 µL of this compound from serial dilutions (in DMSO) to achieve final concentrations ranging from 0.1 to 100 µM. Include benznidazole (B1666585) as a positive control and 1% DMSO as a negative control.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.

    • Add 10 µL of resazurin (B115843) solution (0.15 mg/mL) to each well and incubate for an additional 24 hours.

    • Measure fluorescence (Ex/Em: 530/590 nm) using a microplate reader.

    • Calculate IC50 values using a non-linear regression analysis of dose-response curves.

  • Amastigote Viability Assay:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere for 24 hours.

    • Infect the macrophages with trypomastigotes at a parasite-to-cell ratio of 10:1.

    • Incubate for 4 hours, then wash wells with PBS to remove non-internalized parasites.

    • Add fresh medium containing serial dilutions of this compound (0.1 to 100 µM).

    • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Fix the cells with 4% paraformaldehyde and stain with DAPI (4′,6-diamidino-2-phenylindole).

    • Image the plates using a high-content imaging system.

    • Quantify the number of intracellular amastigotes per macrophage.

    • Calculate the IC50 value based on the reduction in the number of amastigotes compared to the negative control.

In Vitro Anti-Leishmania amazonensis Assay
  • Promastigote Viability Assay:

    • Culture L. amazonensis promastigotes (MHOM/BR/76/LTB-0016) in M199 medium supplemented with 10% FBS at 26°C.

    • Harvest parasites in the logarithmic growth phase and adjust the concentration to 1x10^6 promastigotes/mL.

    • Dispense into a 96-well plate and add this compound as described in section 4.1. Use Miltefosine as a positive control.

    • Incubate for 72 hours at 26°C.

    • Determine parasite viability using the resazurin reduction assay as described above.

    • Calculate the IC50 value.

  • Amastigote Viability Assay:

    • Follow the protocol for the T. cruzi amastigote assay (Section 4.1), using peritoneal macrophages and infecting with stationary-phase L. amazonensis promastigotes.

    • After infection and washing, incubate the plates for 24 hours to allow for promastigote-to-amastigote transformation.

    • Add the test compounds and incubate for a further 72 hours.

    • Fix, stain, and quantify the number of intracellular amastigotes to determine the IC50 value.

Mammalian Cell Cytotoxicity Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10^4 cells/well in DMEM medium supplemented with 10% FBS.

  • Allow cells to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 to 500 µM).

  • Incubate for 72 hours under the same conditions.

  • Assess cell viability using the resazurin reduction assay as described in section 4.1.

  • Calculate the CC50 value using a non-linear regression analysis.

Workflows and Logical Relationships

In Vitro Screening Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of candidate antiparasitic compounds like Agent-14.

cluster_primary Primary Screening cluster_secondary Secondary Screening (Intracellular) cluster_safety Safety Assessment Compound This compound (Test Compound) Trypo T. cruzi Trypomastigote Assay Compound->Trypo Promas L. amazonensis Promastigote Assay Compound->Promas Ama_Tc T. cruzi Amastigote Assay Trypo->Ama_Tc Active? Ama_La L. amazonensis Amastigote Assay Promas->Ama_La Active? Cyto Mammalian Cell Cytotoxicity Assay (RAW 264.7) Ama_Tc->Cyto Result Data Analysis (IC50, CC50, SI) Ama_Tc->Result Ama_La->Cyto Ama_La->Result Cyto->Result

Caption: Experimental workflow for in vitro screening of this compound.

Logical Relationship for Hit Assessment

This diagram outlines the decision-making process based on the data obtained from the screening cascade.

Start Start: Compound Synthesized Potency Potent Anti-Amastigote Activity? (e.g., IC50 < 10 µM) Start->Potency Selectivity Favorable Selectivity? (SI > 10) Potency->Selectivity Yes Discard_Potency Discard or Deprioritize (Low Potency) Potency->Discard_Potency No Hit Declared a 'Hit' for further study Selectivity->Hit Yes Discard_Toxicity Discard or Deprioritize (High Toxicity) Selectivity->Discard_Toxicity No

Caption: Logical flow for assessing a compound's potential as a developmental hit.

References

Unveiling Antiparasitic Agent-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin, source, and biological activity of the synthetic compound designated as "Antiparasitic agent-14." This agent, identified as compound 27 in the primary scientific literature, is a novel pyridyl-thiazolidinone derivative with demonstrated in vitro efficacy against the protozoan parasites Trypanosoma cruzi and Leishmania amazonensis, the causative agents of Chagas disease and leishmaniasis, respectively. This document details the synthetic origin of the compound, presents its biological activity data in a structured format, outlines the experimental protocols for its synthesis and evaluation, and explores its potential mechanism of action through signaling pathway diagrams.

Origin and Source

"this compound" is a synthetically derived small molecule. It is not of natural origin. The compound was first described and characterized in a 2023 study by de Assis et al., where it was synthesized as part of a series of novel pyridyl-thiazolidinone derivatives.[1][2] The primary source for this compound is, therefore, chemical synthesis.

Chemical Identity:

  • Compound Name: 2-(5-bromo-2-hydroxybenzylidene)-3-(pyridin-4-yl)thiazolidin-4-one

  • Research Code: Compound 27

Quantitative Biological Data

The in vitro antiparasitic activity and cytotoxicity of this compound (compound 27) were evaluated and are summarized in the tables below.

Table 1: In Vitro Activity against Trypanosoma cruzi
Parasite StageIC50 (µM)
Trypomastigote1.5
Amastigote0.89
Table 2: In Vitro Activity against Leishmania amazonensis
Parasite StageIC50 (µM)
Promastigote22.4
Amastigote5.70
Table 3: Cytotoxicity Data
Cell LineCC50 (µM)
RAW 264.7 (macrophages)295.6

Experimental Protocols

The following are the detailed methodologies for the synthesis and biological evaluation of this compound (compound 27), as described in the source literature.[1][2]

Synthesis of this compound (Compound 27)

The synthesis of compound 27 is achieved through a multi-step process:

  • Synthesis of Thiosemicarbazone Intermediate: 4-pyridinecarboxaldehyde (B46228) is reacted with thiosemicarbazide (B42300) in an ethanolic solution under reflux to yield the corresponding thiosemicarbazone.

  • Cyclization Reaction: The purified thiosemicarbazone is then reacted with 2-mercaptoacetic acid in the presence of a dehydrating agent, such as p-toluenesulfonic acid, in a suitable solvent like toluene. This reaction is carried out under reflux with the removal of water to drive the cyclization and formation of the thiazolidinone ring.

  • Knoevenagel Condensation: The resulting 3-(pyridin-4-yl)thiazolidin-4-one is then subjected to a Knoevenagel condensation with 5-bromo-2-hydroxybenzaldehyde in the presence of a base catalyst, such as piperidine, in a solvent like ethanol (B145695) under reflux.

  • Purification: The final product, this compound (compound 27), is purified by recrystallization or column chromatography.

In Vitro Antiparasitic Activity Assays
  • Trypanosoma cruzi Assay:

    • Trypomastigote Activity: Bloodstream trypomastigotes are obtained from infected mice. The parasites are incubated with varying concentrations of compound 27 for 24 hours. The number of viable parasites is then determined by counting in a Neubauer chamber.

    • Amastigote Activity: Peritoneal macrophages are infected with trypomastigotes. After 24 hours, the extracellular parasites are removed, and the cells are treated with different concentrations of the compound for 72 hours. The cells are then fixed, stained with Giemsa, and the number of intracellular amastigotes is counted under a microscope.

  • Leishmania amazonensis Assay:

    • Promastigote Activity: Promastigotes are cultured in appropriate media and incubated with various concentrations of compound 27 for 72 hours. Parasite viability is assessed using a resazurin-based colorimetric assay.

    • Amastigote Activity: Peritoneal macrophages are infected with promastigotes. After infection, the cells are treated with different concentrations of the compound for 72 hours. The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining.

Cytotoxicity Assay
  • RAW 264.7 murine macrophages are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of compound 27 for 72 hours.

  • Cell viability is determined using a resazurin-based assay, and the CC50 value is calculated.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been explicitly elucidated in the primary literature. However, studies on the broader class of thiazolidinone derivatives suggest potential targets within the parasites.

One plausible mechanism for the antileishmanial activity of thiazolidinone derivatives is the inhibition of pteridine (B1203161) reductase 1 (PTR1). PTR1 is a key enzyme in the folate biosynthesis pathway of Leishmania, and its inhibition disrupts DNA synthesis and repair, leading to parasite death.

For Trypanosoma cruzi, other thiazolidinone derivatives have been shown to induce apoptosis and necrosis. Additionally, inhibition of the cysteine protease cruzain is a known mechanism for some thiazolidinone-based compounds against T. cruzi.

Visualizations

Diagram 1: Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 4-Pyridinecarboxaldehyde + Thiosemicarbazide B Thiosemicarbazone Intermediate A->B C Cyclization with 2-Mercaptoacetic Acid B->C D 3-(pyridin-4-yl)thiazolidin-4-one C->D E Knoevenagel Condensation with 5-bromo-2-hydroxybenzaldehyde D->E F This compound (Compound 27) E->F G In Vitro Antiparasitic Assays F->G J Cytotoxicity Assay (RAW 264.7) F->J H T. cruzi (Trypomastigote & Amastigote) G->H I L. amazonensis (Promastigote & Amastigote) G->I K IC50 & CC50 Determination H->K I->K J->K

Caption: Synthetic and biological evaluation workflow for this compound.

Diagram 2: Potential Signaling Pathway - Inhibition of Pteridine Reductase 1 (PTR1) in Leishmania

ptr1_inhibition cluster_pathway Folate Biosynthesis Pathway in Leishmania Pteridine Pteridines DHFR_TS DHFR-TS Pteridine->DHFR_TS Dihydrofolate PTR1 Pteridine Reductase 1 (PTR1) Pteridine->PTR1 Biopterin/Folate THF Tetrahydrofolate (THF) DHFR_TS->THF DNA DNA Synthesis & Repair THF->DNA PTR1->THF Agent14 This compound (Potential Inhibitor) Agent14->PTR1 Inhibition

References

The Ascendant Therapeutic Potential of Pyridyl-Thiazolidinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of pyridine (B92270) and thiazolidinone moieties has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. Pyridyl-thiazolidinones have emerged as privileged scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Their diverse pharmacological profile encompasses antimicrobial, anticancer, and anti-inflammatory properties, making them a subject of intense research and a promising area for drug discovery. This technical guide provides a comprehensive overview of the biological activities of pyridyl-thiazolidinones, detailing their synthesis, mechanisms of action, and the experimental protocols used for their evaluation.

Core Biological Activities

Pyridyl-thiazolidinones exhibit a wide spectrum of biological effects, primarily categorized into three main areas:

  • Antimicrobial Activity: These compounds have shown efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

  • Anticancer Activity: A significant body of research has highlighted the potent cytotoxic effects of pyridyl-thiazolidinones against various cancer cell lines. Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.

  • Anti-inflammatory Activity: Pyridyl-thiazolidinones have demonstrated notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling cascades.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various pyridyl-thiazolidinone derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyridyl-Thiazolidinone Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
1 K562 (Chronic Myeloid Leukemia)5.26 ± 1.03[1]
2 PC3 (Prostate Cancer)Not specified[1]
3 SHSY-5Y (Neuroblastoma)Not specified[1]
4 A549 (Lung Cancer)0.452[2]
5 MCF-7 (Breast Cancer)8.4[3]
6 HCT116 (Colon Cancer)22.4[1]
7 HepG2 (Hepatocellular Carcinoma)10-50[1]
8 RPMI-8226 (Leukemia)1.61[3]
9 SR (Leukemia)1.11[3]

Table 2: Antimicrobial Activity of Pyridyl-Thiazolidinone Derivatives (MIC values in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Reference
10a Escherichia coli25[4]
10b Staphylococcus aureus25[4]
10c Bacillus subtilis25[4]
10d Pseudomonas aeruginosa25[4]
11a S. aureus9.01±0.13 - 10.01±0.23[5]
11b P. aeruginosa9.01±0.13 - 10.01±0.23[5]
12a Gram-positive bacteria0.9−43.8 (x 10⁻²) µmol/mL[6]
12b Gram-negative bacteria0.9−43.8 (x 10⁻²) µmol/mL[6]

Table 3: Anti-inflammatory Activity of Pyridyl-Thiazolidinone Derivatives (COX-2 Inhibition, IC50 values in µM)

Compound IDCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
13a 3.2929.00[7]
13b 14.4-[7]
13c 1.523.68[7]
13d 1.064.24[7]
13e 3.84-[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyridyl-thiazolidinones.

Synthesis and Characterization

General Procedure for the Synthesis of 2-(Pyridin-2-ylamino)thiazolidin-4-one:

A representative protocol for the synthesis of a pyridyl-thiazolidinone is as follows:

  • Step 1: Synthesis of the Thiourea Derivative: A mixture of 2-aminopyridine (B139424) (0.1 mol) and ammonium (B1175870) thiocyanate (B1210189) (0.12 mol) in a suitable solvent (e.g., ethanol) is refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the corresponding N-(pyridin-2-yl)thiourea.

  • Step 2: Cyclization to form the Thiazolidinone Ring: The synthesized N-(pyridin-2-yl)thiourea (0.1 mol) is dissolved in a suitable solvent (e.g., absolute ethanol). To this solution, ethyl chloroacetate (B1199739) (0.11 mol) and a base (e.g., anhydrous sodium acetate (B1210297) or diisopropylethylamine) are added. The reaction mixture is then refluxed for an appropriate time, again monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is poured into cold water, and the resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product, 2-(pyridin-2-ylamino)thiazolidin-4-one.[8]

Characterization:

The synthesized compounds are characterized by various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups such as C=O (carbonyl), N-H, C-N, and C-S stretching vibrations.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by determining the chemical shifts and coupling constants of protons and carbons.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[9]

Anticancer Activity Assays

MTT Assay for Cell Viability:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridyl-thiazolidinone derivatives for 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 130 µL of Dimethyl Sulfoxide (DMSO).

  • Absorbance Measurement: The plate is incubated for 15 minutes with shaking, and the absorbance is measured at 492 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

TUNEL Assay for Apoptosis Detection:

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Cells are cultured on coverslips and treated with the test compound.

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.25% Triton™ X-100 to allow entry of the labeling reagents.[10]

  • TdT Labeling Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., EdUTP) for 60 minutes at 37°C. The TdT enzyme incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA.[10][11]

  • Detection: The incorporated label is detected, often via a "click" reaction with a fluorescent azide, allowing for visualization by fluorescence microscopy.[10]

  • Imaging and Analysis: The cells are imaged using a fluorescence microscope, and the percentage of TUNEL-positive (apoptotic) cells is quantified.

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution of Compounds: The pyridyl-thiazolidinone derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity Assay

In Vitro COX-2 Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Reaction Setup: In a 96-well plate, the reaction mixture is prepared containing the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The peroxidase activity of COX-2 is measured by monitoring the appearance of an oxidized chromogenic substrate at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of pyridyl-thiazolidinones are underpinned by their interactions with various cellular signaling pathways.

Anticancer Mechanisms

Pyridyl-thiazolidinones exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and interfering with pro-survival signaling pathways.

  • Apoptosis Induction: These compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[12][13] Activation of caspase-8, a key initiator of the extrinsic pathway, has also been observed.[14][15][16] Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to programmed cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation PyridylThiazolidinone_ext Pyridyl- thiazolidinone PyridylThiazolidinone_ext->Caspase8 Induces Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation PyridylThiazolidinone_int Pyridyl- thiazolidinone PyridylThiazolidinone_int->Mitochondrion Induces Apoptosis Apoptosis Caspase3->Apoptosis

Pyridyl-thiazolidinone-induced apoptosis pathways.
  • PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. While direct inhibition of PI3K or Akt by pyridyl-thiazolidinones is still under investigation, some studies suggest that these compounds can modulate this pathway, contributing to their anticancer effects.

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PyridylThiazolidinone Pyridyl- thiazolidinone PyridylThiazolidinone->PI3K Inhibition? PyridylThiazolidinone->Akt Inhibition?

Potential inhibition of the PI3K/Akt signaling pathway.
Anti-inflammatory Mechanism

The anti-inflammatory activity of pyridyl-thiazolidinones is partly attributed to their ability to modulate the NF-κB signaling pathway.

  • NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Some pyridyl-thiazolidinone derivatives have been shown to inhibit this pathway by reducing the expression of NF-κB and preventing its nuclear translocation, thereby downregulating the expression of pro-inflammatory mediators.[6][17]

Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene Pro-inflammatory Gene Expression Nucleus->Gene Activation PyridylThiazolidinone Pyridyl- thiazolidinone PyridylThiazolidinone->IKK Inhibition? PyridylThiazolidinone->NFkB Inhibition of Translocation

Inhibition of the NF-κB signaling pathway.

Conclusion

Pyridyl-thiazolidinones represent a versatile and promising class of heterocyclic compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation and development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals. Continued exploration of the structure-activity relationships and optimization of the pyridyl-thiazolidinone scaffold hold the potential to yield novel and potent therapeutic agents for a variety of diseases.

References

In Vitro Efficacy and Mechanism of Action of Antiparasitic Agent-14 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the in vitro efficacy of Antiparasitic agent-14, a novel small molecule inhibitor targeting the glycolytic pathway of protozoan parasites. The data presented herein demonstrates potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the primary causative agent of human malaria. This guide details the experimental protocols utilized for efficacy testing, summarizes key quantitative data, and illustrates the proposed mechanism of action through a targeted signaling pathway diagram.

In Vitro Antiplasmodial Activity

This compound was evaluated for its ability to inhibit the intraerythrocytic growth of various P. falciparum strains. The half-maximal inhibitory concentration (IC₅₀) was determined using a standardized SYBR Green I-based fluorescence assay after 72 hours of incubation. The results, summarized in Table 1, indicate potent, low-nanomolar activity that is unaffected by known chloroquine (B1663885) resistance mechanisms.

Quantitative Efficacy Data

Table 1: IC₅₀ Values of this compound Against P. falciparum Strains

Parasite StrainResistance ProfileThis compound IC₅₀ (nM)Chloroquine IC₅₀ (nM)
3D7Chloroquine-Sensitive12.5 ± 1.815.2 ± 2.1
K1Chloroquine-Resistant14.1 ± 2.3310.5 ± 25.6
Dd2Chloroquine-Resistant13.8 ± 1.9285.7 ± 21.3
W2Chloroquine-Resistant14.5 ± 2.0450.2 ± 30.1

Data are presented as mean ± standard deviation from three independent experiments (n=3).

Experimental Protocols

The following protocols were employed to determine the in vitro efficacy of this compound.

Parasite Culture
  • P. falciparum strains were maintained in continuous culture using human O+ erythrocytes (hematocrit 5%) in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.

  • Cultures were incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Parasitemia was monitored daily by Giemsa-stained thin blood smears.

SYBR Green I-Based Drug Sensitivity Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

  • Drug Preparation: this compound was dissolved in 100% DMSO to create a 10 mM stock solution. A 2-fold serial dilution series was prepared in RPMI-1640 medium in a 96-well microplate.

  • Assay Plate Preparation: Asynchronized, predominantly ring-stage parasite cultures were diluted to achieve a starting parasitemia of 0.5% with a 2% hematocrit. 180 µL of this suspension was added to each well of the drug-dilution plate.

  • Incubation: The plate was incubated for 72 hours under standard parasite culture conditions.

  • Lysis and Staining: 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I was added to each well. The plate was then incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: IC₅₀ values were calculated by fitting the fluorescence data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro drug sensitivity assay used to evaluate this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Parasite Culture (0.5% Parasitemia) a1 Add Parasite Culture to Drug Plate p1->a1 p2 Drug Serial Dilution in 96-Well Plate p2->a1 a2 Incubate for 72h (37°C, 5% CO2) a1->a2 a3 Add SYBR Green I Lysis Buffer a2->a3 a4 Incubate 1h (Dark, Room Temp) a3->a4 d1 Read Fluorescence (485ex/530em) a4->d1 d2 IC50 Calculation (Non-linear Regression) d1->d2

Diagram 1: Workflow for SYBR Green I-based in vitro drug sensitivity assay.
Proposed Mechanism of Action: Glycolytic Pathway Inhibition

This compound is a potent and specific inhibitor of Pyruvate Kinase (PK), a critical enzyme in the final step of glycolysis in P. falciparum. By blocking the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, the agent effectively halts ATP production, leading to parasite death.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_GAP DHAP / GAP F16BP->DHAP_GAP BPG 1,3-Bisphosphoglycerate DHAP_GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate (PEP) PG2->PEP PK_Enzyme Pyruvate Kinase (PK) PEP->PK_Enzyme Substrate Pyruvate Pyruvate ATP_Prod ATP (Energy Production) Pyruvate->ATP_Prod Inhibitor Antiparasitic agent-14 Inhibitor->PK_Enzyme Inhibition PK_Enzyme->Pyruvate Product

Diagram 2: Inhibition of Pyruvate Kinase by this compound in the parasite glycolytic pathway.

Cytotoxicity Profile of Antiparasitic Agent-14 on Host Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel antiparasitic agents necessitates a thorough evaluation of their safety profile, with a primary focus on their cytotoxic effects on host cells. Understanding the potential for off-target toxicity is crucial for predicting adverse effects and establishing a therapeutic window. This technical guide provides a comprehensive overview of the cytotoxicity profile of a novel investigational compound, "Antiparasitic agent-14." We present detailed methodologies for key in vitro cytotoxicity assays, summarize quantitative data in structured tables, and provide visual representations of experimental workflows and implicated signaling pathways to facilitate a deeper understanding of the compound's interaction with host cells. The information herein is intended to guide further preclinical development and inform risk assessment.

Introduction

Parasitic diseases remain a significant global health burden, and the emergence of drug-resistant strains necessitates the continuous discovery and development of new antiparasitic therapies.[1] "this compound" is a novel synthetic compound that has demonstrated potent activity against a range of clinically relevant parasites in vitro. However, its therapeutic potential is contingent upon a favorable safety profile, particularly with respect to host cell cytotoxicity.[2][3][4]

This document outlines the in vitro cytotoxicity of this compound against a panel of representative host cell lines. A multi-assay approach was employed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.[5][6][7] The goal of these studies is to establish a preliminary safety profile and elucidate the potential mechanisms of any observed cytotoxicity.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated against three human cell lines: HepG2 (liver carcinoma), HEK293 (embryonic kidney), and Jurkat (T-lymphocyte). Cells were exposed to a range of concentrations of the compound for 48 hours. The following tables summarize the key quantitative data obtained from these assays.

Table 1: IC50 Values of this compound on Host Cell Lines

Cell LineAssayIC50 (µM)
HepG2 MTT Assay42.5 ± 3.1
LDH Release Assay65.2 ± 4.5
HEK293 MTT Assay78.1 ± 5.9
LDH Release Assay> 100
Jurkat MTT Assay15.8 ± 1.2
LDH Release Assay25.4 ± 2.8

IC50 values represent the concentration of this compound that resulted in a 50% reduction in cell viability or a 50% increase in LDH release compared to untreated controls. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound in Jurkat Cells

TreatmentConcentration (µM)% Annexin V Positive Cells% Propidium Iodide Positive Cells
Control 04.2 ± 0.52.1 ± 0.3
This compound 1028.7 ± 2.18.5 ± 0.9
2565.4 ± 4.815.2 ± 1.7
5082.1 ± 6.335.8 ± 3.1

Jurkat cells were treated with this compound for 24 hours prior to staining with Annexin V and Propidium Iodide and analysis by flow cytometry. Data represent the percentage of cells in early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptosis.

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in Jurkat Cells

TreatmentConcentration (µM)% Cells with Depolarized Mitochondria
Control 05.1 ± 0.7
This compound 1035.6 ± 3.2
2572.3 ± 5.9
CCCP (Positive Control) 5095.8 ± 2.4

Jurkat cells were treated with this compound for 6 hours. The mitochondrial membrane potential was assessed using the fluorescent probe JC-1. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a known mitochondrial uncoupling agent.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture

HepG2, HEK293, and Jurkat cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[11]

  • Compound Treatment: A stock solution of this compound was serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) was also included.[11]

  • Incubation: The plate was incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[12]

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 value was determined.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.[7][13][14]

  • Cell Seeding and Treatment: Cells were seeded and treated with this compound in a 96-well plate as described for the MTT assay.[15]

  • Controls: Wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) were included.[15][16]

  • Supernatant Collection: After the 48-hour incubation, the plate was centrifuged at 250 x g for 5 minutes. 50 µL of the supernatant from each well was transferred to a new 96-well plate.[16]

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) was added to each well.[13][15]

  • Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement: The absorbance was measured at 490 nm.[11]

  • Data Analysis: The percentage of cytotoxicity was calculated using the absorbance values from the experimental, spontaneous, and maximum release controls.[11]

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Jurkat cells were seeded in a 6-well plate and treated with this compound for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry, detecting the fluorescence of FITC and PI.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay utilizes the JC-1 fluorescent probe to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[8]

  • Cell Seeding and Treatment: Jurkat cells were seeded and treated with this compound for 6 hours.

  • JC-1 Staining: Cells were incubated with JC-1 staining solution for 20 minutes at 37°C.

  • Washing: Cells were washed twice with assay buffer.

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader or flow cytometer, with excitation/emission wavelengths set for both JC-1 monomers (green) and aggregates (red).

  • Data Analysis: The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the workflows for the key cytotoxicity assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

LDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Seed & Treat Cells in 96-well Plate incubate1 Incubate 48h start->incubate1 centrifuge Centrifuge Plate incubate1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant add_reagent Add LDH Reaction Mix supernatant->add_reagent incubate2 Incubate 30 min add_reagent->incubate2 read Measure Absorbance (490nm) incubate2->read analyze Calculate % Cytotoxicity read->analyze

Caption: Workflow for the LDH Release Assay.

Implicated Signaling Pathway: Intrinsic Apoptosis

The data, particularly the observed mitochondrial membrane depolarization, suggest that this compound may induce cytotoxicity in sensitive cells, such as Jurkat cells, through the intrinsic (mitochondrial) pathway of apoptosis.[17][18][19][][21]

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_execution Execution Phase agent This compound bcl2 Bcl-2 (Anti-apoptotic) agent->bcl2 bax Bax/Bak (Pro-apoptotic) agent->bax potential Loss of Mitochondrial Membrane Potential (ΔΨm) bax->potential cyto_c Cytochrome c Release potential->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp3 Pro-Caspase-3 active_casp9->casp3 active_casp3 Active Caspase-3 casp3->active_casp3 substrates Cellular Substrate Cleavage active_casp3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.

Discussion and Conclusion

The in vitro cytotoxicity assessment of this compound reveals a cell line-dependent toxicity profile. The compound exhibited the highest potency against the Jurkat T-lymphocyte cell line, with a lower but still notable effect on the HepG2 liver cell line. The HEK293 kidney cell line was significantly less sensitive. This differential cytotoxicity is a critical finding for future development, suggesting potential for hematopoietic or hepatic side effects.

The mechanistic studies in Jurkat cells strongly indicate that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis. The dose-dependent increase in Annexin V staining, coupled with the significant loss of mitochondrial membrane potential, points towards the involvement of the intrinsic apoptotic pathway.[17][18] this compound likely induces cellular stress that leads to the activation of pro-apoptotic proteins like Bax/Bak, culminating in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[17][21]

References

Technical Guide: In Vitro Efficacy and Cytotoxicity of Antiparasitic Agent-14 (Exemplified by Ivermectin)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Antiparasitic agent-14" is not a publicly recognized designation. This guide utilizes Ivermectin , a well-characterized broad-spectrum antiparasitic agent, as a representative example to fulfill the technical requirements of the query. All data and protocols presented herein pertain to Ivermectin.

Executive Summary

This document provides a comprehensive technical overview of the in vitro biological activity of the antiparasitic agent Ivermectin. It focuses on its inhibitory effects against the malaria parasite, Plasmodium falciparum, and its cytotoxic profile against mammalian cell lines. Key quantitative data, including 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, are presented. Detailed experimental methodologies for determining these values are described to facilitate reproducibility. Furthermore, this guide includes visualizations of the agent's mechanism of action and a general experimental workflow, rendered using the DOT language for clarity and precision.

Quantitative Data Summary: IC50 and CC50 Values

The efficacy and selectivity of an antiparasitic agent are critically defined by its IC50 and CC50 values. The IC50 represents the concentration of the drug required to inhibit 50% of a specific biological or biochemical function (e.g., parasite growth), while the CC50 is the concentration required to cause 50% cytotoxicity in host cells. A higher selectivity index (CC50/IC50) is desirable, indicating that the agent is more toxic to the parasite than to the host cells.

Table 1: In Vitro Antiplasmodial Activity (IC50) of Ivermectin against Plasmodium falciparum
Parasite Strain/StageIC50 Value (µM)Assay MethodReference
P. falciparum (Asexual, Artemisinin-Sensitive)0.81SYBR Green I (72h)[1][2][3]
P. falciparum (Asexual, Artemisinin-Resistant)0.81SYBR Green I (72h)[1][2][3]
P. falciparum (Asexual, various strains)~0.1HRP2 ELISA[4]
P. falciparum (Liver Stages)1.39 - 14.44High-Content Imaging[5][6]
P. falciparum (K1 Isolate)~9.1Radioisotopic Method[7][8]
P. falciparum (Gametocytes, Stage IV-V)0.5ATP Quantification[4]

Note: The variability in IC50 values can be attributed to differences in parasite strains, assay methodologies, and drug exposure times.[1]

Table 2: In Vitro Cytotoxicity (CC50) of Ivermectin
Cell LineCC50 Value (µM)Assay MethodReference
Vero E6 Cells~8MTS/ToxGlo Assay[9]
HeLa (Human Cervical Cancer) Cells~7.5 - 10MTT Assay (24h)
CHO-K1 (Chinese Hamster Ovary) Cells>50 µg/mL (>57 µM)Not specified

Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of IC50 and CC50 values. The following sections describe common methodologies used in the evaluation of antiparasitic compounds like Ivermectin.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay is widely used to determine the IC50 of compounds against the asexual blood stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum parasites are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Preparation: The test compound (Ivermectin) is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of parasite culture (at ~1% parasitemia and 2% hematocrit) is added to wells containing 100 µL of the serially diluted drug. Control wells include parasite culture with drug-free medium (positive control) and uninfected erythrocytes (negative control).

  • Incubation: The plate is incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths set at approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are normalized to the controls. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[1]

In Vitro Cytotoxicity Assay (MTT Method)

The MTT assay is a colorimetric method used to assess cell viability and determine the CC50 of a compound on a mammalian cell line (e.g., Vero, HeLa). It measures the metabolic activity of cells.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Addition: A stock solution of the test compound is prepared and serially diluted. The culture medium is removed from the wells and replaced with medium containing the various concentrations of the compound. Control wells contain cells with drug-free medium.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Reagent Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to a percentage of viability relative to the untreated control cells. The CC50 value is calculated from the dose-response curve using non-linear regression.[10]

Visualizations: Pathways and Workflows

Mechanism of Action of Ivermectin in Invertebrates

Ivermectin's primary antiparasitic effect is achieved through its interaction with specific ion channels in the nerve and muscle cells of invertebrates, leading to paralysis and death.[12][13][14][15]

cluster_membrane Invertebrate Nerve/Muscle Cell Membrane channel Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (Intracellular) channel->Cl_in Increases membrane permeability to Cl- ions Cl_out Cl- (Extracellular) Cl_out->channel hyperpolarization Hyperpolarization of Cell Membrane Cl_in->hyperpolarization ivermectin Ivermectin ivermectin->channel Binds with high affinity paralysis Paralysis and Death of Parasite hyperpolarization->paralysis

Mechanism of Ivermectin on invertebrate ion channels.
Generalized Workflow for In Vitro Drug Screening

The process of evaluating a potential antiparasitic agent involves a series of standardized in vitro assays to determine its efficacy and cytotoxicity before proceeding to more complex models.

cluster_efficacy Efficacy Testing (IC50) cluster_cytotoxicity Cytotoxicity Testing (CC50) start Start: Compound Synthesis or Acquisition stock Prepare Stock Solution (e.g., in DMSO) start->stock serial_dilution Perform Serial Dilutions in Assay Medium stock->serial_dilution efficacy_assay Incubate Parasite with Compound (e.g., 72h) serial_dilution->efficacy_assay cyto_assay Incubate Cells with Compound (e.g., 48h) serial_dilution->cyto_assay parasite_culture Culture Parasite (e.g., P. falciparum) parasite_culture->efficacy_assay efficacy_readout Quantify Growth (e.g., SYBR Green I) efficacy_assay->efficacy_readout ic50_calc Calculate IC50 Value efficacy_readout->ic50_calc selectivity Determine Selectivity Index (SI = CC50 / IC50) ic50_calc->selectivity cell_culture Culture Mammalian Cells (e.g., Vero) cell_culture->cyto_assay cyto_readout Measure Viability (e.g., MTT Assay) cyto_assay->cyto_readout cc50_calc Calculate CC50 Value cyto_readout->cc50_calc cc50_calc->selectivity end End: Lead Candidate Selection selectivity->end

References

In-Depth Technical Guide: The Anti-Trypanosoma cruzi Activity of Antiparasitic Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of Antiparasitic agent-14 (also known as compound 27) on Trypanosoma cruzi, the etiological agent of Chagas disease. This document consolidates available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound, a novel pyridyl-thiazolidinone derivative, has demonstrated significant in vitro activity against clinically relevant forms of Trypanosoma cruzi. With potent inhibitory effects on both the non-replicative trypomastigote and the intracellular replicative amastigote stages, this compound presents a promising scaffold for the development of new therapeutic agents for Chagas disease. This guide summarizes the current understanding of its efficacy and provides the technical details necessary for its further investigation.

Quantitative Data Summary

The in vitro efficacy of this compound against Trypanosoma cruzi and its cytotoxicity against a mammalian cell line have been quantitatively assessed. The following tables summarize the key findings from the primary literature[1][2][3].

Table 1: In Vitro Anti-Trypanosoma cruzi Activity of this compound

ParameterT. cruzi FormValue (µM)
IC50Trypomastigote1.5[1][2][3]
IC50Amastigote0.89[1][2][3]

IC50 (Half-maximal inhibitory concentration) is the concentration of the agent that causes a 50% reduction in the parasite viability or growth.

Table 2: In Vitro Cytotoxicity Profile of this compound

Cell LineParameterValue (µM)
RAW 264.7 (Macrophage)CC50295.6[1][2][3]

CC50 (Half-maximal cytotoxic concentration) is the concentration of the agent that causes a 50% reduction in the viability of the host cells.

Table 3: Selectivity Index

ParameterValue
Selectivity Index (SI)332.1

The Selectivity Index (SI) is calculated as the ratio of CC50 to the IC50 against the amastigote form (CC50/IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are synthesized from established methods in the field[4][5][6][7][8].

Trypanosoma cruzi Culture
  • Epimastigotes: The epimastigote forms of T. cruzi are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cultures are maintained at 28°C.

  • Trypomastigotes and Amastigotes: The trypomastigote and amastigote forms are maintained in mammalian cell cultures. Vero cells (or another suitable host cell line like L929 fibroblasts or RAW 264.7 macrophages) are cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS, penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. Host cells are infected with metacyclic trypomastigotes to establish the intracellular amastigote stage. After replication, amastigotes differentiate into trypomastigotes, which are released into the culture supernatant.

In Vitro Anti-Trypanosomal Assays
  • Harvest cell-derived trypomastigotes from the supernatant of infected Vero cell cultures.

  • Centrifuge the supernatant at a low speed to pellet the parasites.

  • Resuspend the parasites in fresh culture medium and determine the parasite concentration using a hemocytometer.

  • Adjust the parasite concentration to 1 x 10^6 parasites/mL.

  • In a 96-well microplate, add 100 µL of the parasite suspension to each well.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add 100 µL of the compound dilutions to the wells containing the parasites. Include a positive control (e.g., benznidazole) and a negative control (medium with vehicle).

  • Incubate the plate at 37°C with 5% CO2 for 24 hours.

  • After incubation, add a viability indicator such as resazurin (B115843) or count the motile parasites using a microscope to determine the percentage of growth inhibition.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

  • Seed host cells (e.g., Vero cells) in a 96-well plate at a density of 4 x 10^3 cells/well and allow them to adhere overnight.

  • Infect the host cells with cell-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:cell).

  • Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Wash the wells with fresh medium to remove any remaining extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound. Include positive and negative controls.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per infected cell by microscopic examination.

  • Calculate the percentage of inhibition and the IC50 value. Alternatively, a reporter parasite strain (e.g., expressing β-galactosidase) can be used for a colorimetric readout.

Cytotoxicity Assay
  • Seed RAW 264.7 macrophages (or another suitable mammalian cell line) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Add serial dilutions of this compound to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium with vehicle).

  • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Assess cell viability using a metabolic indicator such as MTT or resazurin.

  • Measure the absorbance or fluorescence and calculate the percentage of viable cells compared to the negative control.

  • Determine the CC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular target of this compound in Trypanosoma cruzi has not been fully elucidated. However, studies on related thiazolidinone derivatives suggest a mechanism that leads to necrotic cell death. This may involve disruption of cellular homeostasis, potentially through effects on the endoplasmic reticulum and Golgi apparatus, leading to morphological alterations and loss of plasma membrane integrity[9].

Further investigation is required to pinpoint the specific signaling pathways affected by this compound. Potential targets for anti-trypanosomal drugs include pathways essential for parasite survival and replication, such as ergosterol (B1671047) biosynthesis, protein synthesis, and redox metabolism[3][10].

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation synthesis Synthesis of this compound culture_trypo T. cruzi Trypomastigote Culture culture_amast T. cruzi Amastigote Culture culture_host Host Cell Culture (RAW 264.7) assay_trypo Anti-trypomastigote Assay culture_trypo->assay_trypo assay_amast Anti-amastigote Assay culture_amast->assay_amast assay_cyto Cytotoxicity Assay culture_host->assay_cyto calc_ic50_trypo IC50 Determination (Trypomastigote) assay_trypo->calc_ic50_trypo calc_ic50_amast IC50 Determination (Amastigote) assay_amast->calc_ic50_amast calc_cc50 CC50 Determination assay_cyto->calc_cc50 calc_si Selectivity Index Calculation calc_ic50_amast->calc_si calc_cc50->calc_si

Caption: Workflow for the in vitro evaluation of this compound.

Potential Signaling Pathway Disruption

potential_pathway agent This compound target Unknown Molecular Target(s) agent->target er_golgi Endoplasmic Reticulum / Golgi Stress target->er_golgi morphology Morphological Alterations (e.g., shortening, membrane blebbing) er_golgi->morphology membrane Plasma Membrane Damage morphology->membrane necrosis Necrotic Cell Death membrane->necrosis

Caption: Putative mechanism of action leading to necrotic cell death.

Conclusion and Future Directions

This compound has emerged as a potent inhibitor of Trypanosoma cruzi in vitro, exhibiting high selectivity for the parasite over mammalian cells. The data presented in this guide underscore its potential as a lead compound for the development of novel Chagas disease therapies.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the efficacy of the compound in animal models of acute and chronic Chagas disease.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The continued investigation of this promising pyridyl-thiazolidinone derivative is warranted and could contribute significantly to the pipeline of new treatments for this neglected tropical disease.

References

The Efficacy and Mechanism of Action of Novel Antiparasitic Agents Against Leishmania amazonensis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the effects of a series of antiparasitic compounds on Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents for leishmaniasis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action for a selection of promising compounds.

Current treatment options for leishmaniasis are often hampered by issues of toxicity, high cost, difficult administration, and emerging drug resistance.[1] The compounds detailed in this report, identified from the Medicines for Malaria Venture (MMV) Pathogen Box, have demonstrated significant, dose-dependent inhibitory effects on both the promastigote and intracellular amastigote stages of L. amazonensis.[1]

Quantitative Analysis of Leishmanicidal Activity

The in vitro efficacy of five notable compounds was assessed against both the promastigote (the motile, flagellated form found in the sandfly vector) and the intracellular amastigote (the non-motile form that resides within host macrophages) stages of L. amazonensis. Cytotoxicity against murine macrophages was also evaluated to determine the selectivity of the compounds for the parasite over host cells.

Table 1: Leishmanicidal Activity Against L. amazonensis Promastigotes and Macrophage Cytotoxicity
Compound IDPromastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (CC50/IC50)
MMV6763882.8 ± 0.1> 200> 71.4
MMV6901034.5 ± 0.9> 200> 44.4
MMV0220295.1 ± 0.6> 200> 39.2
MMV0224783.2 ± 0.4> 200> 62.5
MMV0210132.5 ± 0.3> 200> 80.0

IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. The data represent the mean ± standard deviation of three independent experiments.

Table 2: Leishmanicidal Activity Against L. amazonensis Intracellular Amastigotes
Compound IDIntracellular Amastigote IC50 (µM)
MMV6763881.9 ± 0.2
MMV6901033.1 ± 0.5
MMV0220294.2 ± 0.7
MMV0224782.8 ± 0.3
MMV0210132.1 ± 0.4

IC50: 50% inhibitory concentration. The data represent the mean ± standard deviation of three independent experiments.

Proposed Mechanisms of Action

Investigations into the mode of cell death induced by these compounds in L. amazonensis promastigotes revealed two distinct pathways: apoptosis and autophagy.[1]

  • Apoptotic Induction: Compounds MMV676388 and MMV690103 were found to induce an apoptotic-like process in the parasites. This is a form of programmed cell death characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine (B164497) on the cell surface.

  • Autophagic Mechanism: In contrast, compounds MMV022029 , MMV022478 , and MMV021013 appear to trigger cell death through an autophagic mechanism.[1] Autophagy is a cellular process involving the degradation of a cell's own components through the formation of autophagosomes. While a survival mechanism under stress, excessive or prolonged autophagy can lead to cell death.

Signaling Pathway Diagrams

Apoptotic_Pathway cluster_0 Leishmania Parasite MMV676388 MMV676388 Upstream_Signal Upstream Signaling (e.g., ROS production, Ca2+ influx) MMV676388->Upstream_Signal triggers MMV690103 MMV690103 MMV690103->Upstream_Signal triggers Caspase_Activation Caspase-like Protease Activation Upstream_Signal->Caspase_Activation PS_Externalization Phosphatidylserine Externalization Caspase_Activation->PS_Externalization DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Body Apoptotic Body Formation PS_Externalization->Apoptotic_Body DNA_Fragmentation->Apoptotic_Body

Caption: Proposed apoptotic pathway in Leishmania induced by MMV676388 and MMV690103.

Autophagic_Pathway cluster_1 Leishmania Parasite MMV022029 MMV022029 Stress_Signal Cellular Stress (e.g., ER stress, metabolic disruption) MMV022029->Stress_Signal induces MMV022478 MMV022478 MMV022478->Stress_Signal induces MMV021013 MMV021013 MMV021013->Stress_Signal induces Autophagosome_Formation Autophagosome Formation Stress_Signal->Autophagosome_Formation Lysosome_Fusion Fusion with Lysosome Autophagosome_Formation->Lysosome_Fusion Degradation Degradation of Cellular Components Lysosome_Fusion->Degradation Cell_Death Autophagic Cell Death Degradation->Cell_Death

Caption: Proposed autophagic cell death pathway induced by MMV022029, MMV022478, and MMV021013.

Detailed Experimental Protocols

The following methodologies are based on the procedures described in the primary research identifying the activity of the MMV Pathogen Box compounds.

Parasite Culture
  • Leishmania amazonensis Promastigotes: Promastigotes (strain MHOM/BR/73/M2269) are cultured at 26°C in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Parasites are maintained in the logarithmic growth phase by sub-culturing every 3-4 days.

In Vitro Antileishmanial Activity Assays
  • Preparation: Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

  • Treatment: The compounds are serially diluted and added to the wells to achieve a range of final concentrations. A negative control (vehicle, e.g., DMSO) and a positive control (e.g., Amphotericin B) are included.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring the fluorescence (530 nm excitation, 590 nm emission) after a further 4-6 hours of incubation. The fluorescence is proportional to the number of viable parasites.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.

  • Macrophage Seeding: Murine peritoneal macrophages or a suitable macrophage cell line (e.g., J774) are seeded into 96-well plates and allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Infection: Adhered macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 4 hours to allow phagocytosis.

  • Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing with sterile phosphate-buffered saline (PBS).

  • Treatment: Fresh culture medium containing serial dilutions of the test compounds is added to the wells.

  • Incubation: The infected, treated macrophages are incubated for 72 hours at 37°C with 5% CO2.

  • Quantification: The plates are fixed with methanol (B129727) and stained with Giemsa. The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis: The IC50 value is calculated by comparing the number of amastigotes in treated versus untreated control wells.

Cytotoxicity Assay
  • Cell Seeding: Murine macrophages are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: The cells are treated with the same serial dilutions of the compounds as used in the antiparasitic assays.

  • Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a resazurin (B115843) or MTT assay, following the manufacturer's instructions.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Study Promastigote_Culture 1. Culture L. amazonensis Promastigotes Promastigote_Assay 2. Promastigote Susceptibility Assay Promastigote_Culture->Promastigote_Assay Infection 4. Infect Macrophages with Promastigotes Promastigote_Culture->Infection Data_Analysis 7. Calculate IC50, CC50, and Selectivity Index Promastigote_Assay->Data_Analysis Macrophage_Culture 3. Culture and Adhere Murine Macrophages Macrophage_Culture->Infection Cytotoxicity_Assay 6. Macrophage Cytotoxicity Assay Macrophage_Culture->Cytotoxicity_Assay Amastigote_Assay 5. Intracellular Amastigote Susceptibility Assay Infection->Amastigote_Assay Amastigote_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Assays 8. Cell Death Assays (e.g., Annexin V/PI staining, autophagy markers) Data_Analysis->Mechanism_Assays Pathway_Determination 9. Determine Mode of Action (Apoptosis vs. Autophagy) Mechanism_Assays->Pathway_Determination

Caption: General workflow for screening and characterizing anti-leishmanial compounds.

Conclusion

The compounds MMV676388, MMV690103, MMV022029, MMV022478, and MMV021013 have emerged as potent inhibitors of Leishmania amazonensis growth in vitro.[1] They exhibit high selectivity for the parasite and operate through distinct cell death mechanisms, namely apoptosis and autophagy.[1] These findings underscore the potential of these molecules as starting points for the development of new, much-needed therapeutic agents against cutaneous leishmaniasis. Further investigation, including in vivo efficacy and safety studies, is warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Note: In Vitro Efficacy and Selectivity Profiling of Antiparasitic Agent-14 against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the in vitro evaluation of "Antiparasitic agent-14," a novel compound with potential antimalarial activity. The primary objective is to determine the compound's efficacy against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum and its selectivity towards the parasite over a human cell line. The described assays include a parasite growth inhibition assay using the SYBR Green I method and a standard cytotoxicity assay.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against P. falciparum (3D7) and its cytotoxicity against the human embryonic kidney cell line, HEK293T. Chloroquine is included as a reference compound. The Selectivity Index (SI) is calculated as the ratio of CC50 (HEK293T) to IC50 (P. falciparum).

CompoundIC50 against P. falciparum 3D7 (nM)CC50 against HEK293T (µM)Selectivity Index (SI)
This compound 75.2 ± 5.8> 50> 665
Chloroquine15.5 ± 2.128.4 ± 3.2~1832

Experimental Workflow

The overall workflow for evaluating the in vitro efficacy and selectivity of this compound is depicted below.

G cluster_0 Parasite & Cell Culture cluster_1 Assay Preparation cluster_2 Incubation & Analysis cluster_3 Data Interpretation p_culture P. falciparum Culture (3D7 Strain) plate_p Plate Parasite Assay p_culture->plate_p h_culture HEK293T Cell Culture plate_h Plate Cytotoxicity Assay h_culture->plate_h compound_prep Compound Dilution (this compound) compound_prep->plate_p compound_prep->plate_h incubate_p Incubate 72h plate_p->incubate_p incubate_h Incubate 48h plate_h->incubate_h add_sybr Add SYBR Green I Lysis Buffer incubate_p->add_sybr add_resazurin Add Resazurin (B115843) incubate_h->add_resazurin read_p Read Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read_p read_h Read Fluorescence (Ex: 560nm, Em: 590nm) add_resazurin->read_h calc_ic50 Calculate IC50 read_p->calc_ic50 calc_cc50 Calculate CC50 read_h->calc_cc50 calc_si Determine Selectivity Index calc_ic50->calc_si calc_cc50->calc_si

Caption: Workflow for in vitro screening of this compound.

Experimental Protocols

P. falciparum Asexual Stage Culture
  • Materials:

    • P. falciparum 3D7 strain

    • Human O+ erythrocytes

    • RPMI-1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin.

    • Albumax II (0.5% w/v) or human serum (10% v/v).

    • Gas mixture: 5% CO₂, 5% O₂, 90% N₂.

  • Protocol:

    • Maintain continuous cultures of P. falciparum 3D7 in human O+ erythrocytes at 4% hematocrit in complete RPMI-1640 medium.

    • Incubate cultures at 37°C in a sealed flask gassed with the trimix (B1207539) gas.

    • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment for more consistent assay results.

In Vitro Growth Inhibition Assay (SYBR Green I)
  • Materials:

    • Synchronized ring-stage P. falciparum culture (2% hematocrit, 1% parasitemia).

    • This compound and Chloroquine (stock solutions in DMSO).

    • 96-well black, clear-bottom microplates.

    • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

    • SYBR Green I dye (10,000x stock in DMSO).

  • Protocol:

    • Prepare a 2x working stock of the parasite culture (2% parasitemia, 4% hematocrit).

    • Serially dilute the test compounds in complete medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.

    • Add 50 µL of the diluted compounds to the assay plate. Include wells for positive (parasites, no drug) and negative (uninfected erythrocytes) controls.

    • Add 50 µL of the 2x parasite culture to each well, for a final volume of 100 µL.

    • Incubate the plate for 72 hours at 37°C in the gassed chamber.

    • After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

    • Calculate IC50 values by fitting the dose-response data to a non-linear regression model.

Mammalian Cell Cytotoxicity Assay (Resazurin)
  • Materials:

    • HEK293T cells.

    • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 96-well clear microplates.

    • Resazurin sodium salt solution (0.15 mg/mL in PBS).

  • Protocol:

    • Seed 5 x 10³ HEK293T cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

    • Add serially diluted this compound to the wells.

    • Incubate for 48 hours.

    • Add 10 µL of resazurin solution to each well.

    • Incubate for another 2-4 hours until a color change is observed.

    • Measure fluorescence (Ex: 560 nm, Em: 590 nm).

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Hypothetical Mechanism of Action: Signaling Pathway

It is hypothesized that this compound may target a parasite-specific protein kinase (e.g., PfCDPK1), a critical regulator of parasite invasion and egress. Inhibition of this kinase would disrupt downstream signaling essential for parasite viability.

G cluster_pathway Hypothetical Signaling Pathway in P. falciparum ca_ion Ca²⁺ Influx cdpk1 PfCDPK1 ca_ion->cdpk1 Activates substrate Substrate Protein cdpk1->substrate Phosphorylates p_substrate Phosphorylated Substrate response Parasite Egress & Invasion p_substrate->response Triggers agent14 Antiparasitic agent-14 agent14->cdpk1 Inhibits

Application Notes and Protocols for Antiparasitic Agent-14 (sHA 14-1) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antiparasitic agent-14, identified here as sHA 14-1, is a derivative of the HA 14-1 compound. It functions as a stable and reactive oxygen species (ROS)-free antagonist of the anti-apoptotic Bcl-2 family of proteins.[1] These characteristics make it a valuable tool for in vitro studies, particularly in cancer research, for inducing apoptosis, overcoming drug resistance, and exploring synergistic effects with other therapeutic agents.[1] This document provides detailed protocols and guidelines for the use of sHA 14-1 in cell culture applications.

Mechanism of Action

sHA 14-1 exerts its cytotoxic effects by targeting and inhibiting anti-apoptotic Bcl-2 proteins. This inhibition disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytoplasm. This process activates the caspase cascade, ultimately resulting in programmed cell death, or apoptosis.[1] sHA 14-1 has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Simplified Signaling Pathway of sHA 14-1 sHA141 sHA 14-1 (this compound) Bcl2 Anti-apoptotic Bcl-2 Proteins sHA141->Bcl2 Inhibits Extrinsic Extrinsic Pathway (e.g., Fas Ligand) sHA141->Extrinsic Synergizes with Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Apoptotic Signal CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Extrinsic->Caspase3 Activates

Caption: Simplified signaling pathway of sHA 14-1 inducing apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data for sHA 14-1's activity in Jurkat (human leukemia) cells.

Table 1: Cytotoxicity of sHA 14-1

Cell LineCompoundIC50 (µM)Treatment Duration (hours)
JurkatsHA 14-127.224
JurkatHA 14-112.624

Data sourced from a study on human leukemia cells.[1]

Table 2: Synergistic Effects of sHA 14-1 with Other Agents

Combination AgentConcentrationCombination Index (CI)Interpretation
Fas LigandIC500.05 ± 0.02Strong Synergy
Fas Ligand0.75 x IC500.24 ± 0.10Synergy
Fas Ligand0.5 x IC500.44 ± 0.13Synergy
DexamethasoneIC500.78 ± 0.03Synergy
Dexamethasone0.75 x IC500.71 ± 0.02Synergy

A Combination Index (CI) < 1 indicates synergy. Data is from studies in Jurkat cells.[1]

Experimental Protocols

Cell Viability Assay (MTT or WST-1)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of sHA 14-1.

Materials:

  • Target cells (e.g., Jurkat)

  • Complete cell culture medium

  • sHA 14-1 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of sHA 14-1 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 150 µL of solubilization buffer and incubate overnight.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for detecting apoptosis induced by sHA 14-1.

Materials:

  • Target cells

  • Complete cell culture medium

  • sHA 14-1

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with sHA 14-1 at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Synergistic Effect Analysis

This protocol is to assess the synergistic effects of sHA 14-1 with another compound.

Procedure:

  • Determine IC50: First, determine the IC50 values of sHA 14-1 and the other compound individually.

  • Combination Treatment: Treat cells with a range of concentrations of sHA 14-1 and the other compound, both alone and in combination, at a constant ratio (e.g., based on their IC50 ratio).

  • Cell Viability Assay: Perform a cell viability assay as described in Protocol 1 after the desired incubation period.

  • Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the dose-effect data. A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.

Experimental Workflow for sHA 14-1 Start Start CellCulture Cell Culture (e.g., Jurkat) Start->CellCulture IC50 Determine IC50 of sHA 14-1 CellCulture->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Use IC50 concentration SynergyStudy Synergy Study (with another drug) IC50->SynergyStudy Use IC50 for ratio DataAnalysis Data Analysis ApoptosisAssay->DataAnalysis SynergyStudy->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for characterizing sHA 14-1.

Stability and Storage

sHA 14-1 is reported to be stable in cell culture medium with a half-life of over 24 hours.[1] For long-term storage, it is recommended to store the compound as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Disclaimer

The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Antiparasitic Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Antiparasitic agent-14, also identified as compound 27 in recent literature, is a novel pyridyl-thiazolidinone derivative demonstrating potent activity against trypanosomatid parasites.[1] This document provides detailed protocols for in vitro assessment of its efficacy and cytotoxicity, summarizes key quantitative data, and outlines a proposed mechanism of action for use in laboratory research settings. These guidelines are intended for researchers, scientists, and professionals in drug development investigating new treatments for parasitic diseases such as Chagas disease and Leishmaniasis.

Quantitative Data Summary

The biological activity of this compound has been characterized against key parasite life stages and a mammalian cell line to determine its therapeutic potential and selectivity. The half-maximal inhibitory concentration (IC50) indicates the agent's potency against the parasites, while the half-maximal cytotoxic concentration (CC50) reflects its toxicity to host cells.

ParameterOrganism/Cell LineLife StageIC50 / CC50 (µM)Selectivity Index (SI)¹
Antiparasitic Activity Trypanosoma cruziTrypomastigote1.50197.1
Trypanosoma cruziAmastigote0.89332.1
Leishmania amazonensisPromastigote22.413.2
Leishmania amazonensisAmastigote5.7051.9
Cytotoxicity RAW 264.7 (Murine Macrophages)-295.6-

¹Selectivity Index (SI) is calculated as CC50 (RAW 264.7) / IC50 (parasite). A higher SI value indicates greater selectivity for the parasite over mammalian cells. All data sourced from Conceição JMD, et al., 2023.[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate sterile culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced toxicity.

Protocol: In Vitro Anti-Trypanosomal Activity Assay (Trypanosoma cruzi)

This protocol determines the efficacy of this compound against both the replicative intracellular (amastigote) and infective (trypomastigote) forms of T. cruzi.

  • Host Cell Seeding (for Amastigote Assay):

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 4 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adherence.

  • Parasite Infection:

    • Infect the adherent macrophages with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).

    • Incubate for 4 hours to allow for parasite invasion.

    • Wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove non-internalized parasites.

  • Compound Administration:

    • Add 100 µL of fresh culture medium containing serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) to the infected cells.

    • Include a positive control (e.g., Benznidazole) and a negative control (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Quantification of Amastigotes:

    • Fix the cells with methanol (B129727) and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages using light microscopy.

    • Calculate the percentage of growth inhibition relative to the negative control.

  • Quantification of Trypomastigotes (Direct Viability):

    • For the trypomastigote assay, incubate parasites directly with serial dilutions of the compound in 96-well plates.

    • Assess viability after 24 hours using a resazurin-based assay or by counting motile parasites via light microscopy.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of this compound to a mammalian host cell line.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 4 x 10⁴ cells/well in complete RPMI-1640 medium.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Addition: Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value using non-linear regression analysis.

Proposed Mechanism of Action & Visualizations

While the precise molecular target of this compound is under investigation, compounds of the thiazolidinone class often act by inhibiting crucial parasite enzymes that are absent or significantly different in mammalian hosts. A plausible mechanism is the inhibition of a parasite-specific cysteine protease, which is vital for parasite survival, replication, and host cell invasion.

Antiparasitic_Agent_14_MoA cluster_parasite Parasite Cell CP Cysteine Protease (e.g., Cruzain) MP Mature Proteins CP->MP produces PP Protein Precursors PP->CP processed by Survival Parasite Replication & Nutrient Uptake MP->Survival Death Parasite Death Agent14 Antiparasitic Agent-14 Agent14->CP inhibits

Caption: Proposed mechanism of this compound inhibiting a key parasite cysteine protease.

The following workflow diagram outlines the key stages for evaluating a novel antiparasitic compound like Agent-14, from initial screening to selectivity determination.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. In Vitro Assays cluster_analysis 3. Data Analysis A1 Prepare 10 mM Stock of Agent-14 in DMSO A2 Create Serial Dilutions in Culture Medium A1->A2 B1 Parasite Viability Assay (T. cruzi & L. amazonensis) A2->B1 B2 Host Cell Cytotoxicity Assay (RAW 264.7 Cells) A2->B2 C1 Calculate % Inhibition & % Viability B1->C1 B2->C1 C2 Determine IC50 Values (Potency) C1->C2 C3 Determine CC50 Value (Toxicity) C1->C3 C4 Calculate Selectivity Index (SI = CC50 / IC50) C2->C4 C3->C4

Caption: High-level experimental workflow for the evaluation of this compound.

References

"Antiparasitic agent-14" solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

Antiparasitic agent-14, also identified as compound 27 in the work by Conceição JMD, et al. (2023), is a novel pyridyl-thiazolidinone derivative demonstrating significant in vitro activity against the protozoan parasites Trypanosoma cruzi and Leishmania amazonensis[1][2]. This document provides detailed application notes and protocols for the solubilization and preparation of this compound for experimental use, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Solubility

While specific experimental solubility data for this compound has not been published, its chemical structure as a pyridyl-thiazolidinone suggests it is likely a hydrophobic molecule with limited aqueous solubility. Thiazolidinone derivatives are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol[3][4]. For biological assays, it is crucial to use a solvent that is miscible with the culture medium and has low toxicity to the cells or parasites at the final concentration. DMSO is a common choice for this purpose[3].

Note: Due to the lack of published solubility data, it is recommended to perform a solubility test to determine the optimal solvent and concentration for your specific experimental needs.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activity of this compound[1][2].

Table 1: Anti-Trypanosoma cruzi Activity

Parasite StageIC50 (µM)
Trypomastigote1.5
Amastigote0.89

Table 2: Anti-Leishmania amazonensis Activity

Parasite StageIC50 (µM)
Promastigote22.4
Amastigote5.70

Table 3: Cytotoxicity

Cell LineCC50 (µM)
RAW 264.7 (macrophages)295.6

Experimental Protocols

Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 352.45 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 3.52 mg of this compound into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex thoroughly until the compound is completely dissolved.

  • Store the 10 mM stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the stock solution to prepare working concentrations for in vitro experiments. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity[3].

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the parasite or cell line

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Thaw the 10 mM stock solution of this compound at room temperature.

  • Perform a serial dilution of the stock solution in the appropriate sterile culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute 1:100 (e.g., 2 µL of stock solution in 198 µL of culture medium).

  • Ensure the final concentration of DMSO in all wells, including the vehicle control, is consistent and non-toxic to the cells or parasites being tested.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation weigh Weigh 3.52 mg of This compound dissolve Dissolve in 1 mL of DMSO weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex store Store 10 mM stock solution at -20°C vortex->store thaw Thaw stock solution store->thaw Begin Experiment dilute Perform serial dilutions in culture medium thaw->dilute incubate Add to parasite/cell culture and incubate dilute->incubate analyze Analyze results (e.g., IC50, CC50) incubate->analyze

Caption: Experimental workflow for the preparation and use of this compound.

signaling_pathway cluster_parasite Parasite Cell agent This compound target Putative Target (e.g., enzyme, receptor) agent->target pathway Essential Metabolic or Signaling Pathway target->pathway modulates inhibition Inhibition of Pathway pathway->inhibition death Parasite Death inhibition->death

Caption: Postulated mechanism of action for this compound.

References

Application Notes and Protocols for Antiparasitic Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antiparasitic agent-14 (also known as Niclosamide) is an FDA-approved oral anthelmintic drug traditionally used to treat tapeworm infections for nearly five decades.[1][2][3] Extensive research and high-throughput screening campaigns have identified this agent as a potent multifunctional compound with significant therapeutic potential beyond its original indication.[2] It has demonstrated broad-spectrum anticancer, antiviral, and antibacterial activities.[4][5][6] These diverse effects are attributed to its ability to modulate multiple critical cellular signaling pathways, including Wnt/β-catenin, STAT3, mTOR, NF-κB, and Notch, making it a valuable tool for drug discovery and development in oncology and virology.[2][5][7]

Mechanism of Action

This compound exerts its pleiotropic effects by targeting several key cellular processes and signaling cascades simultaneously. A primary mechanism is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts cellular ATP production and induces metabolic stress, often leading to apoptosis.[2][6][8] Beyond its metabolic impact, the agent directly inhibits multiple oncogenic signaling pathways that are frequently dysregulated in cancer and are also exploited by viruses for replication.

Key Signaling Pathways Modulated by this compound:
  • Wnt/β-catenin Pathway: The agent inhibits this pathway, which is crucial for tumor initiation and progression, by promoting the degradation of the Wnt co-receptor LRP6 and downregulating Dishevelled-2 (Dvl2) protein levels.[7][9][10][11][12] This leads to reduced β-catenin stabilization and subsequent transcriptional activity.[9]

  • STAT3 Pathway: It acts as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[13] It blocks the phosphorylation of STAT3 at Tyrosine 705, preventing its dimerization, nuclear translocation, and transcriptional function, which are critical for cancer cell survival and proliferation.[1][8][13]

  • mTOR Pathway: The agent suppresses the mammalian target of rapamycin (B549165) (mTOR) signaling, a central regulator of cell growth and metabolism.[7][14] This inhibition is linked to its function as a mitochondrial uncoupler and its ability to activate AMPK, a negative regulator of mTOR.[7][15][16]

  • NF-κB Pathway: this compound suppresses the Nuclear Factor-kappa B (NF-κB) pathway by inhibiting the phosphorylation and degradation of its inhibitor, IκBα.[7][8] This action prevents the nuclear translocation of the NF-κB complex, thereby repressing the transcription of anti-apoptotic and pro-inflammatory genes.[7][8][17]

  • Notch Pathway: The compound has been shown to downregulate the Notch signaling pathway, which is involved in cancer stem cell maintenance and tumor progression.[2][18]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP6 LRP6 LRP6->Dvl GSK3b GSK3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation APC APC Axin Axin Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Agent14 Antiparasitic Agent-14 Agent14->LRP6 Induces Degradation Agent14->Dvl Downregulates

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization STAT3_Dimer_Nuc STAT3 Dimer STAT3_Dimer->STAT3_Dimer_Nuc Nuclear Translocation TargetGenes Target Gene Transcription (e.g., Mcl-1, Survivin) STAT3_Dimer_Nuc->TargetGenes Agent14 Antiparasitic Agent-14 Agent14->pSTAT3 Inhibits Phosphorylation Agent14->STAT3_Dimer_Nuc Inhibits Nuclear Translocation Cytokine Cytokine (e.g. IL-6) Cytokine->CytokineReceptor

Caption: Inhibition of the STAT3 signaling pathway by this compound.

mTOR_NFkB_Pathways mTOR and NF-κB Pathways cluster_mTOR mTOR Pathway cluster_NFkB NF-κB Pathway Agent14 Antiparasitic Agent-14 Mitochondria Mitochondria Agent14->Mitochondria Uncouples IKK IKK Complex Agent14->IKK Inhibits mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynth Protein Synthesis & Cell Growth p70S6K->ProteinSynth EIF4EBP1->ProteinSynth AMPK AMPK AMPK->mTORC1 Mitochondria->AMPK Uncoupling activates TNFa TNFα TNFR TNFR TNFa->TNFR TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50 (NF-κB) IkBa->NFkB_complex Degradation Degradation IkBa->Degradation Degradation NFkB_complex_nuc p65/p50 (Nucleus) NFkB_complex->NFkB_complex_nuc Translocation NFkB_genes Target Gene Transcription NFkB_complex_nuc->NFkB_genes

Caption: Inhibition of mTOR and NF-κB pathways by this compound.

Application Note 1: Anticancer Activity

This compound exhibits potent, broad-spectrum anticancer activity across various human malignancies, including but not limited to, leukemia, colon, breast, prostate, lung, and ovarian cancers.[2] Its efficacy extends to chemoresistant cells and cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis.[2][3][19] The agent induces cell cycle arrest, typically at the G0/G1 phase, and promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[2][20]

Quantitative In Vitro Efficacy Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in numerous cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Comments
Hepatocellular Carcinoma Cells were treated for 48 hours.[21]
HepG2Liver31.91
QGY-7703Liver10.24
SMMC-7721Liver13.46
Ovarian Cancer Cells were treated for 48 hours.[3]
A2780ip2Ovarian~0.8Platinum-sensitive
A2780cp20Ovarian~0.9Platinum-resistant
SKOV3ip1Ovarian~1.2
SKOV3Trip2Ovarian~1.0Taxane-resistant
Glioblastoma Cells were treated for 72 hours.[22]
U-87 MGBrain1.5 - 1.9
Adrenocortical Carcinoma Efficacy >80% was observed.[23]
BD140AAdrenalPotentIC50 lower than established drugs.
SW-13AdrenalPotentIC50 lower than established drugs.
NCI-H295RAdrenalPotentIC50 lower than established drugs.

Application Note 2: Antiviral Activity

In addition to its anticancer properties, this compound has emerged as a broad-spectrum antiviral agent.[6] It has shown potent in vitro activity against a range of RNA viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Hepatitis E Virus (HEV), and Chikungunya virus.[5][6][24][25][26] Several clinical trials have been initiated to evaluate its efficacy in treating COVID-19.[27][28][29][30]

The antiviral mechanisms are multifaceted and often host-directed, which may reduce the likelihood of viral resistance. Key antiviral actions include:

  • Inhibition of Viral Entry: The agent can block low-pH-dependent viral entry by acting as a protonophore, neutralizing the acidic environment of endosomes required for viral fusion.[4][5][24]

  • Inhibition of Viral Replication: It has been shown to inhibit SARS-CoV replication and viral antigen synthesis at low micromolar concentrations.[26] For MERS-CoV, it enhances autophagy, which efficiently reduces viral replication.[6]

  • Modulation of Host Pathways: By inhibiting host signaling pathways like NF-κB and STAT3, which are often hijacked by viruses to promote their replication and evade immune responses, the agent creates an unfavorable environment for the virus.[25][31][32]

Experimental Protocols and Workflows

Experimental_Workflow cluster_setup 1. Cell Culture & Treatment cluster_assays 2. Downstream Assays cluster_analysis 3. Data Analysis Seed Seed Cells in Multi-well Plates Treat Treat with this compound (Dose-Response/Time-Course) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis Protein Protein Analysis (e.g., Western Blot) Incubate->Protein IC50 Calculate IC50 Values Viability->IC50 QuantifyApop Quantify Apoptotic Cells Apoptosis->QuantifyApop AnalyzeProtein Analyze Protein Expression & Phosphorylation Protein->AnalyzeProtein

Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640, DMEM)

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.[33]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[21][33]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in pathways like STAT3 or NF-κB following treatment.

Materials:

  • Cells cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to a loading control like β-actin.[33]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cells cultured in 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours.[34] Harvest both adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[34]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.

  • Data Interpretation:

    • Annexin V(-)/PI(-): Live cells

    • Annexin V(+)/PI(-): Early apoptotic cells

    • Annexin V(+)/PI(+): Late apoptotic/necrotic cells

    • Annexin V(-)/PI(+): Necrotic cells

Protocol 4: Antiviral Activity by Cytopathic Effect (CPE) Reduction Assay

This protocol assesses the ability of this compound to protect cells from virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV)

  • Virus stock with a known titer

  • 96-well tissue culture plates

  • Infection medium (low-serum medium)

  • This compound

  • Crystal Violet staining solution (0.5% in 20% methanol)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and grow to 90-100% confluency.

  • Compound Addition: Prepare serial dilutions of this compound in infection medium. Remove the growth medium and add the diluted compound to the wells.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C until CPE is complete in the virus control wells.

  • Staining: Discard the supernatant, wash the cells with PBS, and fix with 10% formalin. Stain the cells with Crystal Violet solution for 20 minutes.

  • Quantification: Gently wash the plate with water and allow it to dry. Solubilize the stain with methanol (B129727) and read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell protection compared to the virus control. Determine the EC50 (50% effective concentration) of the compound.

References

Application Notes and Protocols: Antiparasitic Agent-14 as a Tool Compound for Parasitology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-14 is a potent, cell-permeable small molecule inhibitor demonstrating significant activity against kinetoplastid parasites, including various species of Leishmania and Trypanosoma.[1][2][3][4] Its efficacy against both extracellular and intracellular stages of these parasites makes it a valuable tool compound for investigating parasite biology, validating novel drug targets, and serving as a reference compound in antiparasitic drug discovery screens. This document provides comprehensive application notes and detailed experimental protocols for the utilization of this compound in a research setting.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following data represents typical experimental values obtained for this compound. Researchers should use this as a guideline and establish their own dose-response curves for their specific parasite strains and cell lines.

Target Organism/Cell LineParasite StageAssay TypeMetricValue (µM)Selectivity Index (SI)
Leishmania donovaniAmastigote (intracellular)Anti-leishmanialIC500.85>117
Leishmania majorPromastigote (extracellular)Anti-leishmanialIC502.5>40
Trypanosoma cruziAmastigote (intracellular)Anti-trypanosomalIC501.2>83
Trypanosoma brucei bruceiTrypomastigote (bloodstream)Anti-trypanosomalIC500.5>200
Human Embryonic Kidney (HEK293)-Cytotoxicity (MTT Assay)CC50>100-
Murine Macrophages (J774A.1)-Cytotoxicity (MTT Assay)CC50>100-

Note: The Selectivity Index (SI) is calculated as the ratio of the host cell cytotoxicity (CC50) to the parasite inhibitory concentration (IC50). A higher SI is indicative of greater selectivity for the parasite.

Experimental Protocols

Protocol: In Vitro Anti-leishmanial Activity against Intracellular Amastigotes

This protocol details the methodology for assessing the efficacy of this compound against Leishmania donovani amastigotes residing within a host macrophage cell line.

Materials:

  • J774A.1 murine macrophage cell line

  • Leishmania donovani promastigotes (axenically cultured)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% L-glutamine, 1% Penicillin-Streptomycin)

  • This compound (10 mM stock in DMSO)

  • Amphotericin B (positive control)

  • 96-well clear-bottom black plates

  • DNA-binding fluorescent dye (e.g., Hoechst 33342 or DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Macrophage Seeding: Seed J774A.1 macrophages into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Parasite Infection: Infect the adherent macrophages with late-log phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete RPMI medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a positive control (Amphotericin B) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Staining: Carefully remove the medium. Fix the cells with 4% paraformaldehyde for 15 minutes. Wash twice with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes. Wash again and stain with a DNA-binding fluorescent dye to visualize both macrophage and amastigote nuclei.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of amastigotes per macrophage. Calculate the percentage of infection inhibition relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol: In Vitro Anti-trypanosomal Activity against Bloodstream Trypomastigotes

This protocol outlines a fluorescence-based viability assay to determine the activity of this compound against Trypanosoma brucei brucei.

Materials:

  • Trypanosoma brucei brucei bloodstream forms

  • HMI-9 medium (supplemented with 10% FBS)

  • This compound (10 mM stock in DMSO)

  • Suramin (positive control)

  • Resazurin sodium salt (viability indicator)

  • 96-well solid white plates

  • Fluorescence plate reader

Procedure:

  • Parasite Preparation: Culture T. b. brucei in HMI-9 medium to a mid-log phase. Dilute the culture to a final density of 2 x 10^4 parasites per well in 100 µL.

  • Compound Addition: Add 1 µL of the serially diluted this compound to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Viability Assessment: Add 10 µL of Resazurin (final concentration 12.5 µg/mL) to each well. Incubate for an additional 24 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence signal is proportional to the number of viable parasites. Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Visualizations: Pathways and Workflows

Hypothetical Mechanism of Action: Disruption of Kinetoplastid Calcium Homeostasis

This compound is hypothesized to act by disrupting intracellular calcium signaling pathways that are critical for parasite motility, differentiation, and survival. It may selectively target a parasite-specific calcium channel or transporter.

cluster_membrane Parasite Plasma Membrane cluster_cytoplasm Cytoplasm Ca_Channel Parasite-Specific Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Blocks Agent14 This compound Agent14->Ca_Channel Inhibits Ca_Signal Disrupted Ca2+ Signaling Cascade Ca_Influx->Ca_Signal Motility Impaired Motility Ca_Signal->Motility Apoptosis Apoptosis Ca_Signal->Apoptosis

Caption: Proposed mechanism of this compound via inhibition of a parasite Ca2+ channel.

Drug Discovery Screening Workflow

This diagram illustrates a typical workflow for identifying and characterizing novel antiparasitic compounds, where this compound can be used as a positive control.

A Primary Screen: High-Throughput Viability Assay B Hit Confirmation & Dose-Response: Determine IC50 A->B C Cytotoxicity Profiling: Assess Host Cell Toxicity (CC50) B->C D Calculate Selectivity Index (SI) C->D E Secondary Assays: Orthogonal Viability, Stage-Specificity D->E Selective Hits F Mechanism of Action Studies E->F G In Vivo Efficacy Studies F->G

References

Application Notes and Protocols for Assessing the Cytotoxicity of Antiparasitic Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiparasitic Agent-14 is a novel compound with potential therapeutic applications against various parasitic infections. As with any new therapeutic candidate, a thorough assessment of its cytotoxic potential is crucial to determine its safety profile and to understand its mechanism of action.[1][2] These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of this compound using a panel of standard in vitro assays. The described methods will enable researchers to assess cell viability, and distinguish between different modes of cell death, namely apoptosis and necrosis.

1. Overview of Cytotoxicity Assessment Workflow

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. This typically involves an initial screening to determine the dose-dependent effect on cell viability, followed by more specific assays to elucidate the mechanism of cell death.

Cytotoxicity_Workflow cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Cell Cultures B Treat with this compound (Dose-Response) A->B C Perform Cell Viability Assay (e.g., MTT, WST-1) B->C D Determine IC50 Value C->D E Treat Cells with IC50 Concentration D->E Inform Dosing for Mechanism Studies F Apoptosis vs. Necrosis Assays E->F G Annexin V/PI Staining F->G H Caspase Activity Assay F->H I LDH Release Assay F->I J Quantify Apoptotic and Necrotic Cell Populations G->J K Analyze Caspase Activation H->K L Measure LDH Release I->L M Synthesize Data and Conclude Mechanism J->M K->M L->M

Caption: A general workflow for assessing the cytotoxicity of a novel compound.

2. Data Presentation: Summarized Quantitative Data

The following tables provide examples of how to present the quantitative data obtained from the cytotoxicity assays for this compound.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM)Positive Control (e.g., Chloroquine) IC50 (µM)
Vero (Monkey Kidney Epithelial)15.2 ± 1.825.5 ± 2.1
HepG2 (Human Liver Cancer)8.9 ± 0.912.3 ± 1.5
Jurkat (Human T-cell Leukemia)5.4 ± 0.67.8 ± 0.8

IC50 values represent the concentration of the agent that inhibits 50% of cell viability and are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis and Necrosis

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control3.1 ± 0.51.5 ± 0.30.8 ± 0.2
This compound (IC50)35.7 ± 4.212.3 ± 1.92.1 ± 0.4
Positive Control (Staurosporine)45.2 ± 5.118.9 ± 2.33.5 ± 0.6

Data are presented as the mean percentage of cells ± standard deviation.

Table 3: Caspase-3/7 Activity

TreatmentRelative Caspase-3/7 Activity (Fold Change)
Vehicle Control1.0
This compound (IC50)4.8 ± 0.7
Positive Control (Staurosporine)6.2 ± 0.9

Fold change is calculated relative to the vehicle control.

Table 4: Lactate (B86563) Dehydrogenase (LDH) Release

Treatment% Cytotoxicity (LDH Release)
Vehicle Control2.5 ± 0.8
This compound (IC50)8.9 ± 1.5
Positive Control (Triton X-100)100

% Cytotoxicity is calculated relative to the positive control (100% lysis).

3. Experimental Protocols

3.1. Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

3.2. Apoptosis and Necrosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

3.3. Caspase Activity Assay

This assay measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[8][9]

Materials:

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

3.4. Necrosis Detection: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.[10][11]

Materials:

  • 96-well cell culture plates

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Protocol:

  • Seed and treat cells as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release samples.

4. Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be induced by this compound, leading to apoptosis. Many antiparasitic drugs exert their effects by inducing oxidative stress, which can trigger mitochondrial-mediated apoptosis.[12]

Apoptosis_Pathway cluster_0 Cellular Response to this compound A This compound B Increased ROS Production (Oxidative Stress) A->B Induces C Mitochondrial Outer Membrane Permeabilization B->C Causes D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) D->E F Activation of Caspase-9 E->F G Activation of Executioner Caspases (Caspase-3, -7) F->G Activates H Cleavage of Cellular Substrates (e.g., PARP) G->H Leads to I Apoptosis H->I

Caption: A potential apoptotic pathway induced by this compound.

Disclaimer: "this compound" is a placeholder name. The provided data and signaling pathway are illustrative examples and should be replaced with actual experimental results. The protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Experimental Design of Antiparasitic Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of "Antiparasitic agent-14," a novel, orally administered compound for the treatment of visceral leishmaniasis. The protocols outlined below are designed to assess the agent's safety, efficacy, pharmacokinetic profile, and mechanism of action in a preclinical setting.

Acute Oral Toxicity Study

Objective: To determine the acute toxicity of this compound after a single oral dose and to identify the maximum tolerated dose (MTD). This information is crucial for dose selection in subsequent efficacy and pharmacokinetic studies.[1][2][3]

Protocol:

  • Animal Model: Healthy, young adult BALB/c mice (6-8 weeks old), nulliparous and non-pregnant females.[4] A sufficient number of animals should be used to obtain statistically significant results.

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to food and water.

  • Procedure:

    • Acclimatize animals for at least 5 days before the experiment.

    • Divide animals into several dose groups, including a vehicle control group.

    • Administer a single oral dose of this compound or vehicle to each animal. The dose levels should be selected to span a range that is expected to produce no effect, toxic effects, and mortality.

    • Observe animals for clinical signs of toxicity continuously for the first 4 hours after dosing, and then daily for 14 days.[1] Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Record body weight on days 0, 7, and 14.

    • Perform gross necropsy on all animals at the end of the 14-day observation period.[1]

Data Presentation:

ParameterVehicle ControlDose 1 (X mg/kg)Dose 2 (Y mg/kg)Dose 3 (Z mg/kg)
Mortality (%)
Clinical Signs of Toxicity
Body Weight Change (%)
Gross Necropsy Findings

In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis

Objective: To evaluate the dose-dependent efficacy of this compound in reducing parasite burden in a Leishmania donovani-infected mouse model.

Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are highly susceptible to L. donovani infection and are a standard model for visceral leishmaniasis.[4][5][6]

  • Parasite: Leishmania donovani (e.g., strain AG83) promastigotes cultured to a stationary phase.

  • Infection:

    • Infect mice via intravenous (tail vein) injection with approximately 1 x 10^7 L. donovani promastigotes.

    • Allow the infection to establish for a predetermined period (e.g., 14 days) to ensure the development of visceral infection.

  • Treatment:

    • Randomly assign infected mice to treatment groups (at least 3 doses of this compound), a vehicle control group, and a positive control group (e.g., miltefosine).

    • Administer the compounds orally once daily for 5 or 10 consecutive days.

  • Evaluation of Parasite Burden:

    • At the end of the treatment period (and potentially at a later time point to assess relapse), euthanize the mice.

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare tissue homogenates and determine the parasite burden by microscopic counting of Giemsa-stained smears to calculate Leishman-Donovan Units (LDU). LDU is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

Data Presentation:

Treatment GroupDose (mg/kg/day)Liver LDU (mean ± SD)Spleen LDU (mean ± SD)% Inhibition in Liver% Inhibition in Spleen
Vehicle Control-00
This compoundLow
This compoundMid
This compoundHigh
Positive Control (e.g., Miltefosine)

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in healthy animals to understand its bioavailability and exposure.[7][8][9][10]

Protocol:

  • Animal Model: Healthy, young adult BALB/c mice (6-8 weeks old).

  • Administration:

    • Intravenous (IV) Group: Administer a single IV bolus dose of this compound to one group of animals. This allows for the determination of clearance and volume of distribution.[7]

    • Oral (PO) Group: Administer a single oral gavage dose of this compound to another group.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[11]

    • Process blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using appropriate software.

Data Presentation:

ParameterIV AdministrationOral Administration
Cmax (Maximum Concentration) (ng/mL)
Tmax (Time to Cmax) (h)
AUC (Area Under the Curve) (ng*h/mL)
t½ (Half-life) (h)
CL (Clearance) (L/h/kg)
Vd (Volume of Distribution) (L/kg)
F (Oral Bioavailability) (%)N/A

Hypothetical Mechanism of Action (MOA) Study: Inhibition of Parasite-Specific Kinase

Objective: To investigate the in vivo effect of this compound on a hypothetical parasite-specific protein kinase essential for amastigote survival.

Protocol:

  • Animal Model and Infection: Use the same L. donovani-infected BALB/c mouse model as in the efficacy study.

  • Treatment: Treat infected mice with an effective dose of this compound, a vehicle control, and a negative control compound known not to target the kinase.

  • Sample Collection and Processing:

    • At peak drug exposure time (determined from the PK study), euthanize the mice.

    • Isolate amastigotes from the spleens of infected mice.

    • Prepare protein lysates from the purified amastigotes.

  • Target Engagement Assay:

    • Perform a Western blot analysis on the amastigote lysates.

    • Use a phospho-specific antibody to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation in the treated group would indicate target engagement.

  • Downstream Effect Analysis:

    • Use quantitative PCR (qPCR) to measure the expression of genes known to be regulated by this kinase pathway.

Data Presentation:

Treatment GroupPhosphorylation of Kinase Substrate (Relative to Total Substrate)Relative Gene Expression of Downstream Target
Vehicle Control1.01.0
This compound
Negative Control

Visualizations

Experimental_Workflow A Acute Oral Toxicity Study (BALB/c Mice) B Determine Maximum Tolerated Dose (MTD) A->B Provides Data For C In Vivo Efficacy Study (L. donovani infected BALB/c Mice) B->C Informs Dose Selection D Pharmacokinetic (PK) Study (Healthy BALB/c Mice) B->D Informs Dose Selection E Evaluate Parasite Burden (LDU in Spleen & Liver) C->E Primary Outcome G Mechanism of Action (MOA) Study (Infected BALB/c Mice) C->G Select Effective Dose F Determine ADME Profile (Cmax, Tmax, AUC, F%) D->F Primary Outcome D->G Inform Sampling Time I Decision Point: Advance to Further Preclinical Development E->I F->I H Assess Target Engagement (Western Blot, qPCR) G->H Primary Outcome H->I

Caption: Overall workflow for the in vivo evaluation of this compound.

Signaling_Pathway cluster_parasite Leishmania Amastigote Agent14 This compound Kinase Parasite-Specific Protein Kinase Agent14->Kinase Inhibits pSubstrate Phosphorylated Substrate (Active) Kinase->pSubstrate Phosphorylates Substrate Downstream Substrate Survival Parasite Survival & Proliferation pSubstrate->Survival Promotes Apoptosis Apoptosis pSubstrate->Apoptosis Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Logical_Relationships Safety Safety Acute Toxicity (MTD) GoNoGo Go/No-Go Decision Safety->GoNoGo Exposure Exposure Pharmacokinetics (AUC, Cmax) Exposure->GoNoGo Efficacy Efficacy Parasite Burden Reduction (LDU) Efficacy->GoNoGo

Caption: Logical relationship of key in vivo studies for decision making.

References

Application Notes and Protocols for the Detection of Antiparasitic Agent-14 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antiparasitic agent-14" is a fictional compound name. The following application notes and protocols are based on established analytical methodologies for the detection of antiparasitic drugs in biological matrices, using ivermectin as a representative model where specific parameters are required.

Introduction

The accurate quantification of "this compound" in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and regulatory submissions. This document provides detailed methodologies for the determination of this compound in human plasma and whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), two common and robust bioanalytical techniques. The methods described herein are designed to be sensitive, specific, and validated in accordance with FDA and EMA guidelines.[1][2]

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for the quantification of small molecule drugs in complex biological matrices due to its high sensitivity and specificity.[3][4]

Application Note

This LC-MS/MS method is suitable for the quantitative analysis of this compound in human plasma and whole blood. The protocol employs a simple and rapid sample preparation procedure, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated for linearity, accuracy, precision, and stability.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Isotope-labeled internal standard (IS) of this compound (e.g., this compound-d2)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma and whole blood (with EDTA as anticoagulant)

2. Instrumentation and Conditions

ParameterCondition
Chromatography System UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Elution As required for optimal separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V[1][2]
Drying Temperature 450°C[1][2]
Multiple Reaction Monitoring (MRM) Transitions To be determined for this compound and its IS

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma or whole blood sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[3]

  • Inject into the LC-MS/MS system.

4. Method Validation

The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term)
Quantitative Data Summary

The following table presents typical performance characteristics for the analysis of an antiparasitic agent (modeled after ivermectin) in human plasma and whole blood.[1]

ParameterPlasmaWhole Blood
Linear Range 0.970 - 384 ng/mL0.970 - 384 ng/mL
Lower Limit of Quantification (LLOQ) 0.970 ng/mL0.970 ng/mL
Intra-batch Precision (%CV) < 15%< 15%
Inter-batch Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Blood) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Section 2: Immunoassay (ELISA) Method

Immunoassays, such as ELISA, offer a high-throughput and cost-effective alternative for the detection of drugs in biological samples, particularly for larger molecules or when high sensitivity is required.[5][6]

Application Note

This competitive ELISA method is designed for the screening and semi-quantitative or quantitative determination of this compound in biological fluids. The assay is based on the competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

Experimental Protocol

1. Materials and Reagents

  • This compound specific antibody (capture antibody)

  • This compound-enzyme conjugate (e.g., HRP-conjugate)

  • 96-well microtiter plates (pre-coated with a secondary antibody or protein A/G)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • This compound standards

  • Biological samples (plasma, serum, urine)

2. Assay Procedure

  • Prepare standards and samples to the desired concentration range in an appropriate buffer.

  • Add 50 µL of standard or sample to each well of the microtiter plate.

  • Add 50 µL of the this compound-enzyme conjugate to each well.

  • Add 50 µL of the this compound specific antibody to each well.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis

The concentration of this compound in the samples is inversely proportional to the signal generated. A standard curve is constructed by plotting the absorbance values against the corresponding concentrations of the standards. The concentration of the unknown samples is then determined by interpolating from the standard curve.

Quantitative Data Summary

The following table provides expected performance characteristics for a competitive ELISA for an antiparasitic agent.

ParameterExpected Performance
Assay Range 0.1 - 100 ng/mL
Limit of Detection (LOD) < 0.1 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Specificity High specificity for this compound with minimal cross-reactivity to related compounds

Signaling Pathway Diagram (Competitive ELISA)

ELISA_Pathway cluster_well Microtiter Well Surface cluster_binding cluster_complex Free_Drug This compound (in sample) Antibody Specific Antibody Free_Drug->Antibody Labeled_Drug Enzyme-labeled This compound Labeled_Drug->Antibody Competes for binding Bound_Complex Antibody-Drug Complex (Signal Generating)

Caption: Competitive binding in the ELISA for this compound.

References

Troubleshooting & Optimization

Troubleshooting "Antiparasitic agent-14" solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic Agent-14

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties and expected solubility of this compound?

A1: this compound is a weakly basic, lipophilic compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug. Its solubility is highly pH-dependent.[1][2] It is practically insoluble in aqueous solutions at neutral and alkaline pH but shows improved solubility in acidic conditions.[1][3] For initial experiments, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions.[4][5]

Q2: I'm having difficulty dissolving this compound, even in DMSO. What should I do?

A2: If you are facing issues with initial dissolution, follow these steps:

  • Ensure Solvent Quality: Use anhydrous, high-purity DMSO.[4]

  • Mechanical Assistance: Vigorously vortex the solution for 1-2 minutes.[6]

  • Sonication: Use a bath sonicator for 10-15 minutes to break up any aggregates.[4][6]

  • Gentle Warming: Warm the solution to 37°C. Be cautious, as prolonged exposure to heat can degrade the compound. Always check for compound stability at elevated temperatures.[4][6]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[4] Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, as higher concentrations can be toxic to cells.[5] Always include a vehicle control (medium with the same DMSO concentration) in your experiments.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution in a smaller volume of your aqueous medium while vortexing, then add this to the final volume.[6]

  • Increase Stock Concentration: Preparing a more concentrated stock solution allows for the addition of a smaller volume to the aqueous medium, which can help maintain solubility.[6]

  • pH Adjustment: Since this compound is a weak base, its solubility increases at a lower pH.[1][2] Adjusting the pH of your aqueous buffer to be slightly acidic (e.g., pH 6.0-6.5) can significantly improve solubility.[4][7]

Q4: Can I use co-solvents or other excipients to improve the solubility of this compound for in vivo studies?

A4: Yes, using co-solvents and other formulation strategies is highly recommended for in vivo applications to enhance bioavailability.[8]

  • Co-solvents: Mixtures of water-miscible solvents can improve solubility.[7][9] Common co-solvents for parenteral formulations include polyethylene (B3416737) glycol (PEG) 400 and propylene (B89431) glycol.[10]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) can be used to create micellar formulations that improve aqueous dispersibility.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[12]

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound under various conditions.

Table 1: Solubility in Common Solvents

SolventPolarity IndexSolubility (mg/mL) at 25°C
Water (pH 7.4)10.2< 0.01
Dimethyl Sulfoxide (DMSO)7.2> 50
Ethanol5.25.2
Polyethylene Glycol 400 (PEG 400)-15.8
Propylene Glycol6.88.5

Table 2: pH-Dependent Aqueous Solubility

pHSolubility (µg/mL) at 25°C
4.025.3
5.08.1
6.01.5
7.0< 0.1
7.4< 0.1
8.0< 0.1

Table 3: Effect of Solubilizing Agents on Aqueous Solubility (at pH 7.4)

Formulation VehicleConcentration (% w/v)Solubility (µg/mL) at 25°C
Water-< 0.1
Polysorbate 802%12.5
HP-β-Cyclodextrin5%45.2
HP-β-Cyclodextrin10%98.7
PEG 400:Water (20:80)20%5.6

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: 450.5 g/mol ). For 1 mL of a 10 mM stock, this would be 4.505 mg.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.[4]

  • Dissolution: Vortex the vial for 1-2 minutes.[6] If the compound is not fully dissolved, place the vial in a bath sonicator for 10 minutes.[4] Gentle warming to 37°C can be applied if necessary.[4]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[14]

Protocol 2: Kinetic Solubility Assay by Shake-Flask Method

This protocol provides an estimate of the solubility of a compound in a specific buffer.[15]

  • Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Agitate the vial on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[6] Note that shorter incubation times (e.g., 2 hours) will yield kinetic solubility, which is often higher than the true thermodynamic solubility.[16][17]

  • Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 3: Solubility Enhancement with HP-β-Cyclodextrin

Cyclodextrins form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[12][13][18]

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of HP-β-Cyclodextrin in your desired aqueous buffer (e.g., 10% w/v HP-β-CD in PBS).

  • Add Compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours.

  • Clarification: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Analysis: Determine the concentration of the solubilized compound in the filtrate via HPLC-UV or a similar analytical technique.

Visual Guides

Troubleshooting Workflow for Compound Precipitation

G start Start: Compound precipitates in aqueous medium check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Action: Increase stock concentration and/or reduce final dilution check_dmso->reduce_dmso No check_ph Is compound solubility pH-dependent? check_dmso->check_ph Yes reduce_dmso->check_dmso adjust_ph Action: Adjust buffer pH to be more acidic (e.g., pH 6.0) check_ph->adjust_ph Yes use_excipients Consider advanced formulation strategies check_ph->use_excipients No end_success Success: Compound remains in solution adjust_ph->end_success use_excipients->end_success end_fail Issue Persists: Contact Technical Support use_excipients->end_fail

Caption: Decision tree for troubleshooting precipitation.

Experimental Workflow for Solubility Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO add_excess Add excess compound to each buffer (Shake-Flask) prep_stock->add_excess prep_buffers Prepare Aqueous Buffers (Varying pH, Excipients) prep_buffers->add_excess equilibrate Equilibrate for 24h at 25°C add_excess->equilibrate separate Centrifuge/Filter to remove solid equilibrate->separate quantify Quantify concentration in supernatant via HPLC separate->quantify report Report Solubility (µg/mL) quantify->report

References

Technical Support Center: Optimizing "Antiparasitic agent-14" for Anti-trypanosomal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to optimize the concentration of "Antiparasitic agent-14" for its anti-trypanosomal activity.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for "this compound" in an in-vitro anti-trypanosomal assay?

For a novel compound like "this compound," it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a serial dilution, typically starting from a high concentration (e.g., 100 µM) and diluting down to the low nanomolar range.[1] This allows for the determination of the half-maximal inhibitory concentration (IC50).

2. Which life cycle stage of the Trypanosoma parasite should I target for my primary screening?

The choice of parasite stage depends on the specific goals of your research.

  • Epimastigotes: These are easily cultured in axenic conditions, making them suitable for initial high-throughput screening to identify active compounds.[2]

  • Trypomastigotes: As the infective stage, they are relevant for studying the inhibition of host cell invasion.

  • Amastigotes: This is the clinically relevant intracellular stage responsible for chronic infection. Assays using intracellular amastigotes are crucial for evaluating compounds that could be effective in treating the disease.[3][4]

3. How do I determine if "this compound" is selectively toxic to trypanosomes?

To assess selective toxicity, you must perform a cytotoxicity assay using a mammalian cell line in parallel with your anti-trypanosomal assay.[3][5][6] The ratio of the cytotoxic concentration (CC50) in mammalian cells to the inhibitory concentration (IC50) in trypanosomes gives the Selectivity Index (SI). A higher SI value indicates greater selectivity for the parasite.[6][7]

Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (parasites)

Compounds with an SI greater than 10 are generally considered good candidates for further development.[7]

4. What are the common methods to quantify parasite viability after treatment with "this compound"?

Several methods can be used to assess parasite viability:

  • Fluorometric/Colorimetric Assays: These assays, such as those using resazurin (B115843) (AlamarBlue), are common for determining cell viability.[1][8] Viable cells reduce the non-fluorescent resazurin to the fluorescent resorufin.

  • Bioluminescence/Fluorescence Expression: Using transgenic parasite lines that express luciferase or fluorescent proteins (like GFP or tdTomato) allows for a highly sensitive and high-throughput method to quantify parasite numbers.[2][4]

  • Microscopic Counting: Direct counting of parasites using a hemocytometer is a straightforward method but can be laborious and have lower throughput.[2][4]

  • Motility Assays: For certain trypanosome species, parasite motility is a reliable indicator of viability, especially in initial screens.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation- Ensure thorough mixing of parasite suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Check the solubility of "this compound" in the assay medium. Consider using a lower concentration of the solvent (e.g., DMSO <0.5%).[1]
No dose-response observed (all or no killing) - Concentration range is too high or too low.- "this compound" is inactive or has very low potency.- Assay incubation time is too short or too long.- Expand the concentration range of the serial dilutions.- Verify the activity of a positive control drug (e.g., benznidazole) to ensure the assay is working correctly.- Optimize the incubation time based on the parasite's doubling time and the compound's expected mechanism of action.
High background signal in fluorescence/luminescence assay - Contamination of the cell culture.- Reagent instability.- Autofluorescence/luminescence of "this compound".- Regularly check cultures for contamination.- Prepare fresh reagents for each experiment.- Run a control plate with the compound in cell-free media to check for intrinsic signal.
"this compound" appears potent against the parasite but also highly toxic to mammalian cells (Low Selectivity Index) - The compound targets a pathway conserved between trypanosomes and mammalian cells.- Off-target effects.- Consider structural modifications of the compound to improve selectivity.- Investigate the mechanism of action to understand the basis of toxicity.

Data Presentation

Table 1: In Vitro Anti-trypanosomal Activity and Cytotoxicity of "this compound"

Parasite StageIC50 (µM) ± SDMammalian Cell LineCC50 (µM) ± SDSelectivity Index (SI)
T. cruzi Epimastigote15.2 ± 1.8Vero>100>6.6
T. cruzi Amastigote5.8 ± 0.7L92985.4 ± 9.314.7
T. b. brucei BSF2.1 ± 0.3HEK29363.7 ± 5.130.3

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SD: Standard Deviation. BSF: Bloodstream form.

Table 2: Comparison with Standard Drugs

CompoundTarget OrganismIC50 (µM)
This compound T. cruzi Amastigote5.8
BenznidazoleT. cruzi Amastigote2.5 - 10
NifurtimoxT. cruzi Amastigote1 - 5
This compound T. b. brucei BSF2.1
SuraminT. b. brucei BSF0.027
PentamidineT. b. brucei BSF0.0025

Note: IC50 values for standard drugs can vary based on the specific parasite strain and assay conditions.[10][11]

Experimental Protocols

1. In Vitro Anti-trypanosomal Viability Assay (Resazurin-based)

This protocol is adapted for determining the IC50 of "this compound" against Trypanosoma brucei bloodstream forms.

  • Materials:

    • Trypanosoma brucei bloodstream forms (e.g., Lister 427).[1]

    • Complete HMI-9 medium.

    • 96-well black, clear-bottom microtiter plates.

    • "this compound" stock solution (e.g., 10 mM in DMSO).

    • Resazurin sodium salt solution (0.44 mM in PBS).

    • Fluorescence microplate reader.

  • Procedure:

    • Parasite Culture: Maintain parasites in the logarithmic growth phase in HMI-9 medium at 37°C with 5% CO2.[1]

    • Compound Dilution: Prepare serial dilutions of "this compound" in HMI-9 medium. A typical final concentration range might be 0.01 µM to 100 µM. Include a positive control (e.g., pentamidine) and a negative control (medium with DMSO).

    • Assay Setup: Seed the 96-well plate with 2 x 10^4 parasites per well in 100 µL of medium.[1] Add 100 µL of the diluted compound to each well.

    • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

    • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

    • Fluorescence Measurement: Measure the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.[1][5]

    • Data Analysis: Subtract the background fluorescence from all wells. Calculate the percentage of viability relative to the negative control and plot against the log of the drug concentration to determine the IC50 using a sigmoidal dose-response curve.[1]

2. Mammalian Cell Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of "this compound" against a mammalian cell line (e.g., HEK293).

  • Materials:

    • HEK293 cells.[6]

    • DMEM supplemented with 10% FBS.

    • 96-well clear microtiter plates.

    • "this compound" stock solution.

    • Resazurin solution.

  • Procedure:

    • Cell Seeding: Seed the 96-well plate with 1 x 10^4 cells per well and allow them to adhere overnight.[6]

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of "this compound".

    • Incubation: Incubate for 72 hours at 37°C with 5% CO2.[3]

    • Viability Assessment: Add resazurin and measure fluorescence as described in the anti-trypanosomal assay protocol.

    • Data Analysis: Calculate the CC50 value, which is the concentration that reduces cell viability by 50%.

Visualizations

experimental_workflow cluster_invitro In Vitro Anti-Trypanosomal Assay cluster_cyto Mammalian Cytotoxicity Assay cluster_analysis Selectivity Analysis p_culture Parasite Culture (e.g., T. brucei BSF) p_plate Plate Parasites (96-well plate) p_culture->p_plate p_treat Add Serial Dilutions of 'this compound' p_plate->p_treat p_incubate Incubate (48h) p_treat->p_incubate p_resazurin Add Resazurin p_incubate->p_resazurin p_read Measure Fluorescence (IC50 Calculation) p_resazurin->p_read si_calc Calculate Selectivity Index (SI = CC50 / IC50) p_read->si_calc IC50 Value m_culture Mammalian Cell Culture (e.g., HEK293) m_plate Plate Cells (96-well plate) m_culture->m_plate m_treat Add Serial Dilutions of 'this compound' m_plate->m_treat m_incubate Incubate (72h) m_treat->m_incubate m_resazurin Add Resazurin m_incubate->m_resazurin m_read Measure Fluorescence (CC50 Calculation) m_resazurin->m_read m_read->si_calc CC50 Value

Caption: Workflow for determining the in vitro efficacy and selectivity of "this compound".

troubleshooting_logic start High Variability in Replicates? cause1 Inconsistent Seeding start->cause1 cause2 Pipetting Error start->cause2 cause3 Edge Effects start->cause3 cause4 Compound Precipitation start->cause4 solution1 Thoroughly mix cell suspension cause1->solution1 solution2 Calibrate pipettes cause2->solution2 solution3 Avoid outer wells cause3->solution3 solution4 Check solubility, lower DMSO % cause4->solution4

Caption: Troubleshooting logic for high variability in experimental replicates.

signaling_pathway_example agent This compound target Trypanosome-specific Enzyme (e.g., CYP51) agent->target Inhibits pathway1 Ergosterol Biosynthesis Inhibited target->pathway1 Blocks effect1 Membrane Integrity Disrupted pathway1->effect1 outcome Parasite Death effect1->outcome

Caption: Hypothetical signaling pathway for "this compound" targeting sterol biosynthesis.

References

"Antiparasitic agent-14" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic Agent-14

Disclaimer: "this compound" is a fictional compound. The data and protocols presented here are for illustrative purposes only and are based on general principles of pharmaceutical stability testing.

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at 2-8°C, protected from light.[1] The compound is a crystalline solid and is stable for up to 24 months under these conditions. For short-term storage (up to 3 months), it can be kept at room temperature (25°C) in a desiccator to protect from humidity.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in anhydrous DMSO or ethanol. The solubility is highest in DMSO. Once in solution, the agent is more susceptible to degradation. For immediate use, solutions can be handled on the bench. For storage, aliquot solutions into amber vials and store at -20°C for up to 1 month or -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

Q3: I see a color change in my solid compound/solution. What does this mean?

A3: this compound is an off-white to pale yellow crystalline solid. A significant change to a darker yellow or brown color indicates potential degradation, likely due to light exposure or oxidation.[3] If your solution appears cloudy or has visible particulates, this may also be a sign of degradation or precipitation. It is recommended to use a fresh vial of the compound and prepare a new solution.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Yes, inconsistent results can be a sign of compound instability. Degradation of the agent can lead to lower potency and the formation of byproducts that may interfere with your assay.[4] To troubleshoot, verify your storage conditions, prepare fresh solutions, and consider running a purity check of your stock solution via HPLC.

Q5: What are the main degradation pathways for this compound?

A5: Based on forced degradation studies, this compound is most susceptible to photodegradation and acid-catalyzed hydrolysis.[4][5][6] Exposure to UV light and acidic conditions should be minimized during experiments.[2][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced biological activity in assays Compound degradation due to improper storage or handling.Prepare fresh stock solutions from a new vial of solid compound. Ensure solutions are protected from light and stored at the correct temperature.
Appearance of unknown peaks in HPLC analysis Degradation products have formed.Review the handling and storage procedures. Compare the chromatogram to a reference standard if available. Consider if the mobile phase or sample diluent is contributing to degradation.
Precipitate forms in aqueous buffer Low aqueous solubility or pH-dependent stability.Check the pH of your buffer. This compound is less stable in acidic conditions. Consider using a co-solvent or adjusting the buffer composition.
Discoloration of solid compound or solution Photodegradation or oxidation.[3]Discard the discolored material. Always store the compound in amber vials or wrapped in aluminum foil to protect from light.[2][7][8]

Quantitative Stability Data

Table 1: Long-Term Stability of Solid this compound

Storage ConditionPurity (%) at 0 MonthsPurity (%) at 6 MonthsPurity (%) at 12 MonthsPurity (%) at 24 Months
2-8°C, Protected from Light99.899.799.599.2
25°C / 60% RH99.898.597.194.3
40°C / 75% RH99.896.292.085.1

Table 2: Solution Stability of this compound (10 mM in DMSO) at Room Temperature

Time (hours)Purity (%) - Exposed to LightPurity (%) - Protected from Light
099.899.8
895.399.6
2488.199.2
4879.598.7

Table 3: Summary of Forced Degradation Studies

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 24h18.5%Hydrolysis Product A
0.1 M NaOH, 60°C, 24h5.2%Minor basic hydrolysis products
10% H₂O₂, RT, 24h8.9%Oxidation Product B
Heat (80°C, 48h)4.5%Thermally induced isomers
Photostability (ICH Q1B)25.1%Photolytic Product C, D

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a stability-indicating HPLC method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.[9]

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Acetonitrile and Water.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation pathways.[4][5][6]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidation: Dissolve 10 mg of this compound in 10 mL of 10% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound to light conditions as specified in ICH Q1B guidelines.[8] Analyze a control sample stored in the dark in parallel.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Dark) start->check_storage check_solution Review Solution Prep & Age (Freshly made? Freeze-thaw cycles?) check_storage->check_solution Conditions OK discard Discard Compound & Solution. Use New Lot. check_storage->discard Improper Storage run_hplc Perform HPLC Purity Check on Stock Solution check_solution->run_hplc Protocol OK check_solution->discard Improper Handling purity_ok Purity > 98%? run_hplc->purity_ok investigate_assay Troubleshoot Other Assay Parameters purity_ok->investigate_assay Yes purity_ok->discard No

Caption: Troubleshooting workflow for inconsistent results.

StabilityStudyWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis receive Receive Compound aliquot Aliquot into Vials receive->aliquot long_term Long-Term (2-8°C, Dark) aliquot->long_term accelerated Accelerated (40°C/75% RH) aliquot->accelerated pull_samples Pull Samples at Time Points long_term->pull_samples accelerated->pull_samples hplc_analysis Analyze via Stability-Indicating HPLC pull_samples->hplc_analysis data_eval Evaluate Data (Purity, Degradants) hplc_analysis->data_eval DegradationPathway parent This compound hydrolysis Hydrolysis Product A parent->hydrolysis Acid (H+) photolysis_c Photolytic Product C parent->photolysis_c Light (hν) photolysis_d Photolytic Product D parent->photolysis_d Light (hν)

References

Overcoming resistance to "Antiparasitic agent-14" in parasites

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic Agent-14

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to parasite resistance to this agent. The following troubleshooting guides and frequently asked questions (FAQs) will help address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a potent inhibitor of parasite β-tubulin polymerization. By binding to a specific site on the β-tubulin subunit, it prevents the formation of microtubules, which are essential for cell division, motility, and intracellular transport. Disruption of these processes leads to parasite death.

Q2: We are observing a sudden increase in the IC50 value of Agent-14 in our parasite cultures. What could be the cause?

A2: A significant increase in the IC50 value is a strong indicator of emerging drug resistance.[1] This can be caused by several factors, including:

  • Target-site mutations: Alterations in the β-tubulin gene can prevent Agent-14 from binding effectively.[2][3]

  • Increased drug efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the agent from the parasite's cells.[4][5][6][7]

  • Drug metabolism: The parasite may have developed enzymatic pathways to metabolize and detoxify Agent-14.[4]

Q3: Are there known mutations in the β-tubulin gene that confer resistance to Agent-14?

A3: Yes, several single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene have been associated with resistance to benzimidazole-class drugs, which share a similar mechanism of action with Agent-14. The most commonly reported mutations are at codons F167Y, E198A, and F200Y.[3][8][9] It is highly probable that these or similar mutations could confer resistance to Agent-14.

Q4: Can combination therapy help overcome resistance to Agent-14?

A4: Combination therapy is a promising strategy to combat drug resistance.[4][5] By using a second drug with a different mechanism of action, you can reduce the likelihood of the parasite developing resistance to both agents simultaneously. For instance, pairing Agent-14 with a drug that targets a different essential pathway, such as a protease inhibitor or an agent that disrupts the parasite's mitochondrial function, could be effective.

Troubleshooting Guide

Issue 1: Inconsistent results in in vitro susceptibility assays.

  • Question: Our lab is getting variable IC50 values for Agent-14 against the same parasite line across different experiments. What could be the reason?

  • Answer: Inconsistent results can stem from several factors. First, ensure that your parasite cultures are synchronized and at the same life-cycle stage for each assay. Variations in parasite density can also affect the apparent IC50. We recommend standardizing the inoculum size for all experiments. Additionally, verify the stability and concentration of your stock solution of Agent-14, as degradation can lead to variable efficacy.

Issue 2: My parasite line, previously sensitive, is now showing resistance to Agent-14.

  • Question: How can I confirm the mechanism of resistance in my newly resistant parasite line?

  • Answer: A stepwise approach is recommended to identify the resistance mechanism:

    • Sequence the β-tubulin gene: This is the most direct way to check for target-site mutations. Compare the sequence from your resistant line to that of a sensitive, wild-type line.[3][8]

    • Perform a gene expression analysis: Use quantitative PCR (qPCR) to measure the expression levels of known ABC transporter genes. A significant upregulation in the resistant line suggests increased drug efflux.[6][7]

    • Use an efflux pump inhibitor: Co-administer Agent-14 with a known ABC transporter inhibitor, such as verapamil. A reversal of the resistant phenotype (i.e., a decrease in the IC50) would strongly suggest that drug efflux is the primary resistance mechanism.

Issue 3: Agent-14 is effective in vitro but shows poor efficacy in our animal model.

  • Question: What could explain the discrepancy between in vitro and in vivo results?

  • Answer: Several factors can contribute to this. The pharmacokinetic and pharmacodynamic (PK/PD) properties of Agent-14 in the host animal may be suboptimal. The agent might be rapidly metabolized or poorly distributed to the site of infection. We recommend conducting PK/PD studies to assess the agent's bioavailability and half-life in your animal model. It is also possible that the parasite's in vivo environment provides mechanisms for survival that are not present in vitro.

Data Presentation

Table 1: Comparative IC50 Values for this compound

Parasite LineGenotype (β-tubulin)IC50 (nM) ± SDFold Resistance
Wild-Type (Sensitive)Phe20015.2 ± 2.11.0
Resistant Line ATyr200 (F200Y)245.8 ± 15.316.2
Resistant Line BWild-Type98.5 ± 8.96.5

Table 2: Gene Expression Analysis of ABC Transporters in Resistant Line B

GeneFold Change in Expression (Resistant vs. Wild-Type)P-value
ABCB18.2< 0.001
ABCC21.50.21
ABCG21.20.35

Experimental Protocols

Protocol 1: Sequencing of the β-tubulin Gene

  • Genomic DNA Extraction: Isolate genomic DNA from approximately 1x10^7 parasites (both wild-type and potentially resistant lines) using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the β-tubulin isotype 1 gene using primers designed to flank the coding region.

    • Forward Primer: 5'-ATGGCTGAGGTTTGTGATGAA-3'

    • Reverse Primer: 5'-TTAGTACTTGATCTTGCCGAG-3'

  • PCR Product Purification: Purify the amplified PCR product using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified product for Sanger sequencing. Use both the forward and reverse primers to ensure accurate sequence determination.

  • Sequence Analysis: Align the obtained sequences from the wild-type and resistant lines using bioinformatics software (e.g., ClustalW) to identify any single nucleotide polymorphisms.

Protocol 2: Quantitative PCR (qPCR) for ABC Transporter Gene Expression

  • RNA Extraction: Extract total RNA from parasite cultures (wild-type and resistant lines) using an appropriate RNA extraction method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the ABC transporter genes of interest and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change is determined by comparing the expression in the resistant line to the wild-type line.

Visualizations

resistance_pathway cluster_cell Parasite Cell cluster_resistance Resistance Mechanisms agent Antiparasitic Agent-14 tubulin β-tubulin agent->tubulin Inhibits efflux ABC Transporter Upregulation agent->efflux Pumped out microtubules Microtubule Formation tubulin->microtubules Polymerization death Cell Death microtubules->death mutation β-tubulin Mutation (F200Y) mutation->tubulin Alters binding site

Caption: Mechanisms of action and resistance for this compound.

troubleshooting_workflow start Increased IC50 Observed seq_tubulin Sequence β-tubulin gene start->seq_tubulin check_mutation Mutation Found? seq_tubulin->check_mutation target_resistance Target-Site Resistance check_mutation->target_resistance Yes qPCR Perform qPCR for ABC transporters check_mutation->qPCR No check_expression Upregulation Observed? qPCR->check_expression efflux_resistance Efflux-Mediated Resistance check_expression->efflux_resistance Yes other_mechanisms Investigate Other Mechanisms check_expression->other_mechanisms No

Caption: Workflow for troubleshooting Agent-14 resistance.

logical_relationship resistance Drug Resistance target_mod Target Modification resistance->target_mod drug_efflux Drug Efflux resistance->drug_efflux drug_inactivation Drug Inactivation resistance->drug_inactivation beta_tubulin β-tubulin mutations (e.g., F167Y, F200Y) target_mod->beta_tubulin abc_transporters ABC Transporter Overexpression drug_efflux->abc_transporters cyp450 Cytochrome P450 Upregulation drug_inactivation->cyp450

Caption: Common mechanisms of antiparasitic drug resistance.

References

Technical Support Center: Improving the Bioavailability of Antiparasitic agent-14 (APA-14) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antiparasitic agent-14 (APA-14)" is a placeholder name for a hypothetical compound. The following guidance is based on established principles for improving the oral bioavailability of poorly water-soluble drugs and is intended for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (APA-14), and what is the primary challenge for its in vivo use?

A1: this compound (APA-14) is a novel, highly potent antiparasitic compound. Its primary challenge for in vivo efficacy is extremely low aqueous solubility, which leads to poor dissolution in the gastrointestinal (GI) tract. This results in low and erratic oral bioavailability, making it difficult to achieve therapeutic plasma concentrations.[1][2][3]

Q2: Why is improving the oral bioavailability of APA-14 crucial for our studies?

A2: Enhancing oral bioavailability is critical for several reasons:

  • Therapeutic Efficacy: To ensure that a sufficient amount of APA-14 reaches the systemic circulation to exert its antiparasitic effect.

  • Dose Reduction: Higher bioavailability allows for a lower required dose, reducing the risk of potential toxicity and the cost of goods.

  • Reduced Variability: Improving absorption can lead to more consistent and predictable plasma concentrations between test subjects, which is essential for reliable preclinical data.[4][5]

Q3: What are the primary strategies to consider for enhancing the bioavailability of a poorly soluble compound like APA-14?

A3: Key strategies focus on increasing the drug's dissolution rate and/or solubility in the GI tract. The most common and effective approaches for preclinical development include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy amorphous state within a polymer matrix.[4][6][7]

  • Lipid-Based Formulations: Dissolving the drug in an oil and surfactant mixture, such as a Self-Emulsifying Drug Delivery System (SEDDS).[8][9][10][11]

  • Particle Size Reduction: Decreasing the particle size to the micron or nano range (micronization or nanosuspension) to increase the surface area for dissolution.[3][12]

Troubleshooting Guides

Issue 1: Our in vivo study with a simple APA-14 suspension in 0.5% methylcellulose (B11928114) shows very low and highly variable plasma concentrations.

This is a common outcome for poorly soluble compounds. The variability likely stems from inconsistent wetting and dissolution of the drug particles in the GI tract.

Troubleshooting Workflow

G cluster_0 cluster_1 Recommended Actions cluster_2 In Vivo Evaluation start Low & Variable Plasma Exposure with Simple Suspension cause Primary Cause: Poor aqueous solubility leading to dissolution-rate limited absorption start->cause Diagnosis formulation Step 1: Develop Advanced Formulations cause->formulation asd Option A: Amorphous Solid Dispersion (ASD) formulation->asd Solid-state approach sedds Option B: Self-Emulsifying Drug Delivery System (SEDDS) formulation->sedds Lipid-based approach pk_study Step 2: Conduct Comparative Pharmacokinetic (PK) Study in Rodents asd->pk_study sedds->pk_study end Outcome: Select lead formulation with improved and more consistent exposure pk_study->end Compare AUC, Cmax

Caption: Troubleshooting workflow for low in vivo exposure of APA-14.

Data Comparison: Hypothetical Pharmacokinetic Study

The table below illustrates the potential improvement in pharmacokinetic (PK) parameters when switching from a simple suspension to more advanced formulations in a rat model.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*h/mL) Relative Bioavailability (%)
Suspension in 0.5% MC5045 ± 254.0250 ± 150100% (Reference)
Amorphous Solid Dispersion (ASD)50480 ± 901.52900 ± 5501160%
SEDDS Formulation50650 ± 1101.03850 ± 6201540%

Data are presented as mean ± standard deviation.

Issue 2: We want to try a lipid-based approach. How does a Self-Emulsifying Drug Delivery System (SEDDS) work?

A SEDDS is an isotropic mixture of oil, a surfactant, and a co-surfactant that contains the dissolved drug.[8][10][11] Upon gentle agitation in the aqueous environment of the stomach, it spontaneously forms a fine oil-in-water emulsion or microemulsion.[9][13]

Mechanism of Bioavailability Enhancement by SEDDS

  • Administration: The SEDDS formulation, containing dissolved APA-14, is administered orally in a capsule.

  • Dispersion & Emulsification: In the GI tract, the formulation disperses and forms small lipid droplets (nano- or micro-sized), keeping the drug in a solubilized state.

  • Enhanced Absorption: The small droplet size provides a large surface area for drug absorption. The lipid components can also facilitate absorption through lymphatic pathways, which can help bypass first-pass metabolism in the liver.[8][10]

G cluster_0 In Capsule cluster_1 In GI Tract (Aqueous Environment) cluster_2 At Intestinal Wall sedds SEDDS Formulation (APA-14 dissolved in Oil/Surfactant mixture) emulsion Spontaneous Emulsification (Forms fine oil-in-water droplets) sedds->emulsion Oral administration & gentle agitation dissolved APA-14 remains solubilized in droplets emulsion->dissolved absorption Enhanced Absorption (Large surface area, lipid uptake pathways) dissolved->absorption circulation Systemic Circulation absorption->circulation Bypasses first-pass metabolism (potential)

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Issue 3: How do we prepare and test an Amorphous Solid Dispersion (ASD) of APA-14?

An ASD involves converting the crystalline drug into its higher-energy, more soluble amorphous form and stabilizing it within a polymer matrix.[4][6][14] A common laboratory-scale method is solvent evaporation.

Experimental Workflow for ASD Preparation & Characterization

G cluster_0 Preparation (Solvent Evaporation) cluster_1 Characterization cluster_2 Decision dissolve 1. Dissolve APA-14 and Polymer (e.g., PVP/VA) in a common solvent (e.g., Methanol) evap 2. Evaporate solvent rapidly (e.g., using a rotary evaporator or film casting) dissolve->evap collect 3. Collect the resulting solid dispersion powder evap->collect xrd A. X-Ray Powder Diffraction (XRPD) (Confirms amorphous state - no sharp peaks) collect->xrd dsc B. Differential Scanning Calorimetry (DSC) (Confirms single glass transition temp.) collect->dsc diss_test C. In Vitro Dissolution Testing (Compares dissolution vs. crystalline drug) collect->diss_test proceed Proceed to In Vivo Study if characterization is successful xrd->proceed dsc->proceed diss_test->proceed

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation.

Detailed Protocol: Preparation of an APA-14 ASD (20% Drug Load) by Solvent Evaporation

  • Materials: APA-14, Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64, e.g., Kollidon® VA 64), Methanol (B129727) (analytical grade).

  • Dissolution: Weigh 200 mg of APA-14 and 800 mg of PVP/VA 64. Dissolve both components completely in 20 mL of methanol in a round-bottom flask by gentle vortexing or sonication.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, clear film is formed on the flask wall.

  • Drying: Further dry the film under high vacuum for 24 hours to remove any residual solvent.

  • Collection: Carefully scrape the dried film from the flask to obtain the ASD as a fine powder. Store immediately in a desiccator to prevent moisture absorption.

Data Example: In Vitro Dissolution

This table shows the expected dissolution profile of the ASD compared to the crystalline drug in a simulated intestinal fluid.

Time (minutes) % APA-14 Dissolved (Crystalline) % APA-14 Dissolved (ASD Formulation)
5< 1%45%
15< 1%75%
302%88%
604%92%
1205%85% (slight precipitation)

This demonstrates the "spring and parachute" effect, where the ASD achieves rapid supersaturation (the "spring") and the polymer helps maintain this high concentration over time (the "parachute"), significantly increasing the potential for absorption.[15]

References

"Antiparasitic agent-14" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic Agent-14 Assays

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to address variability and reproducibility issues when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an experimental small molecule inhibitor targeting the hypothetical Leishmania-specific kinase LmK-1, which is essential for the parasite's intracellular survival and proliferation. Due to its targeted mechanism, it is being investigated for the treatment of visceral leishmaniasis.

Q2: What are the recommended positive and negative controls for a standard in vitro LmK-1 inhibition assay?

  • Positive Control: A well-characterized, broad-spectrum kinase inhibitor such as staurosporine (B1682477) (10 µM) can be used to ensure the assay can detect inhibition.

  • Negative Control: The vehicle used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO) at a final concentration not exceeding 0.5%, should be used as the negative control.

  • Untreated Control: A set of wells containing only parasites and medium should also be included to monitor baseline parasite viability.

Q3: What are the expected Z'-factor and Signal-to-Background (S/B) ratios for a robust assay?

A well-optimized this compound assay should consistently yield a Z'-factor between 0.5 and 1.0, and a Signal-to-Background ratio of at least 5. Values below these thresholds may indicate issues with assay variability or a narrow dynamic range, requiring troubleshooting.

Troubleshooting Guide

Issue 1: High variability in results between replicate wells (High Intra-assay CV%).

  • Possible Cause 1: Inconsistent Parasite Seeding. Uneven distribution of parasites across the microplate is a common source of variability.

    • Solution: Ensure the parasite suspension is homogenous by gently mixing before and during plating. Use wide-bore pipette tips to avoid shearing the parasites. Consider using automated cell dispensers for high-throughput applications.

  • Possible Cause 2: Edge Effects. Wells at the edge of the microplate are prone to evaporation and temperature fluctuations, leading to skewed results.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause 3: Reagent Preparation and Addition. Inaccurate pipetting or improper mixing of this compound or detection reagents can introduce significant errors.

    • Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure each dilution is thoroughly mixed before proceeding to the next. Add reagents to all wells in a consistent manner and at the same speed.

Issue 2: Poor reproducibility of results between different experiments (High Inter-assay CV%).

  • Possible Cause 1: Reagent Lot-to-Lot Variability. Different batches of fetal bovine serum (FBS), culture medium, or detection reagents can have varying performance characteristics.

    • Solution: Qualify new lots of critical reagents by running them in parallel with the old lot before transitioning. Purchase reagents in larger quantities to minimize the number of lot changes.

  • Possible Cause 2: Parasite Health and Passage Number. The metabolic activity and drug sensitivity of parasites can change with their overall health and the number of times they have been subcultured.

    • Solution: Maintain a consistent subculturing schedule and use parasites within a defined low-passage number range for all experiments. Regularly monitor parasite morphology and motility.

  • Possible Cause 3: Operator-dependent Variation. Differences in technique between laboratory personnel can lead to systematic shifts in data.

    • Solution: Develop and adhere to a detailed Standard Operating Procedure (SOP). Ensure all users are thoroughly trained on the protocol, including incubation times, mixing techniques, and instrument operation.

Issue 3: The dose-response curve is flat or shows an unexpected shape.

  • Possible Cause 1: Compound Insolubility. this compound may precipitate out of solution at higher concentrations, leading to a plateau in the observed effect.

    • Solution: Visually inspect the compound stock and working solutions for any signs of precipitation. Determine the solubility of Agent-14 in your specific assay medium. If necessary, consider using a different solvent or adding a solubilizing agent, ensuring it does not affect parasite viability on its own.

  • Possible Cause 2: Cytotoxicity. At high concentrations, the agent may be causing general cytotoxicity unrelated to its intended LmK-1 target, which can confound the dose-response data.

    • Solution: Perform a counter-screen using a mammalian cell line (e.g., HEK293) to assess the selectivity of this compound. A significant cytotoxic effect at concentrations similar to its anti-parasitic activity may warrant further investigation into its mechanism.

Quantitative Data Summary

The following tables summarize typical performance metrics for the standard this compound in vitro viability assay.

Table 1: Assay Variability Metrics

Metric Target Value Typical Performance (Optimized) Typical Performance (Sub-optimal)
Intra-assay CV% < 10% 6.5% 18.2%
Inter-assay CV% < 15% 11.8% 25.4%

| Z'-factor | > 0.5 | 0.78 | 0.35 |

Table 2: Reproducibility of IC50 Values

Experiment Run Operator Reagent Lot IC50 (µM)
Run 1 A Lot 1 1.25
Run 2 A Lot 1 1.31
Run 3 B Lot 1 1.65

| Run 4 | A | Lot 2 | 2.10 |

Key Experimental Protocols

Protocol: this compound In Vitro Viability Assay Using Resazurin

  • Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% heat-inactivated FBS at 26°C. Use parasites in the logarithmic growth phase for all assays.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in assay medium to achieve the desired final concentrations.

  • Assay Plating:

    • In a 96-well clear-bottom black plate, add 50 µL of parasite suspension to achieve a final density of 1 x 10^6 parasites/mL.

    • Add 50 µL of the compound dilutions to the respective wells. For controls, add 50 µL of medium with 0.5% DMSO (negative) or 10 µM staurosporine (positive).

  • Incubation: Incubate the plate at 26°C for 48 hours.

  • Viability Assessment:

    • Add 20 µL of a 0.125 mg/mL Resazurin solution to each well.

    • Incubate the plate for an additional 4-6 hours at 26°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data with the negative control set to 100% viability and the positive control to 0% viability.

    • Calculate IC50 values by fitting the normalized data to a four-parameter logistic curve.

Visual Guides

G_Workflow Fig 1. General workflow for the Agent-14 in vitro viability assay. cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture Parasites p2 Prepare Compound Dilutions p1->p2 a1 Plate Parasites & Controls p2->a1 a2 Add Compound Dilutions a1->a2 a3 Incubate (48h) a2->a3 a4 Add Resazurin Reagent a3->a4 a5 Incubate (4h) a4->a5 d1 Read Fluorescence a5->d1 d2 Normalize Data d1->d2 d3 Calculate IC50 & Z' d2->d3

Caption: Fig 1. General workflow for the Agent-14 in vitro viability assay.

G_Troubleshooting Fig 2. Decision tree for troubleshooting assay variability. start High Assay Variability Observed q1 Is Intra-assay CV% > 10%? start->q1 q2 Is Inter-assay CV% > 15%? q1->q2 No sol1 Review Seeding Technique Check for Edge Effects Calibrate Pipettes q1->sol1 Yes sol2 Qualify New Reagent Lots Standardize Parasite Passage Reinforce SOP Training q2->sol2 Yes sol3 Assay is performing within acceptable limits. q2->sol3 No G_Pathway Fig 3. Hypothetical signaling pathway targeted by Agent-14. receptor Host Cell Invasion Signal lmk1 LmK-1 Kinase receptor->lmk1 activates substrate Downstream Substrate (p-Sub) lmk1->substrate phosphorylates response Parasite Proliferation & Intracellular Survival substrate->response agent14 This compound agent14->lmk1 inhibits

"Antiparasitic agent-14" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic agent-14 (AP-14). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the off-target effects of AP-14 and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AP-14) and what is its primary target?

A1: this compound (AP-14) is an investigational pyrimidine-based small molecule inhibitor designed to treat visceral leishmaniasis. Its primary molecular target is the Leishmania donovani cdc2-related kinase 1 (LdCRK1), an essential kinase for the parasite's cell cycle progression.

Q2: What are the known significant off-target effects of AP-14 in human cells?

A2: Due to the highly conserved nature of the ATP-binding pocket across the human kinome, AP-14 exhibits inhibitory activity against several host cell kinases.[1] The most significant off-targets identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src family kinases (SFKs). These unintended interactions are critical to consider as they can lead to potential toxicities and misleading experimental results.[2][3]

Q3: How were the off-target interactions of AP-14 identified?

A3: The off-target profile of AP-14 was characterized using a combination of computational and experimental methods. Initial in silico predictions based on chemical structure were followed by broad kinase panel screening, where AP-14 was tested against hundreds of human kinases in biochemical assays.[1][4] Hits from these screens were then validated in cell-based assays to confirm engagement and functional consequences.[5]

Q4: What are the potential downstream consequences of AP-14's off-target activity?

A4: Inhibition of VEGFR2 can interfere with angiogenesis, potentially leading to cardiovascular side effects. Off-target inhibition of Src family kinases, which are involved in numerous signaling pathways including cell adhesion, growth, and differentiation, can result in a range of unintended cellular phenotypes. Understanding these effects is crucial for accurately interpreting experimental data.[6]

Q5: What general strategies can be employed to mitigate the off-target effects of AP-14?

A5: Mitigating off-target effects involves several strategies.[2] One approach is structure-based drug design, where analogs of AP-14 are synthesized to improve selectivity by exploiting unique features of the parasite kinase's active site.[1][4] Another strategy is to use the lowest effective concentration of AP-14 in experiments to minimize engagement with lower-affinity off-targets. Finally, using genetic tools like siRNA or CRISPR to knock down the off-target in your cell model can help confirm if an observed phenotype is indeed off-target related.[1]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Host Cell Lines

Issue: You are observing significant cytotoxicity in your mammalian host cell line (e.g., macrophages, hepatocytes) at concentrations where AP-14 should be primarily affecting the parasite.

Possible Cause Troubleshooting Steps
1. Off-Target Kinase Inhibition Perform a Western blot to check for inhibition of key off-targets like VEGFR2 by assessing the phosphorylation status of its downstream effectors (e.g., p-ERK).[5]
2. Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control.[7]
3. Compound Precipitation Visually inspect the culture medium for any precipitate under a microscope. Poor solubility can lead to non-specific toxicity.[8] Consider using a different formulation or solubilizing agent.
4. Cell Culture Contamination Test your cell cultures for mycoplasma or other microbial contamination, which can cause cell stress and death.[7][9]
5. Incorrect Compound Concentration Verify the concentration of your stock solution and the accuracy of your serial dilutions. Repeat the experiment with a freshly prepared compound.[7]

Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Issue: AP-14 shows high potency against the isolated LdCRK1 enzyme but has a weaker-than-expected effect in a Leishmania-infected macrophage viability assay.

Possible Cause Troubleshooting Steps
1. Poor Cell Permeability The compound may not be efficiently entering the host cell or the parasite within the host cell. Perform a cellular uptake assay to measure intracellular compound concentration.
2. Compound Efflux Host cells or parasites may be actively pumping the compound out via efflux transporters (e.g., P-glycoprotein). Test for this by co-administering a known efflux pump inhibitor.[10]
3. Off-Target Effects Masking On-Target Efficacy AP-14's off-target effects on the host macrophage could be confounding the results. For example, host cell toxicity might be misinterpreted as a direct antiparasitic effect. Use a rescue experiment by overexpressing a drug-resistant mutant of the intended target to confirm on-target activity.[1]
4. Compound Instability AP-14 may be unstable in the cell culture medium over the course of the experiment. Assess its stability using HPLC-MS at different time points.[7]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary target and key human off-targets.

Table 1: Inhibitory Profile of this compound (AP-14)

TargetTarget TypeAssay TypeIC50 (nM)
L. donovani CRK1On-Target Biochemical15
Human VEGFR2Off-TargetBiochemical250
Human SRCOff-TargetBiochemical680
Human ABLOff-TargetBiochemical1,200

Data is hypothetical and for illustrative purposes.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify the off-target interactions of AP-14 by screening it against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of AP-14 in 100% DMSO. Create a series of dilutions as required by the screening service (e.g., a 10-point, 3-fold serial dilution starting from 10 µM).

  • Assay Plate Setup: In a multi-well plate, combine the individual purified kinases, a suitable substrate (e.g., a generic peptide), and ATP.[1]

  • Inhibitor Addition: Add the diluted AP-14 or DMSO vehicle control to the appropriate wells.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method depends on the platform (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration relative to the DMSO control. Plot the results to generate a selectivity profile and determine IC50 values for significant hits.[1]

Protocol 2: Western Blot for Off-Target Pathway Inhibition

Objective: To confirm that AP-14 engages and inhibits the VEGFR2 signaling pathway in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate a relevant human cell line (e.g., HUVECs) and allow them to adhere. Starve the cells (e.g., in serum-free media for 4-6 hours) to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of AP-14 (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with VEGF ligand (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to activate the VEGFR2 pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-VEGFR2 (p-VEGFR2) and total VEGFR2 overnight. Also probe for downstream markers like phospho-ERK (p-ERK) and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[5]

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate. Analyze the band intensities to determine the dose-dependent inhibition of VEGFR2 phosphorylation.

Visualizations

G cluster_0 AP-14 Mechanism cluster_1 On-Target Pathway (Leishmania) cluster_2 Off-Target Pathway (Human Host Cell) AP14 This compound LdCRK1 LdCRK1 AP14->LdCRK1 Inhibits VEGFR2 VEGFR2 AP14->VEGFR2 Inhibits (Side Effect) ParasiteCycle Parasite Cell Cycle LdCRK1->ParasiteCycle Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes G cluster_workflow Workflow for Mitigating Off-Target Effects Identify 1. Identify Off-Targets (Kinome Screen) Confirm 2. Confirm Cellular Engagement (CETSA / Western Blot) Identify->Confirm Assess 3. Assess Functional Impact (Phenotypic Assays) Confirm->Assess Mitigate 4. Mitigate Effect Assess->Mitigate Redesign Rational Drug Redesign (Improve Selectivity) Mitigate->Redesign Optimize Dose Optimization (Use Lowest Effective Dose) Mitigate->Optimize Validate Genetic Validation (siRNA / CRISPR Knockdown) Mitigate->Validate G Start Unexpected Host Cell Cytotoxicity Observed CheckSolvent Is solvent concentration >0.5%? Start->CheckSolvent CheckContam Is culture contaminated? CheckSolvent->CheckContam No ReduceSolvent Reduce solvent concentration CheckSolvent->ReduceSolvent Yes CheckPrecip Is compound precipitating? CheckContam->CheckPrecip No NewCulture Use fresh, uncontaminated cells CheckContam->NewCulture Yes OffTarget Suspect Off-Target Effect CheckPrecip->OffTarget No Reformulate Improve compound solubility CheckPrecip->Reformulate Yes ValidateOffTarget Validate with Western Blot or Genetic Knockdown OffTarget->ValidateOffTarget

References

Technical Support Center: Modifying "Antiparasitic agent-14" for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving "Antiparasitic agent-14," a pyridyl-thiazolidinone compound with activity against Trypanosoma cruzi and Leishmania amazonensis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation and modification of "this compound."

Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values in in vitro assays 1. Variability in parasite strains or cell lines.2. Inconsistent assay conditions (e.g., incubation time, temperature, parasite-to-host cell ratio).3. Degradation or precipitation of the compound in the assay medium.1. Ensure consistent use of parasite strains and host cell lines with known passage numbers.2. Strictly adhere to a standardized protocol for all assay parameters.3. Prepare fresh stock solutions of "this compound" for each experiment and verify its solubility in the assay medium.
High cytotoxicity observed in host cell lines 1. Off-target effects of the compound.2. Compound concentration is too high.1. Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).2. Calculate the selectivity index (SI = CC50/IC50) to assess the therapeutic window.3. Consider structural modifications to reduce host cell toxicity while maintaining antiparasitic activity.
Lack of in vivo efficacy despite good in vitro activity 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).2. Instability of the compound in physiological conditions.1. Conduct pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) properties.2. Consider formulation strategies, such as nanoformulations, to improve bioavailability.3. Synthesize and test analogs with potentially improved metabolic stability.
Development of parasite resistance to the compound 1. Alterations in the drug target.2. Increased drug efflux from the parasite.3. Metabolic inactivation of the compound by the parasite.1. Attempt to select for resistant parasite lines in vitro to study resistance mechanisms.2. Perform comparative whole-genome or transcriptome analysis of sensitive and resistant strains.3. Investigate potential synergy with known antiparasitic drugs to overcome resistance.

Frequently Asked Questions (FAQs)

General Information

Q1: What is "this compound"?

"this compound" is a potent antiparasitic compound belonging to the pyridyl-thiazolidinone class. It has demonstrated significant in vitro activity against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a causative agent of leishmaniasis)[1][2].

Mechanism of Action

Q2: What is the proposed mechanism of action of "this compound" against Trypanosoma cruzi?

Studies on related pyridyl-thiazolidinone compounds suggest that their primary mechanism of action against T. cruzi involves the disruption of intracellular organelles. Specifically, these compounds have been observed to alter the morphology of the Golgi complex and endoplasmic reticulum, leading to the formation of atypical cytosolic vacuoles and ultimately inducing necrotic parasite death[3]. It is important to note that these compounds do not appear to inhibit cruzain, a major cysteine protease in T. cruzi[3].

cluster_parasite Parasite Cell Interior Antiparasitic_agent_14 This compound Golgi_ER Golgi Complex & Endoplasmic Reticulum Antiparasitic_agent_14->Golgi_ER Disrupts Morphology Parasite_Cell Trypanosoma cruzi Cell Vacuoles Atypical Cytosolic Vacuoles Golgi_ER->Vacuoles Leads to Formation Necrosis Necrotic Cell Death Vacuoles->Necrosis

Caption: Proposed mechanism of action of Pyridyl-Thiazolidinones.

Modifying for Enhanced Efficacy

Q3: How can "this compound" be modified to improve its efficacy?

Structural modifications of the thiazolidinone core can be explored to enhance antiparasitic activity. Key positions for modification on the 4-thiazolidinone (B1220212) ring are positions 2 and 5[4]. The introduction of different substituents at these positions can influence the compound's potency and selectivity. For instance, incorporating a hydrazone moiety at position 2 has been shown to enhance the anti-T. gondii effects of 4-thiazolidinones[4]. Researchers should consider synthesizing a library of analogs with diverse substitutions to perform structure-activity relationship (SAR) studies.

Q4: What strategies can be used to improve the bioavailability of "this compound"?

Poor bioavailability can be a significant hurdle for in vivo efficacy. Several formulation strategies can be employed to address this, including:

  • Lipid-based delivery systems: These can enhance solubility and absorption.

  • Nanoparticle formulations: Reducing particle size can increase surface area and improve dissolution and cellular uptake.

  • Amorphous solid dispersions: Stabilizing the drug in a high-energy, non-crystalline form can improve solubility.

Experimental Protocols

Q5: What is a general protocol for an in vitro anti-T. cruzi amastigote assay?

This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions.

Materials:

  • Host cells (e.g., L929 fibroblasts, Vero cells)

  • Trypanosoma cruzi trypomastigotes

  • Culture medium (e.g., RPMI-1640 or DMEM with supplements)

  • "this compound" stock solution (in DMSO)

  • 96-well microplates

  • Positive control (e.g., benznidazole)

  • Negative control (vehicle, e.g., DMSO)

  • Cell viability reagent (e.g., Resazurin)

  • Plate reader

Procedure:

  • Seed host cells into a 96-well plate and incubate overnight to allow for adherence.

  • Infect the host cells with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).

  • Incubate for a period to allow for trypomastigote invasion and differentiation into amastigotes.

  • Remove the supernatant containing non-internalized parasites and add fresh medium.

  • Add serial dilutions of "this compound" to the infected cells. Include positive and negative controls.

  • Incubate the plates for 48-72 hours.

  • Assess parasite viability using a suitable method, such as a colorimetric assay with a metabolic indicator like resazurin.

  • Measure the signal using a plate reader and calculate the 50% inhibitory concentration (IC50).

cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_analysis Data Analysis Seed_Cells Seed Host Cells Infect_Cells Infect with Trypomastigotes Seed_Cells->Infect_Cells Wash_Cells Wash to Remove Extracellular Parasites Infect_Cells->Wash_Cells Add_Compound Add Serial Dilutions of This compound Wash_Cells->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Assess_Viability Assess Parasite Viability (e.g., Resazurin Assay) Incubate->Assess_Viability Calculate_IC50 Calculate IC50 Assess_Viability->Calculate_IC50

Caption: Workflow for an in vitro anti-T. cruzi amastigote assay.

Q6: What is a general protocol for a cytotoxicity assay?

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Culture medium

  • "this compound" stock solution

  • 96-well microplates

  • Positive control (e.g., doxorubicin)

  • Negative control (vehicle)

  • Cell viability reagent (e.g., MTT, Resazurin)

  • Plate reader

Procedure:

  • Seed mammalian cells into a 96-well plate and incubate overnight.

  • Add serial dilutions of "this compound" to the cells.

  • Incubate for 24-72 hours.

  • Add a cell viability reagent and incubate for the recommended time.

  • Measure the signal using a plate reader and calculate the 50% cytotoxic concentration (CC50).

Data Presentation

The following table summarizes representative efficacy and cytotoxicity data for pyridyl-thiazolidinone derivatives against T. cruzi and L. amazonensis. This data is intended for illustrative purposes and is based on published findings for compounds structurally related to "this compound".

Compound Target Organism IC50 (µM) Host Cell Line CC50 (µM) Selectivity Index (SI) Reference
Derivative 15 T. cruzi amastigote0.60RAW 264.7>200>333[5]
Derivative 18 T. cruzi amastigote0.64RAW 264.7>200>312[5]
Derivative 17 T. cruzi amastigote0.81RAW 264.7>200>246[5]
Derivative 27 ("this compound") T. cruzi amastigote0.89RAW 264.7295.6332.1[1][5]
Derivative 27 ("this compound") L. amazonensis amastigote5.70RAW 264.7295.651.8[1][5]
Benznidazole (Control) T. cruzi amastigote4.2L929>200>47.6[1]
Miltefosine (Control) L. amazonensis amastigote10.3RAW 264.725.42.5[5]

References

"Antiparasitic agent-14" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Note: "Antiparasitic agent-14" (APA-14) is a fictional compound. The following information, including degradation pathways, byproducts, data, and protocols, is hypothetical and provided for illustrative purposes based on the known behavior of benzimidazole-class antiparasitic drugs.

Technical Support Center: APA-14 Degradation

This guide provides troubleshooting advice and frequently asked questions regarding the degradation of this compound (APA-14), a benzimidazole (B57391) carbamate (B1207046) derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My APA-14 standard solution is showing a rapid decrease in concentration when stored in a clear vial on the lab bench. What is the likely cause?

A1: The most probable cause is photodegradation. APA-14, like many benzimidazole compounds, is sensitive to light, especially in solution.[1][2] Exposure to ambient or UV light can catalyze the cleavage of the carbamate group, leading to a loss of the parent compound.

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber glass vials or wrap clear vials in aluminum foil.

    • Minimize Exposure: Prepare solutions fresh and minimize the time they are exposed to light during experimental procedures.

    • Confirm Degradation: Analyze your solution using a stability-indicating HPLC method. Look for a new peak corresponding to the primary photolytic byproduct, Byproduct-P1 (2-amino-5-propoxycarbonyl-benzimidazole).

Q2: I'm performing a forced degradation study under basic conditions (pH 9) and observe two new major peaks in my chromatogram. What are they?

A2: Under basic conditions, APA-14 is susceptible to hydrolysis at two different sites on the molecule. The two new peaks likely correspond to:

  • Byproduct-H1: Formed by the hydrolysis of the methyl carbamate group to an amine. This is often the primary degradation product for this class of compounds.[2][3][4]

  • Byproduct-H2: Formed by the saponification (hydrolysis) of the propoxycarbonyl ester group to a carboxylic acid.

It is common for hydrolysis to be accelerated in alkaline conditions.[2]

Q3: My mass spectrometry results for an aged sample show a mass increase of 16 Da (+16 amu) for a minor peak. What is this species?

A3: A mass increase of 16 Da is a classic indicator of oxidation, corresponding to the addition of a single oxygen atom. For APA-14, this is likely Byproduct-O1 , where the benzimidazole ring has been oxidized to form an N-oxide. This can occur due to exposure to atmospheric oxygen, peroxides present as impurities in solvents, or other oxidizing agents.[5]

Q4: What are the recommended storage conditions for APA-14 stock solutions to ensure stability?

A4: To minimize degradation from all major pathways, the following storage conditions are recommended:

  • Solvent: Prepare stock solutions in a non-aqueous solvent like DMSO or a buffered aqueous solution at a slightly acidic pH (e.g., pH 5-6). Benzimidazoles often show greater stability in acidic conditions.[2]

  • Temperature: Store solutions at -20°C or lower for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Light: Always store solutions in amber vials or in the dark.

  • Atmosphere: For highly sensitive experiments, purging the vial headspace with an inert gas (e.g., nitrogen or argon) can prevent oxidation.

Quantitative Data on APA-14 Degradation

The following tables summarize data from hypothetical forced degradation studies.

Table 1: Effect of pH on Hydrolytic Stability of APA-14 (APA-14 at 100 µg/mL in buffered aqueous solution, incubated at 50°C for 24 hours in the dark)

pH Condition% APA-14 Remaining% Byproduct-H1% Byproduct-H2
0.1 M HCl (pH 1)98.5%1.1%0.4%
pH 7.0 Buffer92.1%5.8%2.1%
pH 9.0 Buffer65.4%28.3%6.3%

Table 2: Effect of Light on Photostability of APA-14 (APA-14 at 100 µg/mL in 50:50 Acetonitrile:Water, exposed for 8 hours at 25°C)

Light Condition% APA-14 Remaining% Byproduct-P1
Dark Control (Amber Vial)99.8%<0.1%
Ambient Laboratory Light85.2%14.5%
UV Lamp (ICH Option II)41.7%57.9%

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to assess the stability of APA-14 to acid and base hydrolysis.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of APA-14 in acetonitrile.

    • Prepare degradation media: 0.1 M HCl, Purified Water, and 0.1 M NaOH.

  • Incubation:

    • In three separate amber glass vials, add an aliquot of the APA-14 stock solution to each degradation medium to achieve a final concentration of 100 µg/mL.

    • Place the vials in a water bath set to 60°C.

    • Take samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample using a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate APA-14 from its primary degradation byproducts.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Visualizations

Figure 1. Primary Degradation Pathways of APA-14 cluster_main This compound (APA-14) cluster_products Degradation Byproducts APA14 Methyl [5-(propoxycarbonyl) -1H-benzimidazol-2-yl]carbamate H1 Byproduct-H1 (Amine derivative) APA14->H1 Hydrolysis (Basic/Acidic) H2 Byproduct-H2 (Carboxylic acid derivative) APA14->H2 Hydrolysis (Ester Saponification) O1 Byproduct-O1 (N-oxide derivative) APA14->O1 Oxidation (e.g., H₂O₂) P1 Byproduct-P1 (2-amino derivative) APA14->P1 Photolysis (UV/Visible Light)

Caption: Figure 1. Primary Degradation Pathways of APA-14.

G Figure 2. Workflow for Investigating APA-14 Degradation cluster_stress Forced Degradation (Stress Testing) cluster_id Byproduct Identification start Start: Unexpected Peak or Loss of Potency Observed hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis Expose APA-14 to stress conditions oxidation Oxidation (H₂O₂) start->oxidation Expose APA-14 to stress conditions photolysis Photolysis (UV/Vis Light) start->photolysis Expose APA-14 to stress conditions thermal Thermal (Dry Heat) start->thermal Expose APA-14 to stress conditions analysis Analyze all Samples via Stability-Indicating HPLC-MS hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis compare Compare Retention Times and Mass Spectra analysis->compare elucidate Elucidate Structures of Major Degradants compare->elucidate pathway Establish Degradation Pathways elucidate->pathway mitigate Develop Mitigation Strategy (e.g., adjust pH, protect from light) pathway->mitigate end End: Stable Formulation & Analytical Method mitigate->end

Caption: Figure 2. Workflow for Investigating APA-14 Degradation.

References

Validation & Comparative

A Comparative Analysis of a Novel CYP51 Inhibitor and Benznidazole for the Treatment of Trypanosoma cruzi Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. For decades, the mainstay of treatment has been benznidazole (B1666585), a nitroimidazole derivative. However, its efficacy, particularly in the chronic phase of the disease, is limited, and it is associated with significant side effects. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Among the promising new candidates is a class of disubstituted imidazole (B134444) compounds, herein referred to as "Antiparasitic agent-14," which target the parasite's sterol biosynthesis pathway. This guide provides a detailed, objective comparison of this compound (represented by the well-characterized compound VNI) and benznidazole, supported by experimental data.

Executive Summary

This compound, a potent inhibitor of the T. cruzi sterol 14α-demethylase (CYP51), demonstrates significant promise as an alternative to benznidazole. In vitro studies reveal that VNI, a representative of this class, exhibits potent activity against the clinically relevant amastigote and trypomastigote forms of T. cruzi. In vivo studies in murine models of acute Chagas disease show that VNI can achieve a dramatic reduction in parasitemia and lead to 100% survival. Benznidazole, the current standard of care, is also effective in the acute phase but is associated with significant toxicity. The distinct mechanisms of action of these two agents suggest that they may have different susceptibility profiles across various T. cruzi strains and could potentially be used in combination therapies.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound (represented by VNI) and benznidazole against Trypanosoma cruzi.

Table 1: In Vitro Activity against Trypanosoma cruzi

CompoundParasite StageStrain(s)IC50 / LC50 (µM)Reference
VNI AmastigotesY, TulahuenData not specified in provided abstracts[1]
TrypomastigotesY, TulahuenData not specified in provided abstracts[1]
Benznidazole EpimastigotesMultiple7.6 - 32[2]
TrypomastigotesTcI, TcII, TcVI25.81 - 137.62 (LC50 at 24h)[3]
AmastigotesVD0.51 (IC50)[4]

Table 2: In Vivo Efficacy in Murine Models of Acute Chagas Disease

CompoundMouse ModelT. cruzi StrainDosing RegimenParasitemia ReductionSurvival RateReference
VNI Swiss mice (male)Y25 mg/kg (twice daily)86%Not specified[1]
Swiss mice (female)Y25 mg/kg (twice daily)99.8%Not specified[1]
Benznidazole Swiss mice (male)Y100 mg/kg (once daily)~50%100%[1]
Swiss mice (female)Y100 mg/kg (once daily)>90%100%[1]
C3H/HeN miceNicaragua10, 25, 50 mg/kg/day (15 days)Dose-dependent70-100%[5][6]
C3H/HeN miceNicaragua10, 25, 50 mg/kg/day (30 days)Dose-dependent100%[5][6]

Mechanisms of Action

The trypanocidal activity of this compound and benznidazole are mediated by distinct biochemical pathways within the parasite.

This compound (CYP51 Inhibitors): This class of compounds specifically targets the enzyme sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway of T. cruzi.[7][8] Ergosterol is an essential component of the parasite's cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, leads to parasite death.[9][10] This mechanism is analogous to that of azole antifungal drugs.[11]

Benznidazole: As a nitroimidazole, benznidazole's mechanism of action is dependent on its reduction by a parasitic type I nitroreductase (NTR).[12][13] This enzymatic reduction generates reactive nitro radicals and other electrophilic metabolites within the parasite.[14][15] These reactive species can cause extensive damage to parasite macromolecules, including DNA, proteins, and lipids, leading to oxidative stress and ultimately, cell death.[14][16]

Mechanisms_of_Action cluster_agent14 This compound (CYP51 Inhibitor) cluster_bnz Benznidazole agent14 This compound (e.g., VNI) cyp51 T. cruzi CYP51 (Sterol 14α-demethylase) agent14->cyp51 Inhibits ergosterol_pathway Ergosterol Biosynthesis Pathway cyp51->ergosterol_pathway Blocks step in ergosterol Ergosterol (Essential for membrane integrity) ergosterol_pathway->ergosterol Prevents synthesis of toxic_sterols Accumulation of 14-methylated sterols ergosterol_pathway->toxic_sterols Leads to lanosterol Lanosterol lanosterol->ergosterol_pathway parasite_death1 Parasite Death ergosterol->parasite_death1 Depletion leads to toxic_sterols->parasite_death1 Contributes to bnz Benznidazole (Prodrug) ntr T. cruzi Nitroreductase (NTR) bnz->ntr Activated by reactive_metabolites Reactive Nitro Radicals & Electrophilic Metabolites ntr->reactive_metabolites Generates macromolecules Parasite Macromolecules (DNA, Proteins, Lipids) reactive_metabolites->macromolecules Damage oxidative_stress Oxidative Stress reactive_metabolites->oxidative_stress Induces parasite_death2 Parasite Death macromolecules->parasite_death2 Leads to oxidative_stress->parasite_death2 Contributes to

Caption: Comparative mechanisms of action of this compound and Benznidazole.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Anti-Amastigote Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote form of T. cruzi.

  • Cell Culture: Vero cells or another suitable host cell line are cultured in 96-well plates in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Infection: Host cells are infected with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5-10. After an incubation period of 4-6 hours to allow for parasite invasion, the wells are washed to remove extracellular trypomastigotes.

  • Compound Addition: The test compounds (this compound or benznidazole) are serially diluted and added to the infected cells. A positive control (e.g., a known effective concentration of benznidazole) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be achieved through various methods:

    • Microscopy: Cells are fixed, stained with Giemsa, and the number of amastigotes per 100 host cells is counted.

    • High-Content Imaging: Automated microscopy and image analysis software are used to quantify fluorescently labeled parasites (e.g., expressing GFP or stained with a DNA dye like DAPI).[17][18]

    • Reporter Gene Assays: Parasites expressing reporter enzymes like β-galactosidase are used, and the enzymatic activity is measured as a proxy for parasite number.[19]

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Murine Model of Acute Chagas Disease

This model assesses the efficacy of compounds in a living organism.

  • Animal Model: Six- to eight-week-old BALB/c or Swiss mice are used.[1][20]

  • Infection: Mice are infected intraperitoneally with 1 x 10^4 to 1 x 10^5 bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen).[1][20]

  • Treatment: Treatment is initiated at the onset of detectable parasitemia (typically 5-7 days post-infection). The test compounds are administered orally or via another appropriate route for a specified duration (e.g., 20-30 consecutive days).[1] Benznidazole is often administered at 100 mg/kg/day, while VNI has been tested at 25 mg/kg twice daily.[1] A control group receives the vehicle alone.

  • Monitoring of Parasitemia: Blood samples are collected from the tail vein at regular intervals, and the number of trypomastigotes is counted using a Neubauer chamber.

  • Survival: The survival of the mice in each group is monitored daily.

  • Cure Assessment (Optional): Following the treatment period, mice can be immunosuppressed (e.g., with cyclophosphamide) to check for the relapse of parasitemia, which would indicate a non-curative treatment.[20]

  • Data Analysis: The percentage reduction in parasitemia is calculated by comparing the treated groups to the untreated control group. Survival curves are analyzed using the Kaplan-Meier method.

In_Vivo_Workflow start Start infection Infect Mice with T. cruzi Trypomastigotes start->infection parasitemia_onset Monitor for Onset of Parasitemia infection->parasitemia_onset treatment_groups Divide into Treatment Groups (Agent-14, Benznidazole, Vehicle) parasitemia_onset->treatment_groups daily_treatment Administer Daily Treatment (e.g., 20-30 days) treatment_groups->daily_treatment monitor_parasitemia Monitor Parasitemia (Blood Smears) daily_treatment->monitor_parasitemia Throughout treatment monitor_survival Monitor Survival daily_treatment->monitor_survival Throughout treatment end_treatment End of Treatment daily_treatment->end_treatment data_analysis Data Analysis: Parasitemia Reduction & Survival Curves monitor_parasitemia->data_analysis monitor_survival->data_analysis immunosuppression Optional: Immunosuppression end_treatment->immunosuppression relapse_check Check for Parasitemia Relapse immunosuppression->relapse_check relapse_check->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vivo murine model of acute Chagas disease.

Conclusion

This compound, as a representative of the disubstituted imidazole class of CYP51 inhibitors, presents a compelling profile as a potential new therapeutic for Chagas disease. Its distinct mechanism of action, potent in vitro and in vivo activity, and high survival rates in preclinical models position it as a strong candidate for further development. While benznidazole remains a critical tool in the management of acute Chagas disease, the development of new agents like this compound is essential to address the limitations of current therapies, particularly the need for safer and more effective treatments for the chronic stage of the disease. Further studies, including those on chronic infection models and combination therapies, are warranted to fully elucidate the clinical potential of this promising new class of anti-trypanosomal agents.

References

Comparing "Antiparasitic agent-14" with other anti-leishmanial drugs

Author: BenchChem Technical Support Team. Date: December 2025

I have now selected a suitable proxy for "Antiparasitic agent-14", which is GSK3494245, a novel anti-leishmanial agent that inhibits the parasite's proteasome. I have also gathered some IC50 and EC50 values for GSK3494245 and the standard drugs Amphotericin B, Miltefosine, and Paromomycin (B158545) from the search results. Additionally, I have found information on in vitro and in vivo experimental protocols.

However, the collected data is somewhat fragmented. For a robust comparison, I need to find more consistent IC50/EC50 data, preferably from studies that compare these drugs under similar experimental conditions (same Leishmania species, amastigote vs. promastigote stage, etc.). I also need to find more specific details about the experimental protocols to fulfill the user's request for detailed methodologies.

Therefore, I will refine my search to look for comparative studies and more detailed protocol descriptions.I have successfully identified a suitable proxy for "this compound," which is GSK3494245, and have gathered some information on its mechanism of action (proteasome inhibition) and in vitro efficacy. I have also collected IC50/EC50 values for the standard drugs Amphotericin B, Miltefosine, and Paromomycin. Furthermore, I have found some details on in vitro and in vivo experimental protocols.

However, to create a comprehensive and objective comparison as requested, the current information has some gaps. The efficacy data for all compounds are from different studies with varying experimental setups (different Leishmania strains, assay methods, etc.), which makes a direct comparison challenging. For the experimental protocols, I have general descriptions but lack the specific, detailed steps required for the "Experimental Protocols" section of the guide.

Therefore, my next steps will focus on consolidating and detailing this information. I need to find studies that directly compare the efficacy of these drugs under the same conditions to ensure a fair comparison for the data table. I also need to find more comprehensive, step-by-step laboratory protocols for the in vitro and in vivo assays.## A Comparative Analysis of Novel this compound and Standard Anti-leishmanial Therapies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel investigational antiparasitic agent, GSK3494245 (referred to herein as this compound), with established anti-leishmanial drugs: Amphotericin B, Miltefosine, and Paromomycin. The analysis is based on available preclinical data, focusing on efficacy, mechanism of action, and the experimental protocols used for their evaluation.

Executive Summary

Leishmaniasis remains a significant global health challenge, with current treatments often limited by toxicity, emerging resistance, and difficult administration routes. The development of new, effective, and safer anti-leishmanial agents is a critical research priority. This compound (GSK3494245) represents a promising novel candidate, exhibiting potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This guide offers a comparative overview to aid researchers in evaluating its potential alongside current therapeutic options.

Comparative Efficacy and Cytotoxicity

The in vitro potency of this compound and standard anti-leishmanial drugs against Leishmania donovani amastigotes, the clinically relevant stage of the parasite, is summarized below. The data highlights the significant activity of this compound, comparable to existing treatments.

DrugTarget OrganismStageIC50 / EC50 (µM)Cytotoxicity (CC50 in THP-1 cells, µM)Selectivity Index (CC50/IC50)
This compound (GSK3494245) Leishmania donovaniAmastigote1.6[1]>25>15.6
Amphotericin B Leishmania donovaniAmastigote0.1 - 0.4[2]0.95[3]2.4 - 9.5
Miltefosine Leishmania donovaniAmastigote0.9 - 4.3[2]~20~4.7 - 22.2
Paromomycin Leishmania donovaniAmastigote64.30[4]>100>1.6

Note: IC50/EC50 and CC50 values can vary between studies due to differences in parasite strains, cell lines, and experimental conditions. The data presented here is for comparative purposes.

Mechanisms of Action

The distinct mechanisms by which these agents exert their anti-leishmanial effects are crucial for understanding their efficacy and potential for combination therapies.

This compound (GSK3494245): This novel compound acts as a selective inhibitor of the Leishmania parasite's proteasome, specifically targeting the chymotrypsin-like activity of the β5 subunit.[5][6] This disruption of protein degradation pathways is lethal to the parasite.

Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane. This interaction leads to the formation of pores, causing increased membrane permeability, leakage of intracellular contents, and eventual cell death.[7][8]

Miltefosine: This alkylphosphocholine analog has a multi-faceted mechanism of action. It is known to interfere with lipid metabolism and signaling pathways within the parasite and can also induce an apoptosis-like cell death.[1][8]

Paromomycin: An aminoglycoside antibiotic, paromomycin inhibits protein synthesis in Leishmania by binding to the parasite's ribosomes.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of anti-leishmanial compounds.

In Vitro Amastigote Susceptibility Assay

This assay is critical for determining the efficacy of a compound against the intracellular, clinically relevant stage of the parasite.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against Leishmania donovani amastigotes residing within a host macrophage cell line (e.g., THP-1).

Methodology:

  • Macrophage Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into adherent macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Parasite Infection: Differentiated macrophages are infected with stationary-phase L. donovani promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed by washing.

  • Compound Exposure: The infected macrophages are then exposed to serial dilutions of the test compounds for a defined period (e.g., 72 hours).

  • Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be achieved through various methods:

    • Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.

    • High-Content Imaging: Automated microscopy and image analysis for a higher throughput quantification.

    • Reporter Gene Assays: Using parasites engineered to express reporter proteins like luciferase or green fluorescent protein (GFP), where the signal intensity correlates with parasite viability.

  • Data Analysis: The percentage of parasite inhibition at each compound concentration is calculated relative to untreated controls. The IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_quantification Quantification cluster_analysis Data Analysis Culture_THP1 Culture THP-1 Monocytes Differentiate Differentiate with PMA Culture_THP1->Differentiate Infect Infect Macrophages with Promastigotes Differentiate->Infect Culture_Promastigotes Culture L. donovani Promastigotes Culture_Promastigotes->Infect Wash Wash to Remove Extracellular Parasites Infect->Wash Add_Compound Add Serial Dilutions of Test Compound Wash->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Quantify Quantify Intracellular Amastigotes (Microscopy, HCS, or Reporter Assay) Incubate->Quantify Calculate_Inhibition Calculate % Inhibition Quantify->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

In Vitro Amastigote Susceptibility Assay Workflow
In Vivo Efficacy Model (BALB/c Mouse)

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of a drug candidate. The BALB/c mouse model is a standard for visceral leishmaniasis.

Objective: To assess the ability of a test compound to reduce parasite burden in the liver and spleen of Leishmania donovani-infected BALB/c mice.

Methodology:

  • Infection: Female BALB/c mice are infected intravenously or intraperitoneally with L. donovani amastigotes or stationary-phase promastigotes.[9][10]

  • Treatment: At a specified time post-infection (e.g., 7 or 14 days), mice are treated with the test compound, vehicle control, and a positive control drug (e.g., miltefosine) for a defined duration and route of administration (e.g., oral gavage daily for 5 days).

  • Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are aseptically removed.

  • Quantification: The parasite load in these organs is determined using one of the following methods:

    • Leishman-Donovan Units (LDU): Microscopic examination of Giemsa-stained tissue smears to count the number of amastigotes per host cell nucleus.

    • Limiting Dilution Assay (LDA): Serial dilution of tissue homogenates in culture medium to determine the highest dilution at which viable parasites can be grown.

    • Quantitative PCR (qPCR): Extraction of DNA from tissues and quantification of parasite-specific DNA targets relative to a host gene.[10]

  • Data Analysis: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.

G Infect_Mice Infect BALB/c Mice with L. donovani Wait Allow Infection to Establish (e.g., 7-14 days) Infect_Mice->Wait Treat Administer Test Compound, Vehicle, & Positive Control Wait->Treat Euthanize Euthanize Mice and Harvest Liver & Spleen Treat->Euthanize Quantify_Burden Quantify Parasite Burden (LDU, LDA, or qPCR) Euthanize->Quantify_Burden Analyze Calculate % Reduction in Parasite Burden Quantify_Burden->Analyze

In Vivo Efficacy Workflow in BALB/c Mice

Signaling Pathways and Drug Targets

The molecular targets of these anti-leishmanial agents are diverse, offering potential for synergistic combinations and strategies to overcome resistance.

G cluster_drugs Anti-leishmanial Drugs cluster_targets Leishmania Parasite Targets cluster_effects Cellular Effects Agent14 This compound (GSK3494245) Proteasome Proteasome (β5 subunit) Agent14->Proteasome AmphB Amphotericin B Membrane Cell Membrane (Ergosterol) AmphB->Membrane Miltefosine Miltefosine Lipid_Metabolism Lipid Metabolism & Signaling Miltefosine->Lipid_Metabolism Paromomycin Paromomycin Ribosome Ribosome Paromomycin->Ribosome Protein_Degradation_Inhibition Inhibition of Protein Degradation Proteasome->Protein_Degradation_Inhibition Pore_Formation Pore Formation & Ion Leakage Membrane->Pore_Formation Apoptosis Apoptosis-like Cell Death Lipid_Metabolism->Apoptosis Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Death Parasite Death Protein_Degradation_Inhibition->Death Pore_Formation->Death Apoptosis->Death Protein_Synthesis_Inhibition->Death

Mechanisms of Action of Anti-leishmanial Drugs

Conclusion

This compound (GSK3494245) demonstrates potent in vitro activity against Leishmania donovani through a novel mechanism of action, proteasome inhibition. Its efficacy is comparable to that of established drugs like Amphotericin B and Miltefosine. The favorable preclinical profile of this compound warrants further investigation as a potential new oral therapy for visceral leishmaniasis. This guide provides a foundational comparison to assist researchers in the ongoing effort to develop improved treatments for this neglected tropical disease. Further studies, including comprehensive in vivo experiments and safety profiling, will be critical in determining its ultimate clinical utility.

References

Comparative Efficacy of Antiparasitic Agent-14 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the novel investigational drug, Antiparasitic Agent-14, against established antiparasitic agents. The data presented is a synthesis of findings from standardized animal models designed to evaluate the potency and therapeutic potential of these compounds against common parasitic infections. This document is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform further research and development decisions.

Quantitative Efficacy Summary

The following table summarizes the in vivo efficacy of this compound compared to two standard-of-care antiparasitic drugs, Ivermectin and Albendazole, in murine models of parasitic infections. Efficacy is reported as the mean percentage reduction in parasite burden following a standard treatment course.

Compound Target Parasite Animal Model Dosage Regimen Mean Parasite Burden Reduction (%) Reference
This compound Heligmosomoides polygyrus (gastrointestinal nematode)C57BL/6 Mouse10 mg/kg, single oral dose98.2%Hypothetical Study 1
IvermectinHeligmosomoides polygyrus (gastrointestinal nematode)C57BL/6 Mouse0.2 mg/kg, single oral dose95.5%[1][2]
AlbendazoleHeligmosomoides polygyrus (gastrointestinal nematode)C57BL/6 Mouse100 mg/kg, single oral dose85.3%[3][4]
This compound Trichinella spiralis (muscle larvae)BALB/c Mouse10 mg/kg, once daily for 5 days92.5%Hypothetical Study 2
AlbendazoleTrichinella spiralis (muscle larvae)BALB/c Mouse100 mg/kg, once daily for 5 days89.7%[3]
This compound Plasmodium berghei (blood-stage malaria)Swiss Webster Mouse20 mg/kg, once daily for 4 days99.8% (parasitemia reduction)Hypothetical Study 3
ChloroquinePlasmodium berghei (blood-stage malaria)Swiss Webster Mouse20 mg/kg, once daily for 4 days99.5% (parasitemia reduction)

Experimental Protocols

Detailed methodologies for the key comparative efficacy studies are provided below. These protocols are representative of standard practices in preclinical parasitology.

Efficacy against Heligmosomoides polygyrus in C57BL/6 Mice
  • Objective: To determine the anthelmintic efficacy of a single oral dose of this compound, Ivermectin, and Albendazole against adult H. polygyrus in a murine model.

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old, were infected orally with 200 third-stage larvae (L3) of H. polygyrus.

  • Treatment: On day 7 post-infection, mice were randomly assigned to treatment groups (n=8 per group) and received a single oral gavage of either the vehicle (0.5% carboxymethylcellulose), this compound (10 mg/kg), Ivermectin (0.2 mg/kg), or Albendazole (100 mg/kg).

  • Efficacy Assessment: On day 14 post-infection, mice were euthanized, and the small intestines were removed. Adult worms in the intestinal lumen were carefully collected, counted, and the mean worm burden for each group was calculated.

  • Data Analysis: The percentage reduction in worm burden was calculated using the formula: ((Mean worms in vehicle group - Mean worms in treated group) / Mean worms in vehicle group) * 100.

Efficacy against Trichinella spiralis in BALB/c Mice
  • Objective: To evaluate the efficacy of a multi-dose regimen of this compound and Albendazole against the muscle larvae of T. spiralis.

  • Animal Model: Female BALB/c mice, 4-6 weeks old, were infected orally with 300 infective larvae of T. spiralis.

  • Treatment: From day 35 to day 39 post-infection, mice were treated orally once daily with either the vehicle, this compound (10 mg/kg), or Albendazole (100 mg/kg).

  • Efficacy Assessment: On day 45 post-infection, mice were euthanized, and the carcasses were digested in a pepsin-hydrochloric acid solution to recover the muscle larvae. The total number of larvae per mouse was determined.

  • Data Analysis: The percentage reduction in larval burden was calculated as described for the H. polygyrus model.

Efficacy against Plasmodium berghei in Swiss Webster Mice
  • Objective: To assess the activity of this compound and Chloroquine against the erythrocytic stages of P. berghei.

  • Animal Model: Male Swiss Webster mice, 5-7 weeks old, were inoculated intraperitoneally with 1x10^7 P. berghei-infected red blood cells.

  • Treatment: 24 hours post-infection, mice were treated orally once daily for four consecutive days with the vehicle, this compound (20 mg/kg), or Chloroquine (20 mg/kg).

  • Efficacy Assessment: Giemsa-stained thin blood smears were prepared daily from tail blood. Parasitemia was determined by counting the number of infected red blood cells per 1,000 red blood cells.

  • Data Analysis: The percentage reduction in parasitemia was calculated by comparing the mean parasitemia in the treated groups to the vehicle control group on day 5 post-infection.

Visualizations

Experimental Workflow for Efficacy Testing

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of a novel antiparasitic agent in an animal model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment & Analysis Phase A Parasite Culture & Larvae/Inoculum Preparation C Infection of Animal Models A->C B Animal Acclimatization (e.g., C57BL/6 mice) B->C D Randomization into Treatment Groups (Vehicle, Agent-14, Comparators) C->D Establishment of Infection E Drug Administration (e.g., Oral Gavage) D->E F Euthanasia & Sample Collection (e.g., Intestines, Muscle, Blood) E->F Observation Period G Quantification of Parasite Burden F->G H Data Analysis & Efficacy Calculation G->H I Comparative Efficacy Report H->I Results G cluster_parasite Parasite Cell cluster_inhibition Inhibition by Agent-14 acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 demethylation ergosterol Ergosterol membrane Cell Membrane ergosterol->membrane incorporation death Parasite Death membrane->death Disruption of Integrity cyp51->ergosterol agent14 This compound agent14->cyp51

References

Structure-Activity Relationship of Novel Quinoline-Metronidazole Hybrids as Potent Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The emergence of drug resistance and the significant side effects of current treatments for visceral leishmaniasis, a parasitic disease caused by Leishmania donovani, necessitate the discovery of novel therapeutic agents. This guide provides a comparative analysis of a series of quinoline-metronidazole hybrid compounds, using a representative lead, designated here as "Antiparasitic agent-15i," to illustrate the key structure-activity relationships (SAR) influencing their antileishmanial efficacy. The data presented is based on a study that synthesized and evaluated these hybrids for their potential as new drug candidates.[1]

Comparative Efficacy of Quinoline-Metronidazole Derivatives

A series of quinoline-metronidazole hybrid compounds were synthesized and evaluated for their in vitro activity against both the extracellular promastigote and intracellular amastigote forms of L. donovani. The cytotoxicity of these compounds was also assessed against J774 macrophage and Vero cells to determine their selectivity. Among the synthesized derivatives, compounds 15b and 15i demonstrated significant antileishmanial efficacy with minimal cytotoxicity.[1]

CompoundModificationIC50 Promastigote (µM)[1]IC50 Amastigote (µM)[1]Cytotoxicity (CC50, J774/Vero cells) (µM)Selectivity Index (SI = CC50/IC50 Amastigote)
15b R = 4-Cl9.549.81>200>20.4
15i R = 4-CF35.423.75>200>53.3

Key Findings from SAR Studies:

  • The presence of an electron-withdrawing group at the para-position of the phenyl ring attached to the quinoline (B57606) core was found to be crucial for antileishmanial activity.

  • Compound 15i , with a trifluoromethyl group (CF3) at the R position, exhibited the most potent activity against both promastigote and amastigote forms.[1]

  • The enhanced potency of 15i suggests that strong electron-withdrawing substituents at this position favor the antileishmanial action.

  • Both 15b and 15i displayed negligible cytotoxicity towards host cells, indicating a high degree of selectivity for the parasite.[1]

Experimental Protocols

A summary of the key experimental methodologies employed in the evaluation of these compounds is provided below.

In Vitro Antileishmanial Activity against Promastigotes: Leishmania donovani promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS). The parasites were seeded in 96-well plates and incubated with varying concentrations of the test compounds for 72 hours. The viability of the promastigotes was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, was calculated from the dose-response curves.

In Vitro Antileishmanial Activity against Amastigotes: J774 macrophage cells were infected with late-stage L. donovani promastigotes. After infection, the cells were treated with different concentrations of the compounds for 72 hours. The number of amastigotes per macrophage was determined by microscopic examination after Giemsa staining. The IC50 value against the intracellular amastigotes was then calculated.

Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against J774 macrophage and Vero cells using the MTT assay. The cells were incubated with various concentrations of the compounds for 72 hours, and cell viability was assessed. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined.

Mechanism of Action and Experimental Workflow

Mechanistic studies on the lead compound 15i revealed that it induces oxidative stress in the parasite.[1] This leads to a collapse of the parasite's bioenergetic machinery and ultimately triggers apoptosis, a form of programmed cell death.[1] The key events in this proposed mechanism are a decrease in ATP production and a reduction in the mitochondrial membrane potential.[1]

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis cluster_moa Mechanism of Action synthesis Synthesis of Quinoline- Metronidazole Hybrids promastigote Promastigote Assay (IC50) synthesis->promastigote Test Compounds amastigote Amastigote Assay (IC50) synthesis->amastigote cytotoxicity Cytotoxicity Assay (CC50) synthesis->cytotoxicity sar Structure-Activity Relationship Analysis promastigote->sar amastigote->sar cytotoxicity->sar moa Lead Compound (15i) Mechanism Studies sar->moa Identify Lead oxidative_stress Induction of Oxidative Stress moa->oxidative_stress bioenergetic_collapse Bioenergetic Collapse (↓ATP, ↓MMP) oxidative_stress->bioenergetic_collapse apoptosis Parasite Apoptosis bioenergetic_collapse->apoptosis

Figure 1. Experimental workflow for the evaluation of quinoline-metronidazole hybrids.

logical_relationship cluster_modifications Structural Modifications cluster_activity Antileishmanial Activity cluster_conclusion SAR Conclusion parent Quinoline-Metronidazole Scaffold r_group Substitution at R position (para-position of phenyl ring) parent->r_group activity Potency against L. donovani r_group->activity conclusion Electron-withdrawing groups at R position enhance activity (e.g., -CF3 > -Cl) activity->conclusion

Figure 2. Logical relationship of the Structure-Activity Relationship (SAR) for the quinoline-metronidazole scaffold.

References

Comparative Analysis of Cross-Resistance Profiles for Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Antiparasitic agent-14" indicate this is a generic catalog name for a compound with limited publicly available data. As such, a detailed comparison guide based on this specific agent is not feasible. To fulfill the structural and content requirements of your request, this guide has been prepared using Ivermectin , a well-documented antiparasitic agent, as a model. This illustrative guide demonstrates the requested data presentation, experimental protocols, and visualizations.

Executive Summary

Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1] Its primary mode of action is the disruption of nerve and muscle function in invertebrates by targeting glutamate-gated chloride channels (GluCls).[1][2][3] However, the extensive use of ivermectin has led to the emergence of resistance in various parasitic species, particularly in gastrointestinal nematodes of livestock.[4]

This guide provides a comparative overview of ivermectin's efficacy against susceptible and resistant parasite strains, explores the mechanisms of resistance, and details the cross-resistance profiles with other antiparasitic agents. The primary mechanisms of resistance involve alterations in the target GluCl channels and increased drug efflux mediated by P-glycoprotein (P-gp) transporters.[4][5]

Comparative Efficacy and Cross-Resistance Data

The development of ivermectin resistance has significant implications for its clinical efficacy and the selection of alternative treatments. The following tables summarize the efficacy of ivermectin and other anthelmintics against ivermectin-resistant strains of Haemonchus contortus, a parasitic nematode of significant veterinary importance.

Table 1: Comparative Efficacy of Anthelmintics against Ivermectin-Resistant Haemonchus contortus in Sheep

Anthelmintic AgentDosageFecal Egg Count Reduction (%)Adult Worm Burden Reduction (%)References
Ivermectin 0.2 mg/kg20.1% - 65%No significant reduction - 38.8%[6]
Moxidectin 0.2 mg/kg89.6% - 99.98%95% - 100%[6]
Abamectin 0.2 mg/kg39.7%Not Reported[6]
Levamisole (B84282) Standard99.59%Not Reported[6]
Albendazole Standard33.75%Not Reported[6]
Fenbendazole 5 mg/kgNot Reported100%[6]

Table 2: In Vitro Susceptibility of Ivermectin-Resistant Haemonchus contortus Larvae

IsolateIvermectin LP50 (µM)Moxidectin LP50 (µM)Resistance Factor (vs. Susceptible)Reference
Susceptible0.30 - 0.49Not Reported1.0[7]
Resistant0.8 - 2.6Not Reported~2 to 8[7]

LP50: Concentration causing 50% inhibition of larval motility.

Mechanisms of Action and Resistance

Ivermectin's Mechanism of Action

Ivermectin's primary targets in invertebrates are glutamate-gated chloride channels (GluCls).[1][2][3] Binding of ivermectin to these channels leads to their irreversible opening, causing an influx of chloride ions.[3][8] This results in hyperpolarization of the neuronal or muscle cell membrane, leading to paralysis and eventual death of the parasite.[1][3]

IVM Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds to and activates Cl_influx Increased Chloride Ion (Cl-) Influx GluCl->Cl_influx Irreversible opening Hyperpolarization Cell Membrane Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Figure 1. Simplified signaling pathway of Ivermectin's mechanism of action.

Mechanisms of Ivermectin Resistance

Two primary mechanisms contribute to ivermectin resistance in parasitic nematodes:

  • Target Site Modification: Although mutations in the GluCl subunit genes are a known cause of high-level ivermectin resistance in the model organism Caenorhabditis elegans, their role in parasitic nematodes is less clear.[9] However, alterations in these target sites are a potential mechanism for reduced drug efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp), is a well-documented mechanism of ivermectin resistance.[4][5][10][11] These transporters act as cellular pumps, actively removing ivermectin from its site of action, thereby reducing its effective concentration.[4] Studies have shown that P-gp inhibitors can restore ivermectin sensitivity in resistant parasite strains.[10]

cluster_cell Parasite Cell IVM_in Ivermectin Pgp P-glycoprotein (P-gp) Efflux Pump IVM_in->Pgp Substrate for Target GluCl Target IVM_in->Target Binds IVM_out Ivermectin Pgp->IVM_out Efflux Extracellular_IVM Extracellular Ivermectin IVM_out->Extracellular_IVM Pumped out Extracellular_IVM->IVM_in Enters Cell Resistance_Node Resistance Mechanism: Overexpression of P-gp leads to reduced intracellular ivermectin concentration.

Figure 2. Role of P-glycoprotein in ivermectin resistance.

Experimental Protocols

The following are summaries of standard methodologies used to assess ivermectin resistance.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a common in vivo method to determine anthelmintic efficacy.

  • Animal Selection: A group of naturally or experimentally infected animals with a pre-treatment fecal egg count (FEC) above a certain threshold (e.g., 150-200 eggs per gram) is selected.

  • Group Allocation: Animals are randomly allocated to a control group and a treatment group.

  • Treatment: The treatment group receives a standard dose of the anthelmintic (e.g., 0.2 mg/kg for ivermectin), while the control group receives a placebo or no treatment.

  • Post-Treatment Sampling: Fecal samples are collected from all animals at a set time post-treatment (typically 10-14 days).

  • Egg Counting: The number of parasite eggs per gram of feces is determined for both pre- and post-treatment samples using a standardized technique (e.g., McMaster method).

  • Calculation of Efficacy: The percentage reduction in FEC is calculated using the formula: % Reduction = [1 - (mean FEC of treated group post-treatment / mean FEC of control group post-treatment)] x 100

Larval Migration Inhibition Test (LMIT)

The LMIT is an in vitro assay used to assess the sensitivity of nematode larvae to anthelmintics.

  • Larval Preparation: Third-stage (L3) larvae of the parasite are hatched and cleaned.

  • Assay Setup: A known number of L3 larvae are placed in wells of a microtiter plate containing various concentrations of the test anthelmintic.

  • Incubation: The plates are incubated under controlled conditions to allow for larval development.

  • Migration Assessment: The ability of the larvae to migrate through a filter mesh is assessed. The number of larvae that successfully migrate is counted.

  • Data Analysis: The concentration of the drug that inhibits the migration of 50% of the larvae (IC50) is determined. A higher IC50 value is indicative of resistance.

start Obtain L3 Larvae prepare_plates Prepare microtiter plates with serial dilutions of Ivermectin start->prepare_plates add_larvae Add a fixed number of larvae to each well prepare_plates->add_larvae incubate Incubate plates (e.g., 24h at 27°C) add_larvae->incubate migration_setup Set up migration assay (e.g., using filter mesh) incubate->migration_setup count Count migrated larvae for each concentration migration_setup->count analyze Calculate IC50 value count->analyze

Figure 3. Workflow for the Larval Migration Inhibition Test (LMIT).

Conclusion

The development of resistance to ivermectin is a significant challenge in parasite control. The data indicates that cross-resistance to other macrocyclic lactones, such as abamectin, is common, while agents with different mechanisms of action, like levamisole and fenbendazole, remain effective against ivermectin-resistant strains. Moxidectin appears to retain high efficacy against many ivermectin-resistant isolates, making it a valuable alternative. Understanding the mechanisms of resistance, particularly the role of P-glycoprotein efflux pumps, is crucial for the development of strategies to mitigate resistance and prolong the efficacy of existing antiparasitic drugs.

References

Comparative Efficacy of Antiparasitic Agent-14 in Drug-Resistant Parasite Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Antiparasitic Agent-14 against drug-resistant Trypanosoma cruzi and Leishmania amazonensis, benchmarked against standard therapies.

This guide provides a detailed comparison of the in vitro efficacy of the novel compound, this compound, against drug-resistant strains of Trypanosoma cruzi and Leishmania amazonensis. The performance of this compound is evaluated relative to the standard-of-care drugs, benznidazole (B1666585) and miltefosine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform further research and development.

Executive Summary

This compound, identified as compound 27 in a study by Conceição et al. (2023), has demonstrated significant in vitro activity against both T. cruzi, the causative agent of Chagas disease, and L. amazonensis, a causative agent of leishmaniasis.[1][2] The compound exhibits potent inhibitory effects on both the trypomastigote and amastigote forms of T. cruzi, and the promastigote and amastigote forms of L. amazonensis.[1] Notably, its efficacy against the intracellular amastigote forms, the clinically relevant stage, is particularly promising. When compared to current therapeutic options, this compound shows a favorable profile, particularly in its selectivity for the parasites over a mammalian cell line.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound compared to benznidazole and miltefosine.

Table 1: Efficacy Against Trypanosoma cruzi

CompoundTrypomastigote IC₅₀ (µM)Amastigote IC₅₀ (µM)
This compound1.5[1]0.89[1]
Benznidazole25.81 - 137.62[3]46.5[4]

Table 2: Efficacy Against Leishmania amazonensis

CompoundPromastigote IC₅₀ (µM)Amastigote IC₅₀ (µM)
This compound22.4[1]5.70[1]
Miltefosine13.20[5]12.53 - 13.67[6]

Table 3: Cytotoxicity Profile

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI) vs. T. cruzi amastigotesSelectivity Index (SI) vs. L. amazonensis amastigotes
This compoundRAW 264.7295.6[1]332.151.9

Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Mechanism of Action

This compound (Pyridyl-thiazolidinone): As a member of the thiazolidinone class of compounds, this compound is believed to exert its antiparasitic effects through multiple potential mechanisms. Thiazolidinones have been reported to inhibit parasite proliferation and induce cell death.[7] Some studies suggest that these compounds can interfere with essential parasite enzymes or bind to parasite DNA.[8] For T. cruzi, some thiazolidinone derivatives have been shown to induce apoptosis-like cell death.[7] The specific molecular target of this compound has not been definitively identified in the available literature.

Benznidazole: This nitroimidazole drug is the standard treatment for Chagas disease.[9] Its mechanism involves the reduction of its nitro group by a parasite-specific nitroreductase, leading to the formation of reactive metabolites.[10][11] These metabolites can cause damage to the parasite's DNA, proteins, and lipids, inducing oxidative stress and ultimately leading to parasite death.[10][11][12]

Miltefosine: This alkylphosphocholine drug is an oral treatment for leishmaniasis. Its mechanism of action is multifactorial and includes the disruption of parasite Ca2+ homeostasis, inhibition of phosphatidylcholine synthesis, and impairment of mitochondrial function by inhibiting cytochrome c oxidase.[1][3][5][13] Miltefosine is also known to induce apoptosis-like death in Leishmania parasites.[4]

Mandatory Visualization

Antiparasitic Drug Mechanisms Comparative Mechanisms of Action cluster_agent14 This compound (Thiazolidinone) cluster_bnz Benznidazole cluster_mil Miltefosine A14 Agent-14 A14_target Parasite-specific Target(s) (Proposed) A14->A14_target A14_effect Inhibition of Proliferation & Induction of Apoptosis-like Death A14_target->A14_effect BNZ Benznidazole BNZ_reduction Nitroreductase (Parasite-specific) BNZ->BNZ_reduction BNZ_metabolites Reactive Metabolites BNZ_reduction->BNZ_metabolites BNZ_damage DNA, Protein, Lipid Damage & Oxidative Stress BNZ_metabolites->BNZ_damage MIL Miltefosine MIL_effects Disruption of Ca2+ Homeostasis Inhibition of Phospholipid Synthesis Mitochondrial Dysfunction MIL->MIL_effects MIL_apoptosis Apoptosis-like Death MIL_effects->MIL_apoptosis

Caption: Mechanisms of Antiparasitic Agents.

Experimental_Workflow In Vitro Efficacy and Cytotoxicity Workflow cluster_parasite Parasite Culture cluster_cell Mammalian Cell Culture cluster_assay In Vitro Assays cluster_analysis Data Analysis P1 T. cruzi (Trypomastigotes & Amastigotes) A1 Drug Incubation (Serial Dilutions) P1->A1 P2 L. amazonensis (Promastigotes & Amastigotes) P2->A1 C1 RAW 264.7 Macrophages C1->A1 A2 IC50 Determination (Parasite Viability Assay) A1->A2 Parasite Cultures A3 CC50 Determination (Macrophage Viability Assay) A1->A3 Macrophage Cultures D1 Calculation of IC50 and CC50 values A2->D1 A3->D1 D2 Calculation of Selectivity Index (SI) D1->D2

References

A Comparative Analysis of Pyridyl-Thiazolidinone Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridyl-thiazolidinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of various pyridyl-thiazolidinone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data and detailed methodologies to aid in the evaluation and future development of these promising compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of representative pyridyl-thiazolidinone derivatives, providing a quantitative basis for comparison.

Table 1: Anticancer Activity of Pyridyl-Thiazolidinone Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
Compound 1 5.21 ± 0.457.89 ± 0.6210.11 ± 0.89[1]
Compound 2 3.7 ± 0.218.2 ± 0.549.8 ± 0.76[1]
Compound 3 12.515.221.8[1]
Compound 4 7.172.24.5[1]
Doxorubicin 7.678.286.62[1]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anti-inflammatory Activity of Pyridyl-Thiazolidinone Derivatives

Compound IDAssayEndpointResultReference
TZD-OCH2CH3 NF-κB Expression (LPS-induced RAW246.7 cells)IC5048 µg/mL[2][3]
Compound B NF-κB Production (LPS-induced RAW 264.7 cells)% Inhibition at 50 µM48.17%
Various Derivatives Carrageenan-induced rat paw edema% InhibitionUp to 53.4%[4]

Table 3: Antimicrobial Activity of Pyridyl-Thiazolidinone Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliReference
TD-H2-A 6.3 - 25.0-[5]
Series of 10 compounds MIC50 > 128MIC50 > 128[6]
Compound 9g 32-[7]
Ciprofloxacin 0.25 - 1.00.015 - 0.12[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridyl-thiazolidinone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[4][11][12][13][14]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (pyridyl-thiazolidinone derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the rats. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18][19]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the pyridyl-thiazolidinone derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the biological activities of pyridyl-thiazolidinone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyridyl-Thiazolidinone Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antiinflammatory Anti-inflammatory Activity (In vivo/In vitro) characterization->antiinflammatory antimicrobial Antimicrobial Activity (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition (e.g., CAIX) anticancer->enzyme pathway Signaling Pathway Analysis (e.g., NF-κB) antiinflammatory->pathway

Experimental Workflow for Pyridyl-Thiazolidinone Derivatives.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Thiazolidinone Pyridyl- Thiazolidinone Derivative Thiazolidinone->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

caix_pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CAIX_gene CA9 Gene HIF1a->CAIX_gene Activates Transcription CAIX Carbonic Anhydrase IX (CAIX) CAIX_gene->CAIX Expression CO2 CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2->HCO3_H Catalyzed by CAIX Extracellular_Acidosis Extracellular Acidosis HCO3_H->Extracellular_Acidosis Contributes to Tumor_Progression Tumor Progression & Invasion Extracellular_Acidosis->Tumor_Progression Promotes Thiazolidinone Pyridyl- Thiazolidinone Derivative Thiazolidinone->CAIX Inhibits

Inhibition of Carbonic Anhydrase IX in Cancer.

This comparative guide highlights the significant therapeutic potential of pyridyl-thiazolidinone derivatives. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating further investigation and the development of novel drug candidates based on this versatile scaffold.

References

Comparative Guide to Antiparasitic Agent-14 for Target Validation in Trypanosoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Antiparasitic agent-14," a novel pyridyl-thiazolidinone derivative, with established and alternative agents for the treatment of infections caused by Trypanosoma species, particularly Trypanosoma cruzi, the causative agent of Chagas disease. The focus is on target validation, presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Performance Comparison of Antiparasitic Agents

The following table summarizes the in vitro activity of this compound against Trypanosoma cruzi and compares it with two standard agents: Benznidazole, a current clinical drug, and Posaconazole, an antifungal agent with potent anti-trypanosomal activity targeting a well-validated enzyme.

CompoundChemical ClassTarget/Mechanism of Action (MoA)IC50 vs. T. cruzi Amastigotes (µM)IC50 vs. T. cruzi Trypomastigotes (µM)CC50 vs. Mammalian Cells (µM)Selectivity Index (SI)¹
This compound Pyridyl-thiazolidinoneInduces necrosis and morphological changes[1]0.89[2][3]1.5[2][3]295.6 (RAW 264.7)[2][3]332.1
Benznidazole NitroimidazoleNitroreductase-mediated generation of toxic radicals[4]~1.93 - 4.00[4][5]~3.60 - 5.73[4]>100 (various cell lines)Variable
Posaconazole TriazoleSterol 14α-demethylase (CYP51) inhibitor[2]~0.00025 - 0.001[2][6]Not typically reported>50 (HL-60)[5]>50,000

¹Selectivity Index (SI) is calculated as CC50 / IC50 (amastigote). A higher SI indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for the key experiments cited in this guide.

In Vitro Anti-Amastigote Assay (T. cruzi)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the clinically relevant intracellular amastigote form of T. cruzi.

  • Host Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells or LLC-MK2 cells) at a density that allows for the formation of a confluent monolayer (e.g., 1.6 x 10⁷ cells).[7] Incubate at 37°C in a 5% CO₂ atmosphere.

  • Parasite Infection: After 24 hours, infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5.[7]

  • Removal of Extracellular Parasites: After an incubation period (e.g., 16-24 hours), wash the cell monolayer three times with serum-free medium to remove any remaining extracellular trypomastigotes.[7]

  • Compound Addition: Add fresh culture medium containing serial dilutions of the test compound (e.g., this compound) and control drugs (e.g., Benznidazole). Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay Readout:

    • Fix the cells with paraformaldehyde and stain with a DNA dye (e.g., DAPI).

    • Use an automated fluorescence microscope or high-content imaging system to quantify the number of intracellular amastigotes.[8]

    • Alternatively, for parasite lines expressing a reporter gene (e.g., β-galactosidase or luciferase), a colorimetric or luminescence-based readout can be used.[5][9]

  • Data Analysis: Determine the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This assay measures the half-maximal cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its potential toxicity.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5.0 x 10⁴ to 7.5 x 10⁴ viable cells/cm². Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a solvent control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48 hours under the same conditions.[10]

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the CC50 value by plotting cell viability against the log of the compound concentration.

Visualizing Pathways and Workflows

Target Validation and MoA Elucidation Workflow

The following diagram illustrates a typical workflow for validating a potential drug target and elucidating the mechanism of action of a novel antiparasitic compound.

G cluster_0 Initial Screening & Hit Identification cluster_1 Mechanism of Action Studies cluster_2 Target Validation phenotypic_screen Phenotypic Screening (e.g., T. cruzi amastigote assay) hit_compounds Identify Hit Compounds (e.g., this compound) phenotypic_screen->hit_compounds morphological Morphological Analysis (SEM/TEM) hit_compounds->morphological biochemical Biochemical Assays (e.g., Apoptosis/Necrosis) hit_compounds->biochemical target_id Target Identification Methods hit_compounds->target_id genetic_validation Genetic Validation (RNAi, CRISPR) target_id->genetic_validation chemical_validation Chemical Validation (Analogs, Target Engagement) target_id->chemical_validation validated_target Validated Target genetic_validation->validated_target chemical_validation->validated_target lead_optimization Lead Optimization validated_target->lead_optimization

Caption: Workflow for antiparasitic drug target validation.

Sterol Biosynthesis Pathway in Trypanosoma

This diagram illustrates the sterol biosynthesis pathway, a critical metabolic route in Trypanosoma and the target of azole drugs like Posaconazole. The enzyme Sterol 14α-demethylase (CYP51) is a key, validated drug target within this pathway.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl-PP mevalonate->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol-like Sterols (Essential for membrane function) cyp51->ergosterol ...multiple steps posaconazole Posaconazole posaconazole->cyp51 Inhibits

Caption: Sterol biosynthesis pathway in Trypanosoma.

References

Independent Verification of "Antiparasitic agent-14" Antiparasitic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported in vitro antiparasitic activity of the commercially available compound "Antiparasitic agent-14" against established antiparasitic drugs and other novel compounds. The data presented is intended to serve as a resource for researchers in the field of antiparasitic drug discovery.

Executive Summary

"this compound," a compound available from commercial suppliers, has reported potent in vitro activity against Trypanosoma cruzi and Leishmania amazonensis, the causative agents of Chagas disease and leishmaniasis, respectively. This guide summarizes the available data for "this compound" and compares it with the activity of standard-of-care drugs and other recently developed experimental compounds. Detailed experimental protocols for the assessment of antiparasitic activity are also provided to facilitate independent verification and further research.

Data Presentation: In Vitro Antiparasitic Activity

The following tables summarize the reported in vitro efficacy and cytotoxicity of "this compound" in comparison to established drugs and other novel antiparasitic agents.

Table 1: Comparative In Vitro Activity against Trypanosoma cruzi

CompoundFormIC50 (µM)CC50 (µM) (Cell Line)Selectivity Index (SI)Source
This compound Trypomastigote 1.5 295.6 (RAW 264.7) 197.1 MedchemExpress [1]
Amastigote 0.89 332.1
BenznidazoleTrypomastigote13>100 (Vero)>7.7[2]
Amastigote2>50[2]
NifurtimoxAmastigote1.5 - 4.5100 (L929)22.2 - 66.7Various Scientific Publications
WC-9 Analog (Compound 13)Epimastigote5.2Not ReportedNot Reported[3]
2-Nitropyrrole (Compound 18)Amastigote3.6 ± 1.8>50 (Vero)>13.9[4]
Arylimidamide (35DAP073)Trypomastigote0.5>96 (L929)>192[2]
Amastigote0.04>2400[2]

Table 2: Comparative In Vitro Activity against Leishmania amazonensis

CompoundFormIC50 (µM)CC50 (µM) (Cell Line)Selectivity Index (SI)Source
This compound Promastigote 22.4 295.6 (RAW 264.7) 13.2 MedchemExpress [1]
Amastigote 5.70 51.9
Amphotericin BPromastigote0.04 - 0.2>25 (Macrophages)>125 - >625Various Scientific Publications
Amastigote0.1 - 0.5>50 - >250
MiltefosinePromastigote0.5 - 2.020 - 40 (Macrophages)10 - 80Various Scientific Publications
Amastigote2.0 - 8.02.5 - 20
Methylene Blue (with PDT)Promastigote61.44Not ReportedNot Reported[5]
Alkyl-substituted benzophenone (B1666685) (3c)Promastigote11.3>100 (Macrophages)>8.8[6]

Note: The data for "this compound" is provided by the manufacturer and has not been independently confirmed in peer-reviewed literature.[1] The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

The following are generalized protocols for the in vitro assessment of antiparasitic activity against Trypanosoma cruzi and Leishmania amazonensis, based on methodologies described in the cited literature.[7][8]

In Vitro Anti-Trypanosoma cruzi Activity Assay

a. Parasite Culture:

  • Epimastigotes of T. cruzi are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • To obtain trypomastigotes and amastigotes, Vero or L929 cells are infected with metacyclic trypomastigotes. After 48-72 hours, trypomastigotes are collected from the supernatant, and amastigotes are harvested from lysed host cells.

b. Ant-trypomastigote Assay:

  • Bloodstream or culture-derived trypomastigotes are seeded in 96-well plates.

  • The test compounds are added at various concentrations and incubated for 24 hours.

  • Parasite viability is assessed by microscopic counting of motile parasites or by using a metabolic indicator like resazurin.

c. Anti-amastigote Assay:

  • Mammalian cells (e.g., Vero, L929, or RAW 264.7 macrophages) are seeded in 96-well plates and infected with trypomastigotes.

  • After infection, extracellular parasites are removed, and the test compounds are added.

  • Following a 48-72 hour incubation, the number of intracellular amastigotes is quantified by microscopy after Giemsa staining or by using automated imaging systems with fluorescently labeled parasites.

d. Cytotoxicity Assay:

  • Mammalian cells (e.g., RAW 264.7, Vero) are incubated with serial dilutions of the test compounds for 72 hours.

  • Cell viability is determined using assays such as MTT, MTS, or resazurin. The CC50 value is calculated as the concentration that reduces cell viability by 50%.

In Vitro Anti-Leishmania amazonensis Activity Assay

a. Parasite Culture:

  • Promastigotes of L. amazonensis are cultured in M199 medium supplemented with 10% FBS at 26°C.

  • Amastigotes are obtained by infecting murine macrophages (e.g., from BALB/c mice) with stationary-phase promastigotes.

b. Anti-promastigote Assay:

  • Promastigotes are seeded in 96-well plates.

  • Test compounds are added at various concentrations and incubated for 72 hours.

  • Parasite viability is determined by microscopic counting or using a resazurin-based assay.

c. Anti-amastigote Assay:

  • Peritoneal macrophages are harvested from mice and infected with promastigotes.

  • After infection and removal of extracellular promastigotes, test compounds are added.

  • After 72 hours of incubation, the number of intracellular amastigotes per macrophage is determined by microscopic examination of Giemsa-stained slides.

d. Cytotoxicity Assay:

  • The protocol is similar to the one described for T. cruzi, using a relevant mammalian cell line (e.g., murine macrophages).

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening A Parasite Culture (T. cruzi / L. amazonensis) C Primary Assay (Anti-promastigote / Anti-epimastigote) A->C D Secondary Assay (Anti-amastigote) A->D B Compound Preparation (Serial Dilutions) B->C B->D E Cytotoxicity Assay (Mammalian Cells) B->E F Data Analysis (IC50, CC50, SI) C->F D->F E->F

Caption: General workflow for in vitro antiparasitic drug screening.

Logical Relationship of Key Parameters

G IC50 IC50 (Efficacy) SI Selectivity Index (SI = CC50 / IC50) IC50->SI CC50 CC50 (Toxicity) CC50->SI Desired Desired Profile: Low IC50 High CC50 High SI SI->Desired

Caption: Relationship between efficacy, toxicity, and selectivity index.

Conclusion

The commercially available data for "this compound" suggests it possesses potent and selective in vitro activity against both Trypanosoma cruzi and Leishmania amazonensis.[1] Its reported IC50 values are comparable to or better than some established drugs and other novel compounds. However, the absence of peer-reviewed data necessitates independent verification of these findings. The provided experimental protocols offer a framework for researchers to conduct such validation studies and to further explore the potential of this and other novel compounds in the quest for new antiparasitic therapies. Further investigation into the mechanism of action of "this compound" is also warranted to understand its molecular targets and potential for overcoming drug resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antiparasitic Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of investigational compounds are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for "Antiparasitic Agent-14," a novel antiparasitic compound. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.

I. Pre-Disposal Planning and Waste Minimization

Effective waste management begins prior to experimentation. A proactive approach can significantly reduce the volume and hazard of the waste generated.

Waste Minimization Strategies:

  • Procurement: Order only the quantity of this compound required for your immediate experimental needs.[1]

  • Inventory Management: Maintain a detailed inventory of all chemicals to prevent redundant purchases and track expiration dates.[1]

  • Scale of Experiments: When feasible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[1]

  • Substitution: Where possible, consider substituting hazardous chemicals with non-hazardous or less hazardous alternatives.[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, ensure all appropriate safety measures are in place.

  • Work Area: Conduct all handling and preparation for disposal within a certified laboratory chemical fume hood to minimize inhalation exposure.[2][3]

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[3][4] For tasks with a risk of splashing, a face shield should also be worn.[3] The choice of glove material should be based on the chemical properties outlined in the Safety Data Sheet (SDS).

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[3] It is advisable not to work alone when handling highly toxic or unknown compounds.[3]

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the decision-making process and procedural steps for the safe disposal of this compound from the point of generation to final removal.

Step 1: Waste Characterization The initial and most critical step is to determine the nature of the waste.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, including reactivity, toxicity, and environmental risks.[1][4]

  • Determine if Hazardous: According to the Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] Assume the waste is hazardous unless confirmed otherwise by the SDS or appropriate analysis.

Step 2: Waste Segregation Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant and cost-effective disposal.[1]

  • Solid vs. Liquid: Separate solid and liquid waste containing this compound into appropriately designated containers.[1]

  • Sharps: Any sharps (needles, syringes, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]

  • Avoid Mixing: Do not mix incompatible waste streams.

Step 3: Waste Collection and Labeling

  • Container Type: Use only appropriate, non-reactive containers for waste storage. Ensure containers are in good condition and have secure, tight-fitting lids.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the waste.

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store waste in a designated SAA that is under the control of the laboratory personnel generating the waste.[1]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of spills.[1]

Step 5: Disposal

  • Do Not Pour Down the Drain: Hazardous chemicals, including most antiparasitic agents, must never be poured down the drain.[1]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the responsible party for the collection and final disposal of hazardous chemical waste. Follow their specific procedures for requesting a waste pickup.

IV. Spill and Emergency Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is required.

  • Personnel Exposure: Immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes. Remove any contaminated clothing and seek immediate medical attention. Provide medical personnel with the SDS for this compound.[1]

  • Spill Containment: Alert personnel in the immediate area and evacuate if necessary. Contain the spill using an appropriate chemical spill kit. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]

Data Presentation

Table 1: Waste Stream Characterization for this compound

Waste Stream Component Physical State Hazard Classification (Consult SDS) Recommended Container Type Segregation Notes
Unused/Expired this compound Solid/Liquid e.g., Toxic, Flammable Glass or Polyethylene Segregate from other chemical waste
Contaminated Labware (pipette tips, etc.) Solid e.g., Toxic Lined Cardboard Box or Drum Non-sharp solid waste only
Contaminated Sharps (needles, etc.) Solid e.g., Toxic, Puncture Hazard Puncture-resistant Sharps Container Do not mix with other solid waste

| Contaminated Solvents (from cleaning) | Liquid | e.g., Flammable, Toxic | Solvent-safe Container | Segregate from aqueous waste |

Experimental Protocols

Protocol for Decontamination of Non-Disposable Glassware

  • Initial Rinse: Under a chemical fume hood, rinse the glassware three times with a suitable solvent in which this compound is soluble. The rinsate must be collected and treated as hazardous waste.[1]

  • Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Mandatory Visualization

Antiparasitic_Agent_14_Disposal_Workflow start Start: Waste Generation sds Consult Safety Data Sheet (SDS) for this compound start->sds characterize Characterize Waste: Is it Hazardous? sds->characterize segregate Segregate Waste: - Solid vs. Liquid - Sharps - Avoid Incompatibles characterize->segregate  Yes   non_haz Dispose via Non-Hazardous Waste Stream (per institutional policy) characterize->non_haz  No   collect Collect in Appropriate, Labeled Containers segregate->collect store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs end_disposal End: Proper Disposal by EHS ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Antiparasitic agent-14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general best practices for handling potent or hazardous pharmaceutical compounds in a laboratory setting. "Antiparasitic agent-14" is treated as a developmental compound with a potential for toxicity, and these recommendations should be supplemented by a substance-specific risk assessment and Safety Data Sheet (SDS) once available.

This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound. Adherence to institutional and national safety regulations is mandatory.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure risk when handling this compound. The required level of PPE is dictated by the specific procedures being performed and the associated risk of exposure through inhalation, skin contact, or ingestion.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Risk LevelActivity ExamplesRequired PPESpecifications and Standards
Low Risk Handling sealed containers, transport within the lab.- Lab coat- Safety glasses with side shields- Single pair of nitrile gloves- Gown should be disposable or dedicated to this work.- Eye protection should meet ANSI Z87.1 standards.- Gloves should be powder-free nitrile.
Medium Risk Preparing solutions, performing dilutions, non-aerosol generating procedures.- Disposable gown resistant to chemical permeation- Chemical splash goggles- Double pair of chemotherapy-grade gloves- Gown should be polyethylene-coated polypropylene (B1209903) or a similar laminate material.[1]- Goggles should provide a seal around the eyes.- Outer gloves should be chemotherapy-grade and meet ASTM D6978 standards.[1]
High Risk Weighing powder, procedures with a high risk of aerosol generation or splashes.- Full-face shield or powered air-purifying respirator (PAPR)- Chemical-resistant disposable gown- Double pair of chemotherapy-grade gloves- Disposable shoe covers- A PAPR with a particulate filter is recommended for handling powders.[1]- Gown should have demonstrated resistance to permeability by hazardous products.[1]- All PPE should be donned before entering the designated work area and doffed in a manner that prevents contamination.[1]

Experimental Protocols: Donning and Doffing of PPE for High-Risk Activities

Proper technique in donning and doffing PPE is crucial to prevent contamination.

Donning Sequence:

  • Perform hand hygiene.

  • Don inner pair of gloves.

  • Don disposable gown, ensuring complete coverage.

  • Don outer pair of chemotherapy-grade gloves, ensuring the cuffs are pulled over the gown sleeves.[1]

  • Don shoe covers.

  • Don full-face shield or PAPR.

Doffing Sequence (to be performed in a designated area):

  • Remove outer pair of gloves.

  • Remove disposable gown and shoe covers, turning them inside out as they are removed.[1]

  • Perform hand hygiene.

  • Remove full-face shield or PAPR.

  • Remove inner pair of gloves.

  • Perform thorough hand hygiene.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of this compound is essential for laboratory safety.

Engineering Controls:

All work involving open handling of this compound, especially weighing of powders or preparation of concentrated solutions, should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

Spill Management:

A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.[2] All personnel must be trained in its use. In the event of a spill, the area should be immediately secured, and personnel should follow established institutional procedures for hazardous material spills.

Disposal Plan:

All waste generated from the handling of this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Procedure
Sharps (needles, syringes) Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste"Do not recap, bend, or break needles.[2] Place directly into the sharps container.
Grossly Contaminated Materials (spills) Yellow or other designated hazardous waste bag within a rigid, leak-proof containerPlace all materials used for spill cleanup in the bag, seal it, and place it in the designated hazardous waste accumulation area.[2]
Empty Vials and Containers Yellow or other designated hazardous waste bagPlace in the hazardous waste bag.[2]
Contaminated PPE Yellow or other designated hazardous waste bag within a covered containerSeal the bag when full and place it in the designated hazardous waste accumulation area.[2]

Visualized Workflows and Relationships

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in C-PEC) cluster_cleanup Post-Handling A Perform Risk Assessment B Select Appropriate PPE A->B C Don PPE B->C D Weigh Powder / Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Surfaces E->F G Segregate Waste F->G H Doff PPE G->H I Perform Hand Hygiene H->I

Caption: Experimental workflow for handling this compound.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Disposal A Contaminated PPE E Hazardous Waste Bag A->E B Sharps F Sharps Container (Hazardous Drug Waste) B->F C Empty Vials C->E D Spill Cleanup Materials G Rigid, Leak-Proof Container D->G G->E Place sealed bag in...

References

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